molecular formula C20H43N B1202117 Dymanthine CAS No. 1613-17-8

Dymanthine

Cat. No.: B1202117
CAS No.: 1613-17-8
M. Wt: 297.6 g/mol
InChI Key: NAPSCFZYZVSQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,n-dimethyl-1-octadecanamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals.
Dimantine is a tertiary amino compound.

Properties

IUPAC Name

N,N-dimethyloctadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPSCFZYZVSQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43N
Record name N,N-DIMETHYL-1-OCTADECANAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21800
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1613-17-8 (hydrochloride)
Record name Dymanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4027026
Record name N,N-Dimethyl-1-octadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N,n-dimethyl-1-octadecanamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid, mp = 22.89 deg C; [ChemIDplus] Clear yellow liquid with a fishy odor; [CAMEO] Colorless to yellow liquid; Clear or slightly cloudy with a fishy odor; [MSDSonline]
Record name N,N-DIMETHYL-1-OCTADECANAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21800
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Octadecanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dymanthine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4961
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

124-28-7
Record name N,N-DIMETHYL-1-OCTADECANAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21800
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyloctadecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dymanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octadecanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyl-1-octadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimantine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DYMANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/066975NG22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIMETHYLSTEARYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5472
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

FREEZING POINT: 22.89 °C
Record name DIMETHYLSTEARYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5472
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dimethandrolone Undecanoate (DMAU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethandrolone undecanoate (DMAU), an investigational oral male contraceptive, represents a significant advancement in the field of hormonal male birth control. Its mechanism of action is centered on its dual androgenic and progestogenic activities, which synergistically suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to a profound and reversible reduction in spermatogenesis. This technical guide provides a comprehensive overview of the molecular and physiological actions of DMAU, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Introduction: The Profile of Dimethandrolone Undecanoate

Dimethandrolone undecanoate (DMAU), chemically known as 7α,11β-dimethyl-19-nortestosterone 17β-undecanoate, is a synthetic steroid that functions as a prodrug to the biologically active compound, dimethandrolone (DMA).[1] The addition of the undecanoate ester at the 17β position enhances its oral bioavailability and prolongs its duration of action.[2] DMAU is currently under development as a once-daily oral contraceptive for men.[3]

DMA exhibits potent androgenic and progestogenic properties, a combination that is crucial for its efficacy as a single-agent male contraceptive.[4] Unlike testosterone, DMA is not aromatized to estrogens and is not 5α-reduced to a more potent androgen in tissues like the prostate, which may offer a favorable safety profile.[2][5]

Core Mechanism of Action: A Dual Approach to Gonadotropin Suppression

The primary mechanism of action of DMAU is the suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary gland.[6] This is achieved through the dual agonist activity of its active metabolite, DMA, at both the androgen receptor (AR) and the progesterone receptor (PR).[7]

Androgenic Activity

DMA is a potent agonist of the androgen receptor.[8] The binding of DMA to the AR in the hypothalamus and pituitary gland mimics the negative feedback effect of testosterone, leading to a decrease in the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus and, consequently, reduced production of LH and FSH by the pituitary.[6] The androgenic action of DMA is also essential for maintaining male secondary sexual characteristics and libido, which would otherwise be compromised by the suppression of endogenous testosterone.

Progestogenic Activity

In addition to its androgenic effects, DMA also binds to the progesterone receptor.[8] Progestogenic activity is known to be a powerful suppressor of gonadotropin secretion. The synergistic action of both androgenic and progestogenic signaling results in a more profound and consistent suppression of LH and FSH than could be achieved with an androgen alone.[6]

Impact on Spermatogenesis

The suppression of LH and FSH has a direct impact on testicular function. LH is responsible for stimulating the Leydig cells in the testes to produce testosterone. FSH, along with intratesticular testosterone, is critical for the maturation of sperm cells (spermatogenesis). By significantly reducing the levels of both LH and FSH, DMAU effectively halts the process of sperm production.[6] Clinical studies have demonstrated that daily oral administration of DMAU leads to marked suppression of serum testosterone, LH, and FSH to levels consistent with effective male contraception.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacodynamics and pharmacokinetics of Dimethandrolone and its prodrug, DMAU.

Table 1: Receptor Binding Affinity of Dimethandrolone (DMA)

ReceptorLigandBinding Affinity (Relative to respective natural ligand)IC50 (nM)Reference
Androgen ReceptorDimethandrolone400% of Testosterone1.5 - 3.0[2][9]
Progesterone ReceptorDimethandrolone18% of Progesterone~10[2][8]

Table 2: Pharmacokinetic Parameters of Oral Dimethandrolone Undecanoate (DMAU) in Healthy Men

ParameterValue (at 400 mg dose, fed state)UnitReference
Tmax (Time to peak concentration)4 - 8hours[10]
Cmax (Peak serum concentration of DMA)Dose-dependent increaseng/mL[10]
Suppression of Serum Testosterone<50ng/dL[6]
Suppression of Serum LH<1.0IU/L[6]
Suppression of Serum FSH<1.0IU/L[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of DMAU-induced Gonadotropin Suppression

DMAU_Mechanism cluster_Systemic Systemic Circulation cluster_HPG_Axis Hypothalamic-Pituitary-Gonadal Axis cluster_Receptors Receptor Binding DMAU Oral DMAU DMA Dimethandrolone (DMA) DMAU->DMA Hydrolysis AR Androgen Receptor (AR) DMA->AR Agonist PR Progesterone Receptor (PR) DMA->PR Agonist Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (-) Testes Testes Pituitary->Testes LH (-) & FSH (-) Spermatogenesis Spermatogenesis (Suppressed) Testes->Spermatogenesis Testosterone (-) AR->Hypothalamus Negative Feedback AR->Pituitary Negative Feedback PR->Hypothalamus Negative Feedback PR->Pituitary Negative Feedback

Caption: Signaling pathway of DMAU leading to the suppression of spermatogenesis.

Experimental Workflow for a Phase I Clinical Trial of Oral DMAU

Clinical_Trial_Workflow Screening Screening of Healthy Male Volunteers (18-50 years) Randomization Randomization (Double-blind, Placebo-controlled) Screening->Randomization Dosing Daily Oral Administration (e.g., 28 days) DMAU (different doses) or Placebo Randomization->Dosing PK_PD_Sampling Pharmacokinetic (PK) and Pharmacodynamic (PD) Sampling (e.g., Day 1 and Day 28) Dosing->PK_PD_Sampling Monitoring Safety and Tolerability Monitoring (Vitals, Labs, Adverse Events) Dosing->Monitoring Hormone_Analysis Hormone Level Analysis (LH, FSH, Testosterone) PK_PD_Sampling->Hormone_Analysis Data_Analysis Data Analysis Monitoring->Data_Analysis Hormone_Analysis->Data_Analysis Results Evaluation of Safety, PK, and PD Endpoints Data_Analysis->Results

Caption: Workflow of a typical Phase I clinical trial for oral DMAU.

Logical Relationship of DMAU's Dual-Action Mechanism

Dual_Action_Logic DMAU Dimethandrolone Undecanoate (DMAU) DMA Dimethandrolone (DMA) DMAU->DMA AR_Agonism Androgen Receptor Agonism DMA->AR_Agonism PR_Agonism Progesterone Receptor Agonism DMA->PR_Agonism Suppression Synergistic Suppression of Gonadotropins (LH & FSH) AR_Agonism->Suppression PR_Agonism->Suppression Contraception Male Contraception Suppression->Contraception

Caption: Logical flow of DMAU's dual-action mechanism for male contraception.

Detailed Experimental Protocols

Protocol for Androgen Receptor Competitive Binding Assay

This protocol is a representative example for determining the binding affinity of a compound like DMA to the androgen receptor.

  • Objective: To determine the in vitro binding affinity (IC50 and subsequently Ki) of Dimethandrolone (DMA) for the androgen receptor (AR).

  • Materials:

    • Rat prostate cytosol or cells expressing recombinant human AR.

    • Radioligand: [³H]-R1881 (a high-affinity synthetic androgen).

    • Unlabeled competitor: Dimethandrolone (DMA) at various concentrations.

    • Reference compound: Dihydrotestosterone (DHT).

    • Assay Buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer, pH 7.4).

    • Scintillation cocktail.

    • 96-well plates.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Preparation of Receptor Source: Homogenize rat ventral prostates in ice-cold assay buffer or prepare cell lysates from AR-expressing cells. Centrifuge to obtain the cytosolic fraction containing the AR.

    • Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-R1881 to each well.

    • Competition: Add increasing concentrations of unlabeled DMA to designated wells. Include wells with buffer only (total binding) and wells with a high concentration of unlabeled DHT (non-specific binding).

    • Incubation: Add the receptor preparation to all wells. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow binding to reach equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of DMA. Determine the IC50 value (the concentration of DMA that inhibits 50% of the specific binding of [³H]-R1881) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[11][12]

Protocol for a Phase I, Double-Blind, Randomized, Placebo-Controlled Study of Oral DMAU

This protocol outlines the key elements of a clinical trial to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral DMAU in healthy men.

  • Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of oral DMAU.

  • Study Design: Double-blind, randomized, placebo-controlled, dose-escalation study.

  • Participants: Healthy male volunteers, typically aged 18-50 years, with normal baseline health parameters.[13]

  • Intervention:

    • Single Ascending Dose (SAD) phase: Participants receive a single oral dose of DMAU or placebo.

    • Multiple Ascending Dose (MAD) phase: Participants receive daily oral doses of DMAU or placebo for a specified duration (e.g., 28 days).[6]

  • Procedure:

    • Screening: Potential participants undergo a thorough medical screening, including medical history, physical examination, electrocardiogram (ECG), and laboratory tests.[13]

    • Randomization: Eligible participants are randomly assigned to receive either DMAU at a specific dose level or a matching placebo.

    • Dosing: Participants receive the investigational product as per the study design. In some studies, the effect of food on absorption is also investigated by administering the drug in fed and fasted states.[10]

    • Pharmacokinetic (PK) Assessments: Serial blood samples are collected at predefined time points after dosing to measure the concentrations of DMAU and its active metabolite, DMA. PK parameters such as Cmax, Tmax, and AUC are calculated.[6]

    • Pharmacodynamic (PD) Assessments: Blood samples are collected to measure levels of serum LH, FSH, total and free testosterone, and sex hormone-binding globulin (SHBG).[13]

    • Safety and Tolerability Assessments: Safety is monitored throughout the study through the recording of adverse events, vital signs, ECGs, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis). Mood and sexual function may also be assessed using validated questionnaires.[6]

    • Data Analysis: Statistical methods are used to compare the safety, PK, and PD parameters between the DMAU and placebo groups.

Protocol for Measurement of Serum LH, FSH, and Testosterone

This protocol describes a common method for quantifying key hormones in clinical trials of DMAU.

  • Objective: To measure the concentrations of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Testosterone in human serum samples.

  • Methodology: Immunoassay (e.g., Enzyme-Linked Immunosorbent Assay - ELISA, Chemiluminescence Immunoassay).

  • Materials:

    • Serum samples from study participants.

    • Commercially available immunoassay kits for LH, FSH, and Testosterone.

    • Microplate reader or automated immunoassay analyzer.

    • Calibrators and controls provided with the kits.

  • Procedure (General Steps for ELISA):

    • Sample and Reagent Preparation: Allow all reagents and samples to reach room temperature. Prepare calibrators and controls as per the kit instructions.

    • Coating: The microplate wells are pre-coated with an antibody specific to the hormone being measured (e.g., anti-LH antibody).

    • Incubation: Add calibrators, controls, and participant serum samples to the appropriate wells. Incubate for a specified time and temperature to allow the hormone in the sample to bind to the immobilized antibody.

    • Washing: Wash the wells to remove any unbound substances.

    • Addition of Conjugate: Add an enzyme-conjugated secondary antibody that also binds to the captured hormone. Incubate.

    • Washing: Repeat the washing step.

    • Substrate Addition: Add a substrate that will react with the enzyme to produce a color change. Incubate.

    • Stopping the Reaction: Add a stop solution to terminate the reaction.

    • Measurement: Read the absorbance of each well at a specific wavelength using a microplate reader.

    • Calculation: Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations. Determine the hormone concentration in the participant samples by interpolating their absorbance values on the standard curve.[14][15][16]

Conclusion

Dimethandrolone undecanoate exerts its contraceptive effect through a potent, dual-action mechanism involving both androgenic and progestogenic pathways. This leads to a robust and reversible suppression of gonadotropins and, consequently, spermatogenesis. The comprehensive data from preclinical and clinical studies, as outlined in this guide, provide a strong foundation for the continued development of DMAU as a promising candidate for a safe and effective oral male contraceptive. Further research will continue to elucidate its long-term effects and optimize its clinical application.

References

A Technical Guide to the Synthesis and Characterization of Novel Dimethandrolone Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethandrolone (DMA), chemically known as 7α,11β-dimethyl-19-nortestosterone, is a potent synthetic androgen and progestin. Its esterified prodrugs, such as Dimethandrolone Undecanoate (DMAU), are under active investigation as promising candidates for male hormonal contraception and androgen replacement therapy. These esters are designed to improve the oral bioavailability and pharmacokinetic profile of the active compound, DMA. This technical guide provides a comprehensive overview of the synthesis and characterization of novel Dimethandrolone esters, with a focus on experimental protocols and data presentation for research and development purposes.

Dimethandrolone undecanoate (DMAU) is a prodrug that is metabolized in the body to its active form, dimethandrolone (DMA).[1][2] DMA exhibits both androgenic and progestational activities, which makes it a candidate for a single-agent male contraceptive.[2] Other esters of dimethandrolone that have been developed include dimethandrolone buciclate (CDB-4386A) and dimethandrolone dodecylcarbonate (CDB-4730).[1]

Synthesis of Dimethandrolone Esters

The synthesis of Dimethandrolone esters typically involves the esterification of the 17β-hydroxyl group of Dimethandrolone with a corresponding carboxylic acid. The general synthetic approach is outlined in the workflow below.

G cluster_synthesis General Synthesis Workflow Dimethandrolone Dimethandrolone Esterification Esterification Reaction Dimethandrolone->Esterification Carboxylic_Acid Carboxylic Acid / Acid Chloride / Anhydride (R-COOH) Carboxylic_Acid->Esterification Purification Purification (e.g., Chromatography, Recrystallization) Esterification->Purification Dimethandrolone_Ester Dimethandrolone Ester Purification->Dimethandrolone_Ester

A generalized workflow for the synthesis of Dimethandrolone esters.
Experimental Protocols

The following protocols are based on general esterification methods for steroids and information inferred from patent literature.

Protocol 1: Synthesis of Dimethandrolone Undecanoate (DMAU)

This protocol describes a typical acid-catalyzed esterification, a common method for synthesizing steroid esters.

  • Materials:

    • Dimethandrolone (1.0 eq)

    • Undecanoic acid (1.5 eq)

    • Toluene (solvent)

    • p-Toluenesulfonic acid (catalyst, 0.1 eq)

    • Sodium bicarbonate solution (5% w/v)

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (eluent)

  • Procedure:

    • Dissolve Dimethandrolone in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add undecanoic acid and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture for 4-6 hours, azeotropically removing water.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Dimethandrolone Undecanoate.

Protocol 2: Synthesis of Dimethandrolone Buciclate

This protocol utilizes an acid chloride, which is more reactive than the carboxylic acid, for the esterification.

  • Materials:

    • Dimethandrolone (1.0 eq)

    • 4-n-butylcyclohexanecarbonyl chloride (1.2 eq)

    • Pyridine (solvent and base)

    • Dichloromethane (solvent)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (eluent)

  • Procedure:

    • Dissolve Dimethandrolone in a mixture of pyridine and dichloromethane at 0 °C.

    • Slowly add 4-n-butylcyclohexanecarbonyl chloride to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding 1 M hydrochloric acid.

    • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Dimethandrolone Buciclate.

Characterization of Dimethandrolone Esters

The synthesized esters must be thoroughly characterized to confirm their identity, purity, and physicochemical properties. The following workflow outlines the typical characterization process.

G cluster_characterization Characterization Workflow Synthesized_Ester Synthesized Dimethandrolone Ester Purity Purity Assessment (HPLC, TLC) Synthesized_Ester->Purity Structure Structural Elucidation (NMR, MS) Synthesized_Ester->Structure Physicochemical Physicochemical Properties (Melting Point, Solubility) Purity->Physicochemical Biological Biological Activity (Receptor Binding Assays) Structure->Biological

A typical workflow for the characterization of synthesized Dimethandrolone esters.
Experimental Protocols for Characterization

Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized ester in the mobile phase.

  • Procedure: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is determined by the relative peak area of the main product.

Protocol 4: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the ester in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum to observe the chemical shifts, splitting patterns, and integration of the protons, confirming the presence of the ester and the steroid backbone.

  • ¹³C NMR: Acquire the carbon NMR spectrum to identify all carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to fully assign the proton and carbon signals and confirm the connectivity of the molecule.

Protocol 5: Molecular Weight Confirmation by Mass Spectrometry (MS)

  • Instrumentation: Mass spectrometer (e.g., ESI-MS or GC-MS).

  • Sample Preparation: Dissolve a small amount of the ester in a suitable solvent.

  • Procedure: Introduce the sample into the mass spectrometer and acquire the mass spectrum. The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight of the target ester. Analyze the fragmentation pattern to further confirm the structure.

Protocol 6: Receptor Binding Assays

  • Objective: To determine the binding affinity of the parent compound, Dimethandrolone, to the androgen receptor (AR) and progesterone receptor (PR).

  • Method: Competitive radioligand binding assays are typically used.

  • Procedure:

    • Prepare cell lysates or purified receptors expressing AR or PR.

    • Incubate the receptors with a constant concentration of a radiolabeled ligand (e.g., [³H]-R1881 for AR, [³H]-promegestone for PR) and varying concentrations of the test compound (Dimethandrolone).

    • After incubation, separate the bound from the free radioligand.

    • Measure the radioactivity of the bound fraction.

    • Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the radioligand binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.

Quantitative Data Summary

The following tables summarize key quantitative data for Dimethandrolone and its esters.

Table 1: Physicochemical Properties of Dimethandrolone and its Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Dimethandrolone (DMA)C₂₀H₃₀O₂302.46Not available
Dimethandrolone Undecanoate (DMAU)C₃₁H₅₀O₃470.73Not available
Dimethandrolone BuciclateC₃₁H₄₈O₃468.71Not available

Table 2: Characterization Data for Dimethandrolone Undecanoate (DMAU)

Characterization MethodResult
¹H NMR (CDCl₃) Characteristic peaks for the steroid backbone and the undecanoate chain.
¹³C NMR (CDCl₃) Signals corresponding to all 31 carbon atoms.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 471.38
HPLC Purity >98%

Table 3: Receptor Binding Affinity of Dimethandrolone (DMA)

ReceptorLigandKi (nM)Relative Binding Affinity (%)
Androgen Receptor (AR)[³H]-R1881~1-5High
Progesterone Receptor (PR)[³H]-promegestone~10-20Moderate

Mechanism of Action: Signaling Pathway

Dimethandrolone acts as an agonist at both the androgen and progesterone receptors. This dual activity is crucial for its contraceptive effect. The binding to these receptors initiates a signaling cascade that ultimately leads to the suppression of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This, in turn, suppresses spermatogenesis.

G cluster_pathway Dimethandrolone Signaling Pathway DMAU Dimethandrolone Ester (e.g., DMAU) DMA Dimethandrolone (DMA) DMAU->DMA Hydrolysis AR Androgen Receptor (AR) DMA->AR PR Progesterone Receptor (PR) DMA->PR Nucleus Nucleus AR->Nucleus PR->Nucleus Gene_Transcription Altered Gene Transcription Nucleus->Gene_Transcription GnRH Reduced GnRH Pulsatility (Hypothalamus) Gene_Transcription->GnRH LH_FSH Suppressed LH & FSH (Pituitary) GnRH->LH_FSH Spermatogenesis Inhibition of Spermatogenesis (Testes) LH_FSH->Spermatogenesis

References

In Vivo Androgenic and Anabolic Activity of Dimethandrolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethandrolone (DMA), and its orally active prodrug Dimethandrolone Undecanoate (DMAU), represent a significant advancement in the field of androgen therapy and male contraception. As a potent synthetic androgen, DMA exhibits a unique profile of anabolic and androgenic activity. This technical guide provides a comprehensive overview of the in vivo effects of Dimethandrolone, summarizing key preclinical data on its anabolic and androgenic potency, detailing the experimental protocols used for its evaluation, and illustrating its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development and study of novel androgens.

Introduction

Dimethandrolone (DMA), chemically known as 7α,11β-dimethyl-19-nortestosterone, is a potent synthetic androgen.[1][2] Its 17β-undecanoate ester, Dimethandrolone Undecanoate (DMAU), is an orally active prodrug that is hydrolyzed in vivo to release the active DMA.[1][3] DMAU is currently under development for potential use in male hormonal contraception and androgen replacement therapy.[4][5]

A key characteristic of DMA is that it is not metabolized by 5α-reductase, the enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT).[2][6] This property may result in a reduced risk of androgenic side effects such as benign prostatic hyperplasia and acne compared to testosterone.[2] Furthermore, DMA is not a substrate for aromatase and therefore is not converted to estrogenic metabolites.[6][7] In addition to its androgenic properties, DMA also exhibits progestational activity, which may enhance its contraceptive efficacy.[1][5]

This guide will delve into the preclinical in vivo data that characterizes the anabolic and androgenic profile of Dimethandrolone.

Mechanism of Action: Androgen Receptor Signaling

The anabolic and androgenic effects of Dimethandrolone are mediated through its interaction with the androgen receptor (AR), a ligand-activated nuclear transcription factor.[8][9] Upon entering the cell, DMA binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins and subsequent translocation into the nucleus. Inside the nucleus, the DMA-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-regulatory proteins and the assembly of the transcriptional machinery, ultimately modulating the expression of genes involved in protein synthesis, muscle growth (anabolic effects), and the development and maintenance of male secondary sexual characteristics (androgenic effects).[8][9]

Caption: Androgen Receptor Signaling Pathway of Dimethandrolone.

In Vivo Anabolic and Androgenic Activity

The anabolic and androgenic properties of Dimethandrolone have been primarily assessed in vivo using the Hershberger assay in castrated male rats.[2][8] This assay measures the change in weight of an anabolic indicator tissue (levator ani muscle) and androgenic indicator tissues (ventral prostate and seminal vesicles) in response to the administration of the test compound.

Data Presentation

The following tables summarize the quantitative data on the in vivo activity of Dimethandrolone (DMA) and Dimethandrolone Undecanoate (DMAU) from preclinical studies.

Table 1: Oral Anabolic and Androgenic Potency Ratios of DMA and DMAU in Castrated Rats (7-day assay) [1]

CompoundAnabolic Potency Ratio (Levator Ani Muscle) vs. MethyltestosteroneAndrogenic Potency Ratio (Ventral Prostate) vs. Methyltestosterone
DMA 5.090.98 ± 0.33
DMAU 22.392.72 ± 0.33

Table 2: Comparative Androgenic Potency of DMA and its 5α-Reduced Metabolite in Castrated Rats (7-day subcutaneous administration) [2]

CompoundPotency vs. Testosterone (Ventral Prostate Growth)Potency vs. DMA (Ventral Prostate Growth)
5α-DHDMA At least 3-fold more potent30-40% as potent

Table 3: Long-Term Effects of DMAU on Organ Weights in Castrated Male Rats (18-week treatment) [4]

Treatment GroupProstate Weight/kg Body Weight (fold change vs. intact)Seminal Vesicle Weight/kg Body Weight (fold change vs. intact)Levator Ani Muscle Weight/kg Body Weight (fold change vs. intact)
DMAU-treated 2.4 to 2.72.4 to 2.7~1.5

Experimental Protocols

The primary in vivo model for assessing the anabolic and androgenic activity of Dimethandrolone is the Hershberger assay.[8][10]

Hershberger Assay Protocol

This protocol outlines the general procedure for the Hershberger assay as described in the cited literature.[2][8][11]

  • Animal Model: Immature male rats (approximately 21-22 days of age) are used.[1][2]

  • Orchidectomy: The rats are castrated (orchidectomized) to minimize the influence of endogenous androgens.

  • Acclimation: A post-operative recovery and acclimation period is allowed.

  • Grouping and Dosing: Animals are divided into groups and treated for 7 consecutive days with the test compound (e.g., DMA, DMAU) or a vehicle control.[2] Administration can be via oral gavage or subcutaneous injection.[1][8]

  • Necropsy: Twenty-four hours after the final dose, the animals are euthanized.[1]

  • Tissue Collection and Weighing: The levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators) are carefully dissected, trimmed of extraneous tissue, blotted to remove excess fluid, and weighed.[1][8]

  • Data Analysis: The weights of the target tissues are compared between the treated and control groups to determine the anabolic and androgenic activity of the compound. Potency ratios are often calculated relative to a reference standard like testosterone or methyltestosterone.[1]

References

Binding Affinity of Dimethandrolone to the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Dimethandrolone (DMA), the active metabolite of the investigational male contraceptive Dimethandrolone Undecanoate (DMAU), to the androgen receptor (AR). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and procedural pathways.

Quantitative Binding Affinity Data

ParameterValueCompoundReceptor SourceAssay TypeReference
Relative Binding Affinity (RBA) 400% of TestosteroneDimethandrolone (DMA)Not SpecifiedIn vitro receptor binding studies[2][3][4]
Half-Maximal Effective Concentration (EC50) 10⁻¹⁰ - 10⁻⁹ MDimethandrolone (DMA)Recombinant Rat Androgen ReceptorLuciferase Reporter Gene Assay in CV-1 cells[1]

Note: The EC50 value represents the concentration of DMA that elicits a half-maximal response in a cell-based transactivation assay, which is an indirect measure of binding and subsequent receptor activation. The Relative Binding Affinity (RBA) provides a direct comparison of the affinity of DMA to that of the natural ligand, testosterone.

Androgen Receptor Signaling Pathway

Upon binding to an agonist like Dimethandrolone, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes. This pathway is fundamental to the androgenic effects of DMA.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_transport Nuclear Translocation DMA Dimethandrolone (DMA) AR_inactive Inactive AR-HSP Complex DMA->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change HSP Heat Shock Proteins (HSP) AR_inactive->HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds AR_dimer->AR_dimer_nuc Translocation CoReg Co-regulators ARE->CoReg Recruits GeneTranscription Target Gene Transcription CoReg->GeneTranscription Initiates

Caption: Androgen Receptor Signaling Pathway for Dimethandrolone.

Experimental Protocols

The binding affinity of Dimethandrolone to the androgen receptor can be determined using a competitive radioligand binding assay. The following protocol is a synthesized methodology based on established procedures.

Objective

To determine the in vitro binding affinity of Dimethandrolone for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.

Materials
  • Receptor Source: Rat ventral prostate cytosol or purified recombinant androgen receptor.

  • Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.

  • Test Compound: Dimethandrolone (DMA).

  • Reference Standard: Dihydrotestosterone (DHT) or unlabeled R1881.

  • Buffers and Reagents:

    • Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer

    • Scintillation cocktail

    • Bovine Serum Albumin (BSA)

  • Equipment:

    • Homogenizer

    • Refrigerated centrifuge

    • Scintillation counter

    • Pipettes

    • Assay tubes

Assay Procedure

The experimental workflow for a competitive binding assay typically involves receptor preparation, competitive binding incubation, separation of bound and free ligand, and quantification of radioactivity.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quantification 4. Quantification & Analysis ReceptorPrep Receptor Preparation (e.g., Prostate Cytosol) Incubation Incubate Receptor, Radioligand, and Test Compound ReceptorPrep->Incubation LigandPrep Radioligand Preparation ([³H]-R1881) LigandPrep->Incubation CompoundPrep Test Compound Dilutions (Dimethandrolone) CompoundPrep->Incubation Separation Separate Bound from Free Radioligand (e.g., Hydroxylapatite) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki Calculation) Quantification->Analysis

Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

Step-by-Step Methodology
  • Receptor Preparation (Rat Prostate Cytosol):

    • Euthanize adult male rats and excise the ventral prostates.

    • Homogenize the tissue in ice-cold TEDG buffer.

    • Centrifuge the homogenate at a low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at a high speed to obtain the cytosol (supernatant), which contains the androgen receptors.

    • Determine the protein concentration of the cytosol using a standard protein assay.

  • Competitive Binding Assay:

    • In a series of assay tubes, add a constant amount of the receptor preparation.

    • Add a fixed concentration of [³H]-R1881 to each tube.

    • Add varying concentrations of unlabeled Dimethandrolone (or the reference standard) to the tubes. Include tubes with no competitor (total binding) and tubes with a large excess of unlabeled ligand (non-specific binding).

    • Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes.

    • Incubate for a short period and then centrifuge to pellet the hydroxylapatite.

    • Wash the pellet with buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Add scintillation cocktail to the washed pellets.

    • Measure the radioactivity in each sample using a scintillation counter.

    • Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Dimethandrolone demonstrates a high binding affinity for the androgen receptor, as evidenced by its relative binding affinity compared to testosterone and its low nanomolar EC50 in functional assays. While a specific Ki value from direct binding studies is not prominently available in the literature, the existing data strongly support its potent androgenic activity at the receptor level. The methodologies outlined in this guide provide a framework for the further characterization of Dimethandrolone and other novel androgens in a research and drug development context.

References

The Structural Elucidation of Dimethandrolone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethandrolone undecanoate (DMAU), also known by its developmental code name CDB-4521, is an experimental androgen/anabolic steroid (AAS) and progestogen medication currently under development as a potential first-in-class oral contraceptive for men.[1][2] DMAU is a prodrug that is metabolized in the body to its active form, dimethandrolone (DMA).[3] This technical guide provides a comprehensive overview of the structural analysis of Dimethandrolone and its derivatives, focusing on its mechanism of action, physicochemical properties, and the experimental methodologies used for its characterization.

Core Structure and Chemical Properties

Dimethandrolone, chemically known as 7α,11β-dimethyl-19-nortestosterone, is a synthetic estrane steroid derived from nandrolone (19-nortestosterone).[4] Its structure is characterized by the addition of methyl groups at the 7α and 11β positions of the steroid nucleus. This modification prevents its metabolism by 5α-reductase, an enzyme that potentiates the androgenic effects of testosterone in certain tissues.[4] The undecanoate ester at the C17β position in DMAU enhances the drug's oral bioavailability and slows its clearance from the body.[2][5]

Physicochemical Properties of Dimethandrolone Undecanoate

PropertyValueReference
IUPAC Name(1S,2R,9R,10R,11S,14S,15S,17S)-9,15,17-Trimethyl-5-oxotetracyclo[8.7.0.02,7.011,15]heptadec-6-en-14-yl undecanoate[1]
Molecular FormulaC31H50O3[6]
Molar Mass470.738 g·mol−1[1]
CAS Number366472-45-9[1]

Mechanism of Action: A Dual Agonist

DMAU functions as a prodrug, being hydrolyzed by esterases in the body to release the active compound, Dimethandrolone (DMA).[7][8] DMA exhibits potent agonistic activity at both the androgen receptor (AR) and the progesterone receptor (PR).[1][4] This dual activity is crucial for its contraceptive effect.

The androgenic activity helps to maintain normal male secondary sexual characteristics and libido, while the progestogenic activity enhances the suppression of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[3] This potent suppression of LH and FSH leads to a reversible cessation of spermatogenesis.[3] In vitro studies have shown that the relative binding affinity of DMA is 400% that of testosterone at the androgen receptor and 18% that of progesterone at the progesterone receptor.[5][9] Unlike testosterone, DMA is not aromatized to estrogens, and therefore does not exert estrogenic effects.[1][10]

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMA Dimethandrolone (DMA) AR_HSP AR-HSP Complex DMA->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer Activated AR Dimer AR->AR_dimer Homodimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates AR_dimer_cytoplasm Activated AR Dimer AR_dimer_cytoplasm->AR_dimer Nuclear Translocation

Androgen Receptor Signaling Pathway for DMA.

Pharmacokinetics and Pharmacodynamics

Clinical studies have demonstrated that oral administration of DMAU leads to a dose-dependent suppression of serum testosterone, LH, and FSH.[5][11] The formulation of DMAU significantly impacts its absorption and conversion to DMA. Formulations in castor oil or self-emulsifying drug delivery systems (SEDDS) show improved conversion to DMA compared to a powder-in-capsule formulation.[12][13]

Pharmacokinetic Parameters of Oral DMAU (400 mg, Castor Oil Formulation) in Healthy Men [5]

ParameterDMAUDMA
Cmax (ng/mL)~100~5
Tmax (hours)4-64-6
AUC0-24h (ng·h/mL)~800~40

Pharmacodynamic Effects of Oral DMAU (28-day treatment) in Healthy Men [9][11]

DoseFormulationLH SuppressionFSH SuppressionTestosterone Suppression
400 mgCastor OilMarked (<1.0 IU/L)Marked (<1.0 IU/L)Marked (<50 ng/dL)
400 mgPowderMarked (<1.0 IU/L)Marked (<1.0 IU/L)Marked (<50 ng/dL)

Side effects observed in clinical trials include mild weight gain and a decrease in HDL ("good") cholesterol.[2][14] Importantly, despite the suppression of testosterone to castrate levels, subjects did not report significant symptoms of testosterone deficiency.[2][15]

Experimental Protocols for Structural Analysis

The characterization and quantification of Dimethandrolone and its derivatives in biological matrices primarily rely on advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for steroid analysis due to its high sensitivity and specificity.[16][17] It is used to measure the concentrations of DMAU and DMA in serum and other biological fluids.[9]

Sample Preparation (Supported Liquid Extraction - SLE) [17][18]

  • Aliquoting: 100 µL of serum, calibrators, and quality controls are aliquoted into a 96-well plate.

  • Internal Standard Spiking: An internal standard is added to each well to correct for extraction variability.

  • Protein Precipitation: Acetonitrile is added to precipitate proteins.

  • Loading: The mixture is loaded onto a 96-well SLE plate.

  • Elution: The analytes are eluted with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Evaporation and Reconstitution: The eluate is dried under nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis [18]

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is typically used with a gradient elution of methanol and water (often with a formic acid modifier) to separate DMAU and DMA from other endogenous steroids.

  • Mass Spectrometric Detection: A tandem quadrupole mass spectrometer operating in positive ionization mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for DMAU and DMA, ensuring highly selective and sensitive quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Serum Sample Spike Spike with Internal Standard Serum->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate SLE Supported Liquid Extraction (SLE) Precipitate->SLE Dry Evaporation SLE->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Injection Reconstitute->Inject LC HPLC/UHPLC Separation (C18 Column) Inject->LC MS Tandem Mass Spectrometry (Positive Ionization) LC->MS Data Data Acquisition & Quantification MS->Data

Workflow for LC-MS/MS analysis of steroids.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of steroids.[19] While mass spectrometry excels at quantification, NMR provides detailed information about the chemical structure and stereochemistry of the molecule. Modern 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are essential for the complete assignment of proton (¹H) and carbon (¹³C) signals in the complex steroid scaffold.[19] NMR would have been instrumental in the initial characterization of DMA and its derivatives, confirming the positions of the methyl groups and the stereochemistry of the molecule.

Derivatives of Dimethandrolone

Besides the undecanoate ester, other esters of Dimethandrolone have been developed and investigated, including Dimethandrolone buciclate (CDB-4386A) and Dimethandrolone dodecylcarbonate (CDB-4730).[1] These derivatives are designed to have different pharmacokinetic profiles, potentially for use in long-acting injectable formulations.[7][8]

Conclusion

The structural analysis of Dimethandrolone and its derivatives reveals a potent, dual-acting steroid with a chemical structure optimized for oral delivery and a favorable metabolic profile. The addition of methyl groups at the 7α and 11β positions is key to its activity and resistance to 5α-reduction. The undecanoate ester in DMAU provides the necessary pharmacokinetics for a once-daily oral contraceptive. Advanced analytical techniques, particularly LC-MS/MS, are crucial for the clinical development of DMAU, enabling precise quantification in biological systems. The promising results from clinical trials support the continued investigation of DMAU as a revolutionary option for male contraception.[2][11]

References

The Dawn of the Male Pill: A Technical Deep Dive into Early-Stage Research on Dimethandrolone Undecanoate (DMAU)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Dimethandrolone undecanoate (DMAU), also known as CDB-4521, represents a significant advancement in the long-sought-after goal of a reversible, oral hormonal contraceptive for men.[1][2][3] This technical guide synthesizes the foundational early-stage research, offering a comprehensive overview of its pharmacodynamics, pharmacokinetics, and clinical trial outcomes. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel contraceptive agents.

Core Principles: Pharmacodynamics and Mechanism of Action

Dimethandrolone undecanoate is a prodrug that is hydrolyzed in the body to its active metabolite, dimethandrolone (DMA).[1][4][5][6][7] DMA is a synthetic steroid that exhibits both androgenic and progestogenic activity.[1][4][8][9] This dual-receptor activity is the cornerstone of its contraceptive effect.

As a potent androgen, DMA's binding affinity for the androgen receptor is approximately 400% that of testosterone.[4][10] Its progestational activity is about 18% that of progesterone at the progesterone receptor.[4][10] This combined action leads to a robust negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, potently suppressing the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4][10] The suppression of LH and FSH, in turn, leads to a significant reduction in intratesticular testosterone production, a critical factor for spermatogenesis.[1][2][11]

A key feature of DMA is that it is not aromatized to estrogen, nor is it 5α-reduced.[4][10] This characteristic may offer a "prostate-sparing" effect and avoids estrogen-related side effects.

DMAU_Mechanism_of_Action cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Testes Testes Pituitary->Testes LH & FSH (+) Spermatogenesis Spermatogenesis Testes->Spermatogenesis Testosterone (+) Testes->Spermatogenesis DMAU Oral DMAU DMA Dimethandrolone (DMA) (Active Metabolite) DMAU->DMA Hydrolysis Androgen_Receptor Androgen Receptor DMA->Androgen_Receptor Binds Progesterone_Receptor Progesterone Receptor DMA->Progesterone_Receptor Binds Androgen_Receptor->Hypothalamus Negative Feedback Androgen_Receptor->Pituitary Negative Feedback Progesterone_Receptor->Hypothalamus Negative Feedback Progesterone_Receptor->Pituitary Negative Feedback

Figure 1: Signaling pathway of Dimethandrolone Undecanoate (DMAU).

Absorption and Bioavailability: Pharmacokinetics

The undecanoate ester on DMAU enhances its oral bioavailability and slows its clearance, making once-daily dosing feasible.[2][3][10] Early studies revealed that the absorption of DMAU is significantly influenced by food and its formulation.

Initial Phase I trials using a powder-in-capsule formulation showed low and variable absorption when taken in a fasted state.[8][9][12] However, co-administration with a high-fat meal markedly improved the pharmacokinetic profile.[8][9][12] To further enhance bioavailability, subsequent studies investigated formulations in castor oil/benzyl benzoate and self-emulsifying drug delivery systems (SEDDS).[13] The castor oil formulation showed marginally better absorption than the powder, while the SEDDS formulation resulted in higher serum concentrations of both DMAU and DMA, even in a fasted state.[10][13]

Following oral administration with food, peak serum concentrations of DMAU and its active metabolite, DMA, are typically reached within 4 to 8 hours.[8][9][10][12] Studies have shown that despite daily dosing for 28 days, there were no significant differences in pharmacokinetic parameters between day 1 and day 28.[10]

Table 1: Summary of Pharmacokinetic Parameters of Oral DMAU (400 mg dose)
ParameterFormulationAdministrationTmax (h)Cmax (ng/mL)AUC0-24h (ng·h/mL)
DMAU PowderWith Food~4-6VariesDose-dependent increase
DMA PowderWith Food~4-8Dose-dependent increaseDose-dependent increase
DMAU Castor OilWith Food~4-6VariesDose-dependent increase
DMA Castor OilWith Food~4-8Dose-dependent increaseDose-dependent increase
DMAU SEDDSFastingVariesHigher than other formulationsHigher than other formulations
DMA SEDDSFastingVariesHigher than other formulationsHigher than other formulations

Note: Specific Cmax and AUC values vary across studies and individuals. The table reflects general trends observed in Phase I trials.

Early-Stage Clinical Evaluation: A Phased Approach

The clinical development of DMAU has progressed through systematic Phase I and Phase II trials to evaluate its safety, tolerability, and efficacy as a male contraceptive.

Phase I Clinical Trials

The primary objectives of the initial Phase I studies were to assess the safety, tolerability, and pharmacokinetics of single and escalating doses of DMAU in healthy men.[8][9][12][14] These double-blind, randomized, placebo-controlled trials involved healthy male volunteers aged 18 to 50.[4][10][14][15]

Key findings from these early trials demonstrated that single oral doses of DMAU up to 800 mg were safe and well-tolerated, with no significant effects on vital signs, safety laboratory tests, or electrocardiograms.[8][9][12] These studies also confirmed the significant impact of food on absorption and established that doses of 200 mg and above, when taken with food, could effectively suppress serum gonadotropins and testosterone.[8][9][12]

28-Day and Longer-Term Studies (Phase I/IIa)

Following the promising results from single-dose studies, trials were conducted with daily administration of DMAU for 28 days.[4][10][15] These studies continued to demonstrate a favorable safety profile, with no serious adverse events reported.[4][10][15]

At doses of 200 mg and 400 mg, daily oral DMAU resulted in marked suppression of LH, FSH, and serum testosterone to levels consistent with effective male contraception.[2][4][10][15] For instance, in one study, the majority of subjects in the 400 mg groups achieved LH and FSH levels below 1.0 IU/L and serum testosterone levels below 50 ng/dL.[4][10] Importantly, despite the low circulating testosterone levels, very few participants reported symptoms associated with testosterone deficiency.[2][3]

More recent and ongoing Phase II trials are designed to evaluate the extent of spermatogenesis suppression over longer treatment periods (e.g., 12 weeks) and to further assess safety and reversibility.[16][17]

Table 2: Hormonal Suppression with 28-Day Oral DMAU Administration
HormonePlacebo (Change from Baseline)100 mg DMAU (Change from Baseline)200 mg DMAU (Change from Baseline)400 mg DMAU (Change from Baseline)
LH (IU/L) Minimal ChangeSignificant SuppressionMarked Suppression (<1.0)Marked Suppression (<1.0)
FSH (IU/L) Minimal ChangeSignificant SuppressionMarked Suppression (<1.0)Marked Suppression (<1.0)
Testosterone (ng/dL) Minimal ChangeSignificant SuppressionMarked Suppression (<50)Marked Suppression (<50)

Data compiled from published results of 28-day studies.[4][10][15]

Table 3: Safety and Tolerability Profile of Oral DMAU in Early-Stage Trials
ParameterObservation
Serious Adverse Events None reported in early-stage trials.[4][10]
Liver Function No clinically significant changes in liver function tests.[2][18]
Kidney Function No clinically significant changes in kidney function markers.[2][18]
Weight Mild weight gain observed in some participants.[2][3]
HDL Cholesterol Mild decrease in HDL ("good") cholesterol levels.[2][3]
Sexual Function Very few subjects reported a decrease in libido.[19]
Mood No significant adverse effects on mood reported.[15]

Methodologies in Early-Stage DMAU Research

The robust design of early-phase clinical trials is crucial for establishing the safety and preliminary efficacy of a new drug candidate. The following outlines the typical experimental protocols employed in DMAU studies.

Study Design and Conduct
  • Design: Most early-stage DMAU trials have been double-blind, randomized, and placebo-controlled.[8][10][15]

  • Participants: Healthy male volunteers, typically between the ages of 18 and 50, with a BMI below 33 kg/m ², and in good health as confirmed by physical examination and laboratory tests.[14]

  • Intervention: Participants are randomized to receive either a placebo or DMAU at varying doses (e.g., 100 mg, 200 mg, 400 mg) and formulations (powder, castor oil).[2][15]

  • Administration: Capsules are self-administered daily, typically with a meal to enhance absorption.[2][20]

  • Duration: Initial studies involved single-dose administration, followed by 28-day repeat-dose studies.[10][14] Phase II trials extend this to 12 weeks or longer.[16][17]

Pharmacokinetic and Pharmacodynamic Assessments
  • Pharmacokinetic (PK) Sampling: Serial blood samples are collected at specified time points over a 24-hour period (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, and 24 hours post-dose) on the first and last days of treatment to determine PK parameters.[14][15]

  • Bioanalytical Method: Serum concentrations of DMAU and DMA are measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[9]

  • Pharmacodynamic (PD) Assessments: Blood samples are collected to measure serum levels of LH, FSH, total and free testosterone, and sex hormone-binding globulin (SHBG).[15][21] In later phase trials, semen analysis is conducted to assess sperm concentration, motility, and morphology.[17]

Safety and Tolerability Monitoring
  • Vital Signs: Blood pressure, heart rate, and other vital signs are monitored regularly.

  • Laboratory Tests: Comprehensive metabolic panels, complete blood counts, lipid panels, and liver and kidney function tests are performed at baseline and throughout the study.[15]

  • Adverse Event Reporting: All adverse events are recorded and assessed for their severity and potential relationship to the study drug.

  • Mood and Sexual Function: Standardized questionnaires, such as the Psychosexual Daily Questionnaire (PDQ) and the Patient Health Questionnaire-9 (PHQ-9), are used to monitor changes in mood and sexual function.[21]

Clinical_Trial_Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Group_A DMAU Dose 1 Randomization->Group_A Group_B DMAU Dose 2 Randomization->Group_B Group_C Placebo Randomization->Group_C Treatment Treatment Period (e.g., 28 Days Daily Dosing) Group_A->Treatment Group_B->Treatment Group_C->Treatment Monitoring Ongoing Monitoring (Safety, PK/PD Sampling) Treatment->Monitoring EndOfTreatment End of Treatment Assessments Treatment->EndOfTreatment Monitoring->Treatment FollowUp Follow-up Period (Recovery Assessment) EndOfTreatment->FollowUp Analysis Data Analysis & Reporting FollowUp->Analysis

Figure 2: Generalized workflow of an early-phase DMAU clinical trial.

Developmental Trajectory

The progression of DMAU from a promising compound to a viable contraceptive candidate follows a logical, multi-stage pathway, ensuring that safety and efficacy are rigorously evaluated at each step.

DMAU_Development_Pathway Preclinical Preclinical Studies (Rodent/Rabbit Models) - Gonadotropin Suppression - Spermatogenesis Inhibition - Reversibility Phase1_Single Phase I: Single Dose - Safety & Tolerability - Pharmacokinetics - Food Effect Preclinical->Phase1_Single Phase1_Multi Phase I: Multi-Dose (28-day) - Extended Safety - Hormone Suppression - Dose Finding Phase1_Single->Phase1_Multi Phase2 Phase II - Spermatogenesis Suppression - Contraceptive Efficacy - Long-term Safety Phase1_Multi->Phase2 Phase3 Phase III - Large-Scale Efficacy - Real-World Effectiveness - Post-Marketing Surveillance Phase2->Phase3 Future Step

Figure 3: Logical progression of DMAU contraceptive development.

Conclusion and Future Directions

The early-stage research on dimethandrolone undecanoate has established it as a promising candidate for a once-daily oral male contraceptive.[2][3] Phase I and early Phase II studies have consistently demonstrated its ability to safely and reversibly suppress the key hormones required for sperm production.[2][4][10][15] The favorable safety profile, with minimal side effects and no serious adverse events, further supports its continued development.[4][10]

Ongoing and future longer-term studies are critical to confirm that the observed hormonal suppression translates into effective blockage of sperm production and, ultimately, reliable contraception.[2][3] These trials will also provide more comprehensive data on the long-term safety and reversibility of DMAU. The journey of DMAU from the laboratory to the clinic represents a major step forward in expanding contraceptive options and promoting shared responsibility in family planning.

References

Discovery and development history of 7α,11β-dimethyl-19-nortestosterone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of 7α,11β-dimethyl-19-nortestosterone

Introduction

7α,11β-dimethyl-19-nortestosterone, also known as Dimethandrolone (DMA), is a potent synthetic anabolic-androgenic steroid (AAS) that has been the subject of significant research and development for potential therapeutic applications, primarily in the field of male hormonal contraception and androgen replacement therapy.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of DMA, with a focus on its pharmacological profile, synthesis, and mechanism of action.

Discovery and Rationale for Development

The quest for novel androgens with improved therapeutic profiles over native testosterone has been a long-standing endeavor in medicinal chemistry.[4][5] The primary goals have been to develop compounds with enhanced anabolic activity, reduced androgenic side effects, and improved pharmacokinetic properties, such as oral bioavailability.[1][6] The development of 7α,11β-dimethyl-19-nortestosterone emerged from structure-activity relationship (SAR) studies of 19-nortestosterone (nandrolone) derivatives.[7][8] The introduction of methyl groups at the 7α and 11β positions was found to significantly enhance the compound's potency and alter its metabolic fate.[5][7]

A key driver for the development of DMA has been the need for a male contraceptive agent. An ideal male hormonal contraceptive would reversibly suppress spermatogenesis without causing significant side effects. DMA's potent gonadotropin-suppressing activity, coupled with its favorable metabolic profile, makes it a promising candidate.[9][10] Furthermore, its potential as an androgen replacement therapy is being explored due to its prostate-sparing properties and lack of conversion to estrogenic metabolites.[1][9]

Chemical Synthesis

The synthesis of 7α,11β-dimethyl-19-nortestosterone is achieved through a multi-step process. A key step in its synthesis involves a 1,6-methyl addition to a steroid precursor.[5][7]

Experimental Protocol: Synthesis

While a detailed, publicly available step-by-step protocol for the industrial-scale synthesis of DMA is proprietary, the general synthetic strategy as described in the scientific literature is as follows:

  • Starting Material: The synthesis typically begins with a readily available steroid nucleus.

  • Introduction of the 11β-methyl group: This is often achieved through a Grignard reaction or other organometallic addition to an 11-keto intermediate.

  • Formation of a 4,6-diene system: The steroid backbone is modified to introduce a conjugated diene system in the A and B rings.

  • 1,6-Conjugate Addition: The crucial step involves the 1,6-conjugate addition of a methyl group to the 17β-acetoxy-11β-methylestra-4,6-dien-3-one intermediate. This stereospecific addition introduces the 7α-methyl group.[5][7]

  • Deprotection and Final Modification: The final steps involve the removal of any protecting groups and potential esterification of the 17β-hydroxyl group to create prodrugs with improved oral bioavailability, such as Dimethandrolone Undecanoate (DMAU).[9]

Pharmacological Profile

Mechanism of Action

7α,11β-dimethyl-19-nortestosterone exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][3][4] Upon binding to DMA, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1][4][7] In the nucleus, the DMA-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[1][7] This leads to the various androgenic and anabolic effects observed with DMA administration.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMA 7α,11β-dimethyl-19-nortestosterone (DMA) AR Androgen Receptor (AR) DMA->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Complexation (Inactive State) AR_DMA DMA-AR Complex AR_DMA->HSP Dissociation AR_DMA_dimer DMA-AR Dimer AR_DMA->AR_DMA_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_DMA_dimer->ARE Binding Gene Target Gene ARE->Gene Transcription Modulation Androgenic &\nAnabolic Effects Androgenic & Anabolic Effects Gene->Androgenic &\nAnabolic Effects

Figure 1: Simplified signaling pathway of 7α,11β-dimethyl-19-nortestosterone (DMA).

Pharmacodynamics

The anabolic and androgenic properties of DMA have been extensively evaluated in preclinical models, most notably using the Hershberger assay in rats.[11][12] This assay assesses the anabolic activity by measuring the weight of the levator ani muscle and the androgenic activity by measuring the weight of the ventral prostate and seminal vesicles.[11][12]

CompoundAnabolic Potency (Levator Ani)Androgenic Potency (Ventral Prostate)Anabolic/Androgenic Ratio
TestosteroneBaselineBaseline~1
7α,11β-dimethyl-19-nortestosterone (DMA)Significantly Higher than TestosteroneHigher than TestosteroneFavorable vs. Testosterone
5α-Dihydro-DMA (5α-DHDMA)-~30-40% as potent as DMA-

Table 1: Relative anabolic and androgenic potency of DMA and its 5α-reduced metabolite compared to testosterone. Data derived from preclinical studies in rats.[11]

A key feature of 7α,11β-dimethyl-19-nortestosterone is its unique metabolic profile. It is resistant to 5α-reduction, the process that converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][11] The 5α-reduced metabolite of DMA, 5α-dihydroDMA, is significantly less potent than the parent compound.[11] This property is thought to contribute to its prostate-sparing effects. Furthermore, DMA is not a substrate for the aromatase enzyme, meaning it is not converted to estrogenic metabolites.[13] This avoids estrogen-related side effects such as gynecomastia.

Pharmacokinetics

Due to poor oral bioavailability of the parent compound, DMA is typically administered as a long-chain ester prodrug, such as Dimethandrolone Undecanoate (DMAU).[2][9][14] The undecanoate ester enhances lymphatic absorption and prolongs the half-life of the active compound.[9] Clinical studies in healthy men have evaluated the pharmacokinetics of oral DMAU.[9][14][15]

ProdrugFormulationAdministrationKey Findings
Dimethandrolone Undecanoate (DMAU)Powder in capsuleOral (fasting)Low bioavailability of DMA.[14]
Dimethandrolone Undecanoate (DMAU)Powder in capsuleOral (with high-fat meal)Markedly improved absorption and bioavailability of DMA.[14]
Dimethandrolone Undecanoate (DMAU)Castor oil/benzyl benzoate in capsuleOralImproved bioavailability compared to powder formulation.[9]

Table 2: Summary of pharmacokinetic findings for Dimethandrolone Undecanoate (DMAU) from clinical trials.

Clinical Development

Clinical trials have primarily focused on the prodrug Dimethandrolone Undecanoate (DMAU) as a potential male hormonal contraceptive.[8][9][15] These studies have assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of DMAU in healthy men.[8][9][15]

A Phase 1 clinical trial (NCT01382069) investigated single and multiple ascending doses of DMAU.[8] The study demonstrated that daily oral administration of DMAU for 28 days was well-tolerated and resulted in marked suppression of serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) to levels consistent with effective contraception.[9][15]

Experimental Methodologies

Hershberger Assay

The Hershberger assay is a standardized in vivo bioassay used to identify substances with androgenic or anti-androgenic activity.[12][16][17]

Hershberger_Assay_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Castration Castration of immature male rats Recovery Post-operative recovery period Castration->Recovery Grouping Randomization into treatment groups Recovery->Grouping Dosing Daily administration of test compound (e.g., DMA) for a defined period (e.g., 10 days) Grouping->Dosing Necropsy Necropsy Dosing->Necropsy Organ_Weighing Excision and weighing of androgen-dependent tissues Necropsy->Organ_Weighing Data_Analysis Statistical analysis of organ weights Organ_Weighing->Data_Analysis

Figure 2: General experimental workflow for the Hershberger bioassay.

Protocol Outline:

  • Animal Model: Immature, castrated male rats are used.[17] Castration removes the endogenous source of androgens.

  • Treatment: The test compound (e.g., DMA) is administered daily for a specified period (typically 7-10 days) via oral gavage or subcutaneous injection.[11][17]

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific androgen-dependent tissues are carefully dissected and weighed. These tissues include the ventral prostate, seminal vesicles, and the levator ani muscle.[12][17]

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of a vehicle-treated control group to determine the anabolic and androgenic activity of the compound.[12]

In Vitro Androgen Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the androgen receptor.

Protocol Outline:

  • Receptor Source: A source of androgen receptors is required, which can be purified recombinant AR or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate).

  • Radioligand: A radiolabeled androgen with high affinity for the AR (e.g., [³H]-R1881) is used.

  • Competition: A constant concentration of the radioligand is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., DMA).

  • Separation: Bound and free radioligand are separated (e.g., by filtration).

  • Quantification: The amount of bound radioactivity is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) compared to a reference androgen.

Conclusion

7α,11β-dimethyl-19-nortestosterone represents a significant advancement in the field of synthetic androgens. Its potent anabolic and androgenic activity, combined with a favorable metabolic profile characterized by resistance to 5α-reduction and aromatization, makes it a promising candidate for male hormonal contraception and androgen replacement therapy. The development of orally active prodrugs like DMAU has paved the way for clinical evaluation, with initial studies demonstrating its potential to safely and effectively suppress spermatogenesis. Further long-term clinical trials are necessary to fully establish its efficacy and safety profile for these indications. The unique properties of DMA continue to make it a valuable tool for researchers and a compound of high interest for drug development professionals.

References

Preclinical Toxicology of Dimethandrolone Undecanoate (DMAU): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethandrolone undecanoate (DMAU), with the developmental code name CDB-4521, is an investigational androgen/anabolic steroid (AAS) and progestogen under development as a potential first-in-class oral contraceptive for men.[1] As a prodrug, DMAU is hydrolyzed to its active metabolite, dimethandrolone (DMA), which exerts both androgenic and progestogenic effects.[2][3] This dual activity allows for the suppression of gonadotropins, leading to reversible inhibition of spermatogenesis, a key mechanism for its contraceptive effect.[1][4] This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on DMAU to support its clinical development.

General Toxicology

A series of preclinical studies in various animal models, including non-human primates, rabbits, and rats, have demonstrated that DMAU is generally well-tolerated.[2][5][6]

Non-Human Primate Studies

Repeat-dose studies in male cynomolgus and rhesus macaques have been central to characterizing the safety profile of DMAU.[2][3]

Oral Administration: In a 9-month study, male cynomolgus macaques received daily oral (nasogastric) doses of DMAU. The repeat-dose oral administration was well-tolerated with no significant toxicological findings.[2][3] Based on these studies, the No Observed Adverse Effect Level (NOAEL) for long-term oral administration in non-human primates was established to be greater than the highest doses evaluated, which were 3 mg/kg/day for 9 months or 10 mg/kg/day for 3 months.[2] A maximum tolerated dose (MTD) could not be determined as the highest doses were well-tolerated.[2]

Intramuscular Administration: In a separate study, male cynomolgus macaques received five weekly intramuscular (IM) injections of DMAU. Similar to the oral studies, the repeat-dose IM administration was well-tolerated with no significant toxicological findings.[2][3] The NOAEL for IM delivery was determined to be greater than 30 mg/kg/week for 5 weeks, which was the highest dose tested.[2] An MTD was not established in this study.[2]

Key observations in non-human primate studies included slight increases in body weight and reductions in testes weight, which are expected pharmacological effects consistent with the androgenic nature of the compound.[2][3]

Rodent and Rabbit Studies

Preclinical studies in rodents and rabbits have also supported the safety of DMAU. Oral administration of DMAU was found to be non-toxic in rats and rabbits.[5] Unpublished toxicology studies have reportedly shown no toxicological effects of DMAU even at high oral doses of up to 125 mg/kg in rats, rabbits, and monkeys.[6] In rabbits, orally administered DMAU effectively and reversibly suppressed fertility without significant toxicity.[5][7]

Key Toxicological Findings

The preclinical toxicology program for DMAU has focused on identifying potential target organs and establishing safety margins.

Quantitative Toxicology Data

The following tables summarize the key quantitative findings from the preclinical toxicology studies of DMAU.

Table 1: No Observed Adverse Effect Level (NOAEL) in Non-Human Primates

SpeciesRoute of AdministrationDose LevelsDurationNOAELReference
Cynomolgus MacaqueOral (Nasogastric)0, 0.3, 1.5, 3 mg/kg/day9 months> 3 mg/kg/day[2]
Cynomolgus MacaqueOral (Nasogastric)0.75 mg/kg/day for 6 months, then 10 mg/kg/day for 3 months9 months> 10 mg/kg/day[2]
Cynomolgus MacaqueIntramuscular0, 15, 30 mg/kg/week5 weeks> 30 mg/kg/week[2]

Table 2: Key Observations in Non-Human Primate Toxicology Studies

SpeciesRoute and DurationKey ObservationsReference
Cynomolgus & Rhesus MacaquesOral (9 months) & IM (5 weekly injections)- Well-tolerated with no significant toxicological findings. - Slight increases in body weight. - Reductions in testes weight. - Dramatic and sustained suppression of serum testosterone, inhibin B, and sperm count. - Effects on fertility indicators were reversible.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicology studies. The following sections describe the protocols for key preclinical studies of DMAU.

Chronic Oral Toxicity Study in Non-Human Primates

Objective: To evaluate the potential toxicity of DMAU following long-term daily oral administration in male cynomolgus macaques.

Methodology:

  • Test System: Adult male cynomolgus macaques.

  • Groups: Multiple dose groups, including a control group (vehicle) and several dose levels of DMAU. For example, dose levels of 0, 0.3, 1.5, and 3 mg/kg/day were used in one cohort.[2] Another cohort received 0.75 mg/kg/day for 6 months, followed by 10 mg/kg/day for the final 3 months.[2]

  • Route of Administration: Oral, via nasogastric tube.

  • Duration: 9 months.

  • Parameters Monitored:

    • In-life: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG).

    • Clinical Pathology: Hematology, coagulation, serum chemistry, and urinalysis at regular intervals.

    • Pharmacokinetics: Blood samples collected to determine serum concentrations of DMAU and its active metabolite, DMA.

    • Pharmacodynamics: Serum levels of testosterone, inhibin B, and sperm count were monitored.

  • Terminal Procedures: At the end of the study, animals underwent a full necropsy. Organ weights were recorded, and a comprehensive list of tissues was collected for histopathological examination.

G cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase (9 Months) cluster_post_treatment Post-treatment Phase acclimation Acclimation & Baseline Data Collection dosing Daily Oral Dosing (Vehicle or DMAU) acclimation->dosing Start of Dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Food Consumption, ECG) dosing->monitoring sampling Regular Sampling (Blood for PK, PD, Clinical Pathology; Semen for Analysis) dosing->sampling necropsy Terminal Necropsy monitoring->necropsy End of Study sampling->necropsy histopathology Histopathology necropsy->histopathology

Experimental workflow for a chronic oral toxicity study.

Repeat-Dose Intramuscular Toxicity Study in Non-Human Primates

Objective: To assess the safety of DMAU when administered via repeated intramuscular injections in male cynomolgus macaques.

Methodology:

  • Test System: Adult male cynomolgus macaques.

  • Groups: A control group (vehicle) and groups receiving 15 and 30 mg/kg of DMAU.[2]

  • Route of Administration: Intramuscular injection.

  • Dosing Regimen: Five weekly injections.[2]

  • Recovery Period: A long recovery period of 874–931 days was included to monitor the return of testosterone levels to the normal range.[2]

  • Parameters Monitored: Similar to the oral study, this included comprehensive in-life monitoring, clinical pathology, and pharmacodynamic assessments.

  • Terminal Procedures: Full necropsy and histopathology were performed at the end of the recovery period.

Potential Mechanisms of Toxicity and Signaling Pathways

While DMAU has been shown to be well-tolerated, some preclinical evidence in animals suggested a potential for liver toxicity with oral administration, though significantly less than that observed with methyltestosterone.[1] It is hypothesized that the C7α methyl group of DMAU might contribute to this potential.[1] However, clinical studies in men have not shown significant effects on liver or kidney function.[1][8]

The primary pharmacological action of DMAU is mediated through its active metabolite, DMA, which acts as an agonist at both the androgen receptor (AR) and the progesterone receptor (PR).[1] This dual agonism leads to a potent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn suppresses testicular testosterone production and spermatogenesis.

G cluster_receptors Receptor Binding cluster_pituitary Pituitary Gland cluster_testes Testes DMAU Dimethandrolone Undecanoate (DMAU) (Oral or IM Administration) Esterases Esterases DMAU->Esterases Hydrolysis DMA Dimethandrolone (DMA) (Active Metabolite) Esterases->DMA AR Androgen Receptor (AR) DMA->AR Agonist PR Progesterone Receptor (PR) DMA->PR Agonist LH Luteinizing Hormone (LH) AR->LH Negative Feedback FSH Follicle-Stimulating Hormone (FSH) AR->FSH Negative Feedback PR->LH Negative Feedback PR->FSH Negative Feedback Testosterone Testosterone Production LH->Testosterone Stimulates Spermatogenesis Spermatogenesis FSH->Spermatogenesis Stimulates Testosterone->Spermatogenesis Supports

Pharmacological mechanism of action of DMAU.

Conclusion

The preclinical toxicology data available for dimethandrolone undecanoate indicate that it is a well-tolerated compound in non-human primates, rabbits, and rats, via both oral and intramuscular routes of administration. The observed effects, such as decreased testes weight and suppression of reproductive hormones, are consistent with its intended pharmacological activity. The established NOAELs in non-human primate studies provide a strong safety foundation for its ongoing clinical development as a male contraceptive. Further studies, including genotoxicity and safety pharmacology, will complete the preclinical safety assessment of DMAU.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Analysis of Dimethandrolone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dimethandrolone (DMA) and its prodrug, Dimethandrolone Undecanoate (DMAU), using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). An alternative HPLC-UV method, suitable for routine analysis and quality control, is also proposed based on common practices for similar androgenic steroids. These methods are applicable for researchers, scientists, and professionals in drug development and clinical trial monitoring.

Introduction

Dimethandrolone undecanoate (DMAU) is an investigational androgen and progestin medication under development as a potential single-agent oral male contraceptive.[1] DMAU is a prodrug that is metabolized in the body to its active form, Dimethandrolone (DMA).[1] DMA exhibits both androgenic and progestational activity, which suppresses the gonadotropins necessary for testicular testosterone production and spermatogenesis.[2][3] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of DMAU and DMA. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the analysis of these compounds in various matrices.

This document provides a detailed protocol for an LC-MS/MS method adapted from published literature for the analysis of DMA in biological matrices.[1] Additionally, a general HPLC-UV protocol is outlined for the analysis of DMAU in pharmaceutical formulations, based on established methods for similar steroid compounds like testosterone undecanoate.[4][5]

Experimental Protocols

This protocol is based on a method developed for the pharmacokinetic analysis of DMA in human serum.[1]

2.1.1. Sample Preparation

  • To 100 µL of serum, add an appropriate volume of an internal standard solution (e.g., DMA-d5).

  • Perform a protein precipitation step by adding 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.1.2. Chromatographic Conditions

ParameterValue
Column Thermo Reversed Phase Nano C18 (75 µm x 250 mm, 2 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 300 nL/min[1]
Injection Volume 1 µL[1]
Column Temperature Ambient
Gradient Program See Table 1

Table 1: LC Gradient Program for DMA Analysis [1]

Time (minutes)% Mobile Phase B
0.0 - 5.05
5.0 - 20.05 → 50
20.0 - 35.050 → 80
35.0 - 45.080
45.0 - 46.080 → 90
46.0 - 56.090
56.0 - 57.090 → 5
57.0 - 65.05

2.1.3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions DMA: m/z 303.2 → 97 and 109[1]
DMA-d5 (Internal Standard): m/z 308.3 → 102 and 114[1]
Cone Voltage 30 V[1]
Collision Energy 40 eV[1]

2.1.4. Method Validation Summary

The referenced LC-MS/MS method for DMA demonstrated good linearity and accuracy.[1]

Table 2: Validation Data for DMA LC-MS/MS Method [1]

ParameterResult
Linearity (r²) 0.9956
Lower Limit of Quantification (LLOQ) 0.4 ng/mL
Upper Limit of Quantification (ULOQ) 50 ng/mL
Accuracy (Low QC, 0.8 ng/mL) 97%
Accuracy (Medium QC, 6.25 ng/mL) 112%
Accuracy (High QC, 12.5 ng/mL) 106%

This proposed method is based on common practices for the analysis of similar steroid esters, such as testosterone undecanoate.[4][5]

2.2.1. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve DMAU reference standard in methanol or acetonitrile to obtain a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 10-100 µg/mL).

  • Sample Preparation (from capsules): a. For oil-based formulations, dissolve the contents of a capsule, equivalent to a known amount of DMAU, in a suitable solvent like methanol or acetonitrile. b. For powder formulations, accurately weigh a portion of the powder and dissolve it in the mobile phase. c. Sonicate the sample solution to ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.2. Chromatographic Conditions

ParameterValue
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)[5][6]
Mobile Phase Acetonitrile and Water (e.g., 85:15 v/v) or Methanol
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL[6][7]
Column Temperature 25-40 °C[4][6][7]
Detection Wavelength 240-254 nm[4][6]
Run Time Approximately 10-15 minutes

Table 3: Comparison of HPLC Conditions for Steroid Analysis

CompoundColumnMobile PhaseWavelength
Testosterone Undecanoate C18 (4.6 x 250 mm, 5 µm)Acetonitrile:Water (95:5)240 nm[4]
Testosterone Undecanoate C18 (4.6 x 250 mm, 5 µm)100% Methanol240 nm[5]
Methenolone Acetate C18 (4.6 x 100 mm, 5 µm)Acetonitrile:Water (60:40)240 nm[7]
Various Steroids C18 (4.6 x 150 mm, 2.7 µm)Methanol:Water Gradient254 nm[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add Internal Standard serum->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Inject ms MS/MS Detection (MRM Mode) hplc->ms quant Quantification ms->quant report Report Generation quant->report

Caption: Workflow for the LC-MS/MS analysis of Dimethandrolone.

hplc_uv_workflow start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution (from formulation) start->prep_sample hplc_analysis HPLC-UV Analysis prep_std->hplc_analysis prep_sample->hplc_analysis data_proc Data Processing (Peak Area Integration) hplc_analysis->data_proc quantify Quantify DMAU Concentration data_proc->quantify end End quantify->end

Caption: Protocol for the HPLC-UV analysis of Dimethandrolone Undecanoate.

Conclusion

The described LC-MS/MS method provides a highly sensitive and specific approach for the quantification of Dimethandrolone in biological matrices, making it ideal for pharmacokinetic and clinical research. The proposed HPLC-UV method offers a more accessible alternative for routine quality control of Dimethandrolone Undecanoate in pharmaceutical formulations. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Both methods, when properly validated, are powerful tools for the development and analysis of this promising male contraceptive candidate.

References

Application Notes and Protocols for the Administration of Dimethandrolone Undecanoate (DMAU) in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Dimethandrolone undecanoate (DMAU), an investigational oral male contraceptive, in rodent models. The protocols and data presented are synthesized from preclinical studies and are intended to assist in the design and execution of further research.

Introduction

Dimethandrolone undecanoate (DMAU) is a potent, orally active prodrug of the androgen dimethandrolone (DMA). DMA exhibits both androgenic and progestational activities, making it a promising candidate for a single-agent male hormonal contraceptive.[1][2] Its mechanism of action involves the suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn suppresses endogenous testosterone production and spermatogenesis.[1][3][4] Preclinical studies in rodent models are crucial for evaluating its efficacy, pharmacokinetics, and safety profile.

Mechanism of Action and Signaling Pathway

Upon administration, DMAU is hydrolyzed by esterases to release the active compound, DMA. DMA then acts on the hypothalamus and pituitary gland to suppress gonadotropin-releasing hormone (GnRH), LH, and FSH secretion through its dual action on androgen and progesterone receptors.[2][5]

DMAU_Mechanism cluster_HPA Hypothalamic-Pituitary Axis DMAU DMAU (Oral/Injectable) Hydrolysis Esterase Hydrolysis DMAU->Hydrolysis DMA Dimethandrolone (DMA) (Active Metabolite) Hydrolysis->DMA Hypothalamus Hypothalamus DMA->Hypothalamus - (Negative Feedback) Pituitary Anterior Pituitary DMA->Pituitary - (Negative Feedback) Hypothalamus->Pituitary + Testes Testes Pituitary->Testes GnRH GnRH LH LH FSH FSH Testosterone Testosterone Production Testes->Testosterone Spermatogenesis Spermatogenesis Testes->Spermatogenesis

Caption: DMAU Mechanism of Action.

Administration Routes and Vehicle Formulations

The choice of administration route and vehicle is critical for achieving desired exposure and reproducible results. Preclinical studies in rodents have primarily utilized oral administration.

3.1. Oral Administration

Oral gavage is the most common method for precise oral dosing in rodents. Given that DMAU absorption is enhanced by fatty meals in humans, selecting an appropriate vehicle is paramount.[1][6][7]

  • Aqueous Suspension: Several preclinical studies in rats and rabbits have successfully used DMAU administered as an oral aqueous vehicle suspension.[6][8][9] A common practice is to use 0.5% to 1.0% methylcellulose or carboxymethylcellulose (CMC) in sterile water as the suspending agent.

  • Oil-Based Formulation: Human studies have shown that formulating DMAU in castor oil improves absorption.[1] This suggests that an oil-based vehicle (e.g., sesame oil, corn oil, or castor oil) could be effective for rodent studies.

  • Refined Oral Dosing: To reduce the stress associated with oral gavage, alternative methods like Micropipette-Guided Drug Administration (MDA) in a palatable vehicle (e.g., sweetened condensed milk) can be considered, though this may be more suitable for chronic studies where precise timing of peak concentration is less critical.[10]

3.2. Parenteral Administration (Subcutaneous/Intramuscular)

While most rodent data focuses on oral delivery, DMAU is also being developed as a long-acting injectable for humans.[5][11] This route can provide sustained release and avoid first-pass metabolism.

  • Vehicle Selection: A sterile oil-based vehicle such as sesame oil or castor oil, often with a co-solvent like benzyl benzoate to improve solubility, is suitable for subcutaneous (SC) or intramuscular (IM) injections of steroid esters. For compounds soluble in DMSO, a co-solvent system of DMSO and polyethylene glycol (PEG) may be used, but it must be diluted with saline or PBS for in vivo use, and vehicle tolerability should be confirmed.[12][13]

Experimental Protocols

The following are detailed protocols for the preparation and administration of DMAU in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral Gavage Administration in Rats

This protocol describes the administration of DMAU using an aqueous suspension.

Oral_Gavage_Workflow start Start prep_dma 1. Prepare DMAU Suspension (e.g., in 0.5% Methylcellulose) start->prep_dma animal_weigh 2. Weigh Animal Determine Dosing Volume prep_dma->animal_weigh restrain 3. Gently Restrain Animal animal_weigh->restrain gavage 4. Insert Gavage Needle (Correct size, no rotation) restrain->gavage administer 5. Administer Suspension Slowly gavage->administer withdraw 6. Withdraw Needle Gently administer->withdraw monitor 7. Monitor Animal (Check for distress/regurgitation) withdraw->monitor end End monitor->end

Caption: Workflow for Oral Gavage Administration.

Methodology:

  • Vehicle Preparation: Prepare a sterile 0.5% (w/v) methylcellulose solution in water.

  • DMAU Suspension: Weigh the required amount of DMAU powder. Create a paste with a small amount of the vehicle. Gradually add the remaining vehicle while vortexing or sonicating to create a homogenous suspension at the desired concentration (e.g., 1-10 mg/mL). Prepare fresh daily.

  • Animal and Dosing:

    • Weigh the animal to calculate the precise volume to be administered. The typical oral gavage volume for rats is 5-10 mL/kg.

    • Gently restrain the rat.

    • Measure the distance from the oral cavity to the xiphoid process to ensure proper length of gavage needle insertion.

    • Insert a sterile, ball-tipped gavage needle appropriate for the animal's size over the tongue and down the esophagus into the stomach. Do not force the needle.

    • Slowly administer the DMAU suspension.

  • Post-Administration: Gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress or regurgitation.

Protocol 2: Subcutaneous Injection in Castrated Rats

This protocol is designed for assessing the androgenic and anabolic activity of DMAU in a castrated rodent model, which eliminates confounding from endogenous testosterone.[3]

Androgenic_Assay_Workflow acclimate 1. Acclimatize Animals castrate 2. Surgical Castration (Cx) or Sham Surgery (Intact) acclimate->castrate recovery 3. Recovery Period (e.g., 1-2 weeks) castrate->recovery treatment 4. Daily SC Administration (Vehicle, T, or DMAU) recovery->treatment monitoring 5. In-life Monitoring (Body weight, sample collection) treatment->monitoring necropsy 6. Necropsy (Collect organs and blood) monitoring->necropsy analysis 7. Endpoint Analysis (Organ weights, hormone levels) necropsy->analysis

Caption: Workflow for Androgenic/Anabolic Assay.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats. Perform surgical castration under anesthesia and allow for a recovery period to ensure endogenous androgens are depleted.[14][15]

  • Vehicle Preparation: Prepare a sterile vehicle of sesame oil. If required, use benzyl benzoate (e.g., 5-10%) as a co-solvent to aid in dissolving DMAU. Warm slightly to decrease viscosity.

  • DMAU Solution: Dissolve DMAU in the vehicle to the desired final concentration. Ensure complete dissolution. Filter-sterilize if possible.

  • Administration:

    • Manually restrain the animal.

    • Lift the loose skin over the dorsal midline (nape of the neck).

    • Insert a 23-25 gauge needle into the subcutaneous space, creating a "tent" of skin.

    • Inject the desired volume (typically 0.1-0.5 mL for rats).

    • Withdraw the needle and gently massage the area to aid dispersion.

  • Study Groups: Include control groups such as intact + vehicle, castrated (Cx) + vehicle, and Cx + testosterone to provide proper comparisons for the androgenic effects of DMAU.[3]

Quantitative Data from Rodent Studies

The following tables summarize key quantitative findings from published studies on DMAU in rodent models.

Table 1: Effects of DMAU on Serum Hormones in Male Rabbits

Data from a study where adult male rabbits were treated orally for 12 weeks.[4]

Treatment GroupSerum Testosterone (T)Serum Luteinizing Hormone (LH)Serum Follicle-Stimulating Hormone (FSH)
Pre-treatment (Baseline)Normal physiological levelsNormal physiological levelsNormal physiological levels
DMAU (2.5 mg/kg/day)Suppressed to near limit of detectionSuppressed to near limit of detectionSuppressed to ~50% of baseline
DMAU (5.0 mg/kg/day)Suppressed to near limit of detectionSuppressed to near limit of detectionSuppressed to ~50% of baseline
Post-treatment (Recovery)Returned to pre-treatment levelsReturned to pre-treatment levelsReturned to pre-treatment levels

Table 2: Androgenic and Anabolic Effects of DMAU in Castrated Male Rats

Data from a study where castrated (Cx) rats were treated for 18 weeks.[3]

ParameterIntact (Control)Castrated (Cx)Cx + DMAUCx + Testosterone (T)
Body Composition
% Lean Body MassBaselineLower than IntactEquivalent to IntactEquivalent to Intact
% Body FatBaselineHigher than IntactLower than CxNot significantly different from Cx
Organ Weights (normalized)
ProstateBaselineDecreased2.4x higher than IntactN/A
Seminal VesiclesBaselineDecreased2.7x higher than IntactN/A
Levator Ani MuscleBaselineDecreased1.5x higher than IntactN/A
Hormone Levels
Serum LH & FSHNormalGreatly ElevatedSuppressed to Intact levelsSuppressed to Intact levels

Conclusion

The administration of DMAU in rodent models, primarily via oral gavage in an aqueous or oil-based vehicle, has been shown to effectively suppress the hypothalamic-pituitary-gonadal axis.[3][4][8] Castrated rat models are particularly useful for delineating the specific androgenic and anabolic effects of the compound.[3] The provided protocols and data serve as a foundation for researchers designing studies to further investigate the pharmacology, toxicology, and contraceptive efficacy of DMAU. Careful consideration of the administration route, vehicle, and animal model is essential for generating reliable and translatable data.

References

Application Notes and Protocols for Cell-Based Assays to Measure Dimethandrolone's Androgenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethandrolone (DMA), and its orally active prodrug Dimethandrolone Undecanoate (DMAU), represent a novel class of synthetic androgens with potential applications in male contraception and androgen replacement therapy.[1][2] A key characteristic of DMA is its potent androgenic activity, coupled with progestational effects.[1][2] Unlike testosterone, DMA is not aromatized to estrogens and does not undergo 5α-reduction to a more potent androgen, which may offer a favorable safety profile by reducing the risk of certain androgen-related side effects.[3][4]

These application notes provide detailed protocols for cell-based assays to quantify the androgenic activity of Dimethandrolone. The described methods are essential for researchers and drug development professionals engaged in the preclinical evaluation of this and other novel androgenic compounds. The primary assays covered are the Androgen Receptor (AR) Transactivation Assay and the AR Binding Affinity Assay.

Androgen Receptor Signaling Pathway

The androgenic effects of Dimethandrolone are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon binding to androgens like DMA in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. In the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is the basis for the cell-based assays described herein.[5][6]

Androgen Receptor Signaling Pathway DMA Dimethandrolone (DMA) AR_HSP AR-HSP Complex DMA->AR_HSP Binding AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Activation

Caption: Androgen Receptor Signaling Pathway.

Key Experiments and Protocols

Androgen Receptor (AR) Transactivation Assay

This assay quantifies the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene. A common approach involves using a cell line that is co-transfected with a human AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.

Experimental Workflow:

AR Transactivation Assay Workflow start Start cell_seeding Seed CV-1 cells in 96-well plates start->cell_seeding transfection Co-transfect with hAR expression vector and ARE-luciferase reporter plasmid cell_seeding->transfection treatment Treat cells with varying concentrations of DMA, Testosterone (T), and DHT transfection->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells incubation->lysis luciferase_assay Measure luciferase activity lysis->luciferase_assay data_analysis Analyze data and determine EC50 values luciferase_assay->data_analysis end End data_analysis->end

Caption: AR Transactivation Assay Workflow.

Protocol: AR Transactivation Assay in CV-1 Cells

This protocol is adapted from methodologies used for assessing the activity of synthetic androgens.[1][7]

Materials:

  • CV-1 cells (or other suitable cell lines like 22Rv1, LNCaP, or CHO)

  • DMEM supplemented with 10% charcoal-stripped fetal bovine serum (FBS)

  • Human Androgen Receptor (hAR) expression vector

  • Androgen Response Element (ARE) driven luciferase reporter plasmid (e.g., pGL3-3XAREtataLuc)

  • Transfection reagent (e.g., Lipofectamine)

  • Dimethandrolone (DMA), Testosterone (T), and Dihydrotestosterone (DHT)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed CV-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in DMEM with 10% charcoal-stripped FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the hAR expression vector and the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of DMA, Testosterone, or DHT. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration in each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value for each compound.

Androgen Receptor (AR) Binding Affinity Assay

This assay measures the ability of a compound to bind to the androgen receptor. It is typically performed as a competitive binding assay where the test compound competes with a radiolabeled androgen (e.g., [3H]-R1881 or [3H]-DHT) for binding to the AR.

Experimental Workflow:

AR Binding Affinity Assay Workflow start Start prepare_cytosol Prepare cell cytosol containing AR (e.g., from prostate tissue or transfected cells) start->prepare_cytosol incubation Incubate cytosol with a fixed concentration of radiolabeled androgen ([3H]-DHT) and varying concentrations of competitor (DMA, T, DHT) prepare_cytosol->incubation separation Separate receptor-bound from free radioligand (e.g., using hydroxylapatite or filter paper) incubation->separation scintillation_counting Measure radioactivity of receptor-bound ligand using a scintillation counter separation->scintillation_counting data_analysis Analyze data and determine IC50 and relative binding affinity (RBA) scintillation_counting->data_analysis end End data_analysis->end

Caption: AR Binding Affinity Assay Workflow.

Protocol: Competitive AR Binding Assay

This protocol is a generalized procedure based on standard methods for assessing receptor binding.[8]

Materials:

  • Source of Androgen Receptor (e.g., cytosol from rat prostate or from cells overexpressing hAR)

  • Radiolabeled androgen (e.g., [3H]-Dihydrotestosterone)

  • Unlabeled competitor compounds: Dimethandrolone (DMA), Testosterone (T), and Dihydrotestosterone (DHT)

  • Binding buffer

  • Hydroxylapatite slurry or glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of AR: Prepare a cytosolic fraction containing the androgen receptor from a suitable source.

  • Competitive Binding: In a series of tubes, incubate the AR preparation with a fixed concentration of [3H]-DHT and increasing concentrations of the unlabeled competitor compounds (DMA, T, DHT). Include tubes for total binding (only [3H]-DHT) and non-specific binding ( [3H]-DHT plus a large excess of unlabeled DHT).

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by adding a hydroxylapatite slurry and centrifuging, or by vacuum filtration through glass fiber filters.

  • Measurement of Radioactivity: Wash the pellet or filter to remove unbound radioligand. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated as: (IC50 of reference androgen / IC50 of test compound) x 100.

Data Presentation

The following tables summarize the quantitative data on the androgenic activity of Dimethandrolone in comparison to Testosterone and Dihydrotestosterone.

Table 1: Androgen Receptor Transactivation Activity

CompoundCell LineReporter AssayEC50 (M)Relative Potency (vs. Testosterone)Reference
Dimethandrolone (DMA) CV-1Luciferase10-10 - 10-9~10-fold[1]
Testosterone (T) CV-1Luciferase~10-91[1]
Dihydrotestosterone (DHT) CV-1Luciferase~10-10~10-fold[6]
5α-dihydroDMA CV-1LuciferaseHigher than DMA30-40% of DMA[3][4]

Table 2: Androgen Receptor Binding Affinity

CompoundReceptor SourceRadioligandIC50 (nM)Relative Binding Affinity (%) (vs. Testosterone)Reference
Dimethandrolone (DMA) Recombinant rat AR[3H]-R1881Not explicitly stated400%[9]
Testosterone (T) Recombinant rat AR[3H]-R1881Not explicitly stated100%
Dihydrotestosterone (DHT) Rat prostate cytosol[3H]-R18813.2>100%[10]

Progestational Activity Assessment

Dimethandrolone also exhibits progestational activity.[1] This can be assessed using a similar transactivation assay in a cell line that expresses the progesterone receptor (PR), such as the T47DCO human breast cancer cell line.[1]

Protocol: Progesterone Receptor (PR) Transactivation Assay in T47DCO Cells

Materials:

  • T47DCO cells

  • RPMI 1640 medium supplemented with 10% charcoal-stripped FBS

  • Progestin/glucocorticoid/androgen response element-driven luciferase reporter plasmid

  • Transfection reagent

  • Dimethandrolone (DMA) and a potent progestin like R5020 (promegestone)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed T47DCO cells in a 96-well plate.

  • Transfection: Transfect the cells with the PR-responsive luciferase reporter plasmid.

  • Compound Treatment: Treat the cells with serial dilutions of DMA and R5020.

  • Incubation: Incubate for 24 hours.

  • Luciferase Measurement and Data Analysis: Follow the same procedure as for the AR transactivation assay to determine the EC50 for PR activation.

Conclusion

The cell-based assays outlined in these application notes provide robust and quantitative methods for characterizing the androgenic and progestational activity of Dimethandrolone. The AR transactivation assay is crucial for determining the functional potency of the compound, while the AR binding affinity assay provides insights into its direct interaction with the receptor. By employing these standardized protocols and comparing the results to reference androgens like testosterone and DHT, researchers can obtain a comprehensive understanding of the pharmacological profile of DMA and other novel androgenic molecules, facilitating their development for clinical applications.

References

Application Note: Identification of Dimethandrolone Metabolites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dimethandrolone (DMA) is the active metabolite of the investigational male contraceptive agent dimethandrolone undecanoate (DMAU). Understanding its metabolism is crucial for drug development and monitoring. This application note provides a detailed protocol for the identification of DMA metabolites in human serum and hepatocyte samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary metabolic pathway for DMA is glucuronidation, leading to the formation of Dimethandrolone-glucuronide (DMA-G) as the major metabolite.

Introduction

Dimethandrolone undecanoate (DMAU) is a promising oral contraceptive for men, acting as a prodrug that is rapidly converted to its active form, dimethandrolone (DMA).[1][2] DMA exhibits both androgenic and progestogenic activity, which effectively suppresses gonadotropins and reversibly inhibits spermatogenesis.[3] The efficacy and safety of DMAU are influenced by the metabolic fate of DMA. Studies have shown that DMA undergoes significant first-pass metabolism, with glucuronidation being the predominant pathway.[1][2] The enzyme primarily responsible for this is the highly polymorphic UDP-glucuronosyltransferase 2B17 (UGT2B17).[1][2] This document outlines a robust LC-MS/MS methodology for the identification and characterization of DMA metabolites.

Key Metabolites

Metabolite identification studies have revealed two primary metabolites of DMA in hepatocyte incubations:

  • Dimethandrolone-glucuronide (DMA-G): The major metabolite.

  • Androstenedione analog of DMA: A minor metabolite.[2][4]

In human serum samples following oral administration of DMAU, DMA-G is the predominant metabolite detected, with concentrations significantly exceeding those of the parent DMA.[1][2]

Quantitative Summary of Dimethandrolone Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)MatrixRelative Abundance
Dimethandrolone (DMA)303.2315VariesSerum, HepatocytesParent Compound
Dimethandrolone-glucuronide (DMA-G)479.2639303.2315Serum, HepatocytesMajor (>100-fold higher than DMA in serum)[2]
Androstenedione analog of DMA301.2162VariesHepatocytesMinor

Experimental Protocols

Sample Preparation

a) From Human Serum:

This protocol is adapted from a method for DMA quantification and can be applied for metabolite identification.[1]

  • Dilute 25 µL of serum sample twofold with water.

  • Add an appropriate internal standard (e.g., 200 µL of 25 ng/mL DMA-d5).

  • Vortex the sample for 15 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect 150 µL of the supernatant and transfer it to an LC vial for analysis.[1]

b) From in Vitro Hepatocyte Incubations:

  • Incubate DMA with human hepatocytes at 37°C and 5% CO2.

  • Quench the reaction with a fivefold higher volume of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., heavy isotope-labeled DMA-d5).[1]

  • Vortex the sample for 1 minute to extract all metabolites.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Separate the upper MeCN layer (containing the drug and nonpolar metabolites).

  • The lower aqueous layer (containing polar metabolites) can be subjected to solid-phase extraction (SPE) using an HLB cartridge for further purification if necessary.[1]

  • Dry the combined extracts under a stream of nitrogen at 40°C.

  • Reconstitute the dried sample in 100 µL of 70:30 MeCN:water with 0.1% formic acid.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a) Liquid Chromatography Conditions:

  • LC System: M-class LC (Waters) or equivalent.[1]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 40 µL/min.[1]

  • Injection Volume: 1 µL.[1]

  • Gradient Program:

    • 0.0–0.5 min: 30% B

    • 0.5–3.5 min: 30%–98% B

    • 3.5–7.0 min: 98% B

    • 7.0–7.1 min: 98%–30% B

    • 7.1–9.0 min: 30% B (Re-equilibration)[1]

b) Mass Spectrometry Conditions:

  • Mass Spectrometer: Waters Xevo-TQ-XS or a similar triple quadrupole or high-resolution mass spectrometer.[1]

  • Ionization Mode: Positive Ion Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted metabolite identification.[1]

  • Cone Voltage: 30 V.[1]

  • Collision Energy: Optimize for each metabolite to achieve characteristic fragmentation.

Data Analysis

Metabolite identification can be performed using software such as XCMS for untargeted analysis by comparing pre- and post-dose samples.[1] The identification of metabolites is confirmed by accurate mass measurements of the precursor and product ions and comparison with predicted metabolites based on known biotransformation pathways of similar steroids like testosterone.

Visualizations

Dimethandrolone Metabolic Pathway DMAU Dimethandrolone Undecanoate (DMAU) (Prodrug) DMA Dimethandrolone (DMA) (Active Metabolite) DMAU->DMA Hydrolysis DMAG Dimethandrolone-glucuronide (DMA-G) (Major Metabolite) DMA->DMAG Glucuronidation (UGT2B17) Andro_Analog Androstenedione Analog of DMA (Minor Metabolite) DMA->Andro_Analog Oxidation

Caption: Metabolic pathway of Dimethandrolone.

Experimental Workflow for DMA Metabolite ID cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Serum Sample Extraction Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction Serum->Extraction Hepatocytes Hepatocyte Incubate Hepatocytes->Extraction Reconstitution Drydown & Reconstitution Extraction->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Mass Spectrometry (Full Scan/MRM) LC->MS Processing Data Processing (e.g., XCMS) MS->Processing Identification Metabolite Identification (Accurate Mass & Fragmentation) Processing->Identification

Caption: Workflow for DMA metabolite identification.

References

Application Notes and Protocols for Dimethandrolone Undecanoate (DMAU) Clinical Trials in Men

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and protocols for conducting clinical trials of Dimethandrolone undecanoate (DMAU), an investigational oral male contraceptive.

Introduction

Dimethandrolone undecanoate (DMAU) is a promising candidate for a male oral contraceptive.[1][2][3] It is a prodrug of dimethandrolone (DMA), which exhibits both androgenic and progestational activity.[4][5][6] This dual action allows DMAU to suppress the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in intratesticular testosterone and the suppression of spermatogenesis, while maintaining androgenic effects in the rest of the body.[7][8][9] Clinical trials are essential to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of DMAU in men.

Experimental Design

Phase I clinical trials for DMAU have typically followed a double-blind, randomized, placebo-controlled design.[4][7][10]

2.1. Study Population:

Healthy men between the ages of 18 and 50 are the target population for these trials.[1][4][10] Key inclusion and exclusion criteria are summarized in the diagram below.

2.2. Dosing and Administration:

DMAU has been tested at various oral doses, commonly 100 mg, 200 mg, and 400 mg, administered daily for 28 days.[1][4][10] The drug has been formulated in both castor oil/benzyl benzoate and powder forms.[1][10] Administration with a high-fat meal is recommended to increase absorption.[10][11][12]

2.3. Study Endpoints:

  • Primary Endpoints: Safety and tolerability are the primary concerns, assessed through monitoring of adverse events, vital signs, and clinical laboratory tests.[4][7]

  • Secondary Endpoints: Pharmacokinetic profiles of DMAU and its active metabolite DMA are determined.[4][7] Pharmacodynamic effects, including the suppression of serum LH, FSH, and testosterone, are also key secondary endpoints.[4][7][10]

Data Presentation

The following tables summarize the key quantitative data from a representative 28-day clinical trial of oral DMAU in healthy men.

Table 1: Baseline Characteristics of Study Participants

CharacteristicValue
Number of Participants100
Age (years)18-50
Body Mass Index ( kg/m ²)≤ 33

Data compiled from multiple sources.[1][10][13]

Table 2: Hormonal Suppression at Day 28 (400 mg DMAU Dose)

HormoneMean SuppressionThreshold for Contraceptive Efficacy
Luteinizing Hormone (LH)Marked suppression to <1.0 IU/L<1.0 IU/L
Follicle-Stimulating Hormone (FSH)Marked suppression to <1.0 IU/L<1.0 IU/L
Serum Testosterone (T)Marked suppression to <50 ng/dL<50 ng/dL

Data represents findings from studies where significant suppression was observed at the 400 mg dose.[4][7][10]

Table 3: Effects on Other Parameters at Day 28

ParameterChange with DMAU Treatment
WeightMild increase
HematocritSignificant dose effect
HDL CholesterolMild decrease

Changes are generally reported as mild and not clinically significant in short-term studies.[4][7][10]

Experimental Protocols

4.1. Hormone Level Monitoring

Objective: To quantify the serum concentrations of LH, FSH, and testosterone.

Methodology:

  • Sample Collection: Blood samples are collected at baseline and at regular intervals throughout the study (e.g., twice weekly) and for 24-hour pharmacokinetic analysis on days 1 and 28.[4]

  • Assay Type: Highly sensitive immunofluorometric assays (IFMAs) or equivalent immunoassays are recommended for the accurate measurement of low gonadotropin levels achieved during treatment.[1] For testosterone, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.

  • Procedure:

    • Collect whole blood in appropriate serum separator tubes.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1000-2000 x g for 10 minutes at 4°C.

    • Aliquot the serum into cryovials and store at -80°C until analysis.

    • Perform the assays according to the manufacturer's instructions for the chosen immunoassay kits or validated LC-MS/MS methods.

4.2. Lipid Profile Analysis

Objective: To assess the impact of DMAU on the lipid profile, particularly HDL cholesterol.

Methodology:

  • Sample Collection: Fasting blood samples are collected at baseline and at the end of the treatment period.

  • Assay Type: Standard enzymatic colorimetric assays are commonly used in clinical laboratories. Methods can include direct measurement or precipitation methods followed by cholesterol measurement.[5][10][14]

  • Procedure:

    • Collect fasting blood samples in appropriate tubes (e.g., serum separator tubes).

    • Process the samples to obtain serum as described in section 4.1.

    • Analyze the serum for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using an automated clinical chemistry analyzer.

4.3. Safety Assessments

Objective: To monitor the safety and tolerability of DMAU.

Methodology:

  • Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature are measured at each study visit.

  • Laboratory Tests: Standard clinical chemistry and hematology panels are performed on blood and urine samples at baseline and at the end of treatment. This includes monitoring liver and kidney function.[2][15]

  • Electrocardiogram (ECG): ECGs are performed to monitor cardiac function.[4]

  • Adverse Event Monitoring: All adverse events are recorded and assessed for their severity and potential relationship to the study drug.

4.4. Mood and Sexual Function Assessment

Objective: To evaluate the potential psychological and sexual side effects of DMAU.

Methodology:

  • Patient Health Questionnaire-9 (PHQ-9):

    • Administration: The PHQ-9 is a self-administered 9-item questionnaire used to screen for and assess the severity of depression.[15][16][17] Participants rate the frequency of depressive symptoms over the past two weeks on a 4-point Likert scale (0 = "Not at all" to 3 = "Nearly every day").[16]

    • Scoring: The total score is calculated by summing the scores for each of the 9 items, ranging from 0 to 27.[13][16] Severity is categorized as minimal (0-4), mild (5-9), moderate (10-14), moderately severe (15-19), and severe (20-27).[12][17]

  • Psychosexual Daily Questionnaire (PDQ):

    • Administration: The PDQ is a self-reported questionnaire completed daily for 7 consecutive days at baseline and at the end of the treatment period.[4][18] It assesses various aspects of sexual function, including desire, activity, and satisfaction.[19][20][21]

    • Analysis: The daily scores for each item are averaged over the 7-day period to provide a weekly score for each domain of sexual function.[18][19] Clinically meaningful changes in sexual desire and activity have been defined for this instrument.[22]

Visualizations

DMAU_Signaling_Pathway cluster_Systemic Systemic Circulation cluster_Cellular Cellular Level DMAU Oral DMAU DMA Dimethandrolone (DMA) DMAU->DMA Hydrolysis Hypothalamus Hypothalamus DMA->Hypothalamus Negative Feedback Pituitary Anterior Pituitary DMA->Pituitary Negative Feedback AR Androgen Receptor (AR) DMA->AR PR Progesterone Receptor (PR) DMA->PR Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH & FSH Testes->Hypothalamus Testes->Pituitary Testosterone (Negative Feedback) Gene_Transcription Suppression of Gene Transcription AR->Gene_Transcription Activation PR->Gene_Transcription Activation

Caption: DMAU Signaling Pathway for Gonadotropin Suppression.

DMAU_Clinical_Trial_Workflow Screening Screening & Enrollment Baseline Baseline Assessment (Hormones, Lipids, PHQ-9, PDQ) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment 28-Day Treatment Period (DMAU or Placebo) Randomization->Treatment Monitoring Ongoing Monitoring (Vitals, Adverse Events, Blood Draws) Treatment->Monitoring Endpoint End-of-Treatment Assessment (Hormones, Lipids, PHQ-9, PDQ) Treatment->Endpoint FollowUp Follow-up Period Endpoint->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: Experimental Workflow for a DMAU Clinical Trial.

Inclusion_Exclusion_Criteria cluster_Inclusion Inclusion Criteria cluster_Exclusion Exclusion Criteria Age Age 18-50 years Health Good General Health Reproductive Normal Reproductive Function BMI_I BMI ≤ 33 kg/m² Medication Significant Medication Use Chronic_Disease Chronic Medical Conditions Hormone_Use Recent Hormonal Therapy Abnormal_Labs Clinically Significant Abnormal Lab Results Participant_Pool Potential Study Participants Participant_Pool->Age Participant_Pool->Health Participant_Pool->Reproductive Participant_Pool->BMI_I Participant_Pool->Medication Participant_Pool->Chronic_Disease Participant_Pool->Hormone_Use Participant_Pool->Abnormal_Labs

Caption: Logic Diagram for Participant Selection Criteria.

References

Application Notes and Protocols: In Vitro Models for Studying Dimethandrolone's Effects on Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethandrolone (DMA), and its orally active prodrug Dimethandrolone Undecanoate (DMAU), are synthetic androgens with potential therapeutic applications.[1][2][3][4][5] Understanding their specific effects on skeletal muscle is crucial for drug development. These application notes provide a comprehensive guide to utilizing in vitro models, specifically the C2C12 myoblast cell line, to investigate the anabolic and hypertrophic potential of Dimethandrolone on muscle cells. The C2C12 cell line is a well-established and reliable model for studying myogenesis, as these myoblasts rapidly differentiate and fuse to form contractile myotubes, expressing characteristic muscle proteins.[6][7]

Key Signaling Pathways

Androgens primarily exert their effects on muscle cells through the androgen receptor (AR), a ligand-inducible transcription factor.[8][9] Upon binding Dimethandrolone, the AR translocates to the nucleus and modulates the transcription of target genes involved in muscle protein synthesis and degradation. A key pathway implicated in androgen-mediated muscle hypertrophy is the PI3K/Akt signaling cascade, which promotes protein synthesis and inhibits protein breakdown.[8][10]

digraph "Androgen_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes DMA [label="Dimethandrolone (DMA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AR [label="Androgen Receptor (AR)", fillcolor="#F1F3F4", fontcolor="#202124"]; AR_DMA [label="AR-DMA Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, color="#5F6368"]; AREs [label="Androgen Response\nElements (AREs)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Increased\nProtein Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Myotube_Hypertrophy [label="Myotube Hypertrophy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DMA -> AR [label="Binds"]; AR -> AR_DMA; AR_DMA -> Nucleus [label="Translocates to"]; Nucleus -> AREs [style=invis]; AR_DMA -> AREs [label="Binds to"]; AREs -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Protein_Synthesis; Protein_Synthesis -> Myotube_Hypertrophy; }

Caption: Androgen receptor signaling pathway in muscle cells.

Experimental Workflow

The following workflow provides a structured approach to characterizing the effects of Dimethandrolone on C2C12 muscle cells.

digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture_C2C12 [label="Culture C2C12 Myoblasts", fillcolor="#F1F3F4", fontcolor="#202124"]; Induce_Diff [label="Induce Differentiation\n(2% Horse Serum)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_DMA [label="Treat with Dimethandrolone\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint_Analysis [label="Endpoint Analysis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Morphology [label="Morphological Analysis\n(Myotube Diameter, Fusion Index)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Expression [label="Protein Expression Analysis\n(Western Blot)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis_Assay [label="Protein Synthesis Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Culture_C2C12; Culture_C2C12 -> Induce_Diff; Induce_Diff -> Treat_DMA; Treat_DMA -> Endpoint_Analysis; Endpoint_Analysis -> Morphology; Endpoint_Analysis -> Protein_Expression; Endpoint_Analysis -> Protein_Synthesis_Assay; Morphology -> Data_Analysis; Protein_Expression -> Data_Analysis; Protein_Synthesis_Assay -> Data_Analysis; }

Caption: General experimental workflow for assessing Dimethandrolone's effects.

Protocols

C2C12 Cell Culture and Differentiation

This protocol outlines the basic steps for maintaining and differentiating C2C12 myoblasts.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: High glucose DMEM, 10-20% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin[7]

  • Differentiation Medium: High glucose DMEM, 2% Horse Serum, 1% Penicillin/Streptomycin[6][7]

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Culture dishes/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed C2C12 cells in growth medium and culture until they reach approximately 80-90% confluency.[7]

  • Induction of Differentiation: Once confluent, aspirate the growth medium, wash the cells once with PBS, and replace with differentiation medium.[7]

  • Maintenance: Change the differentiation medium every 24-48 hours.[11] Myotube formation should be visible within 3-5 days.[7]

Assessment of Myotube Hypertrophy and Fusion

This protocol details the immunofluorescent staining of Myosin Heavy Chain (MHC) to visualize myotubes and quantify hypertrophy and fusion.

Materials:

  • Differentiated C2C12 myotubes in culture plates

  • Dimethandrolone (dissolved in a suitable vehicle, e.g., DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Goat Serum in PBS)

  • Primary Antibody: Anti-Myosin Heavy Chain (MHC) antibody[12]

  • Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope and imaging software (e.g., ImageJ)

Procedure:

  • Treatment: Treat differentiated C2C12 cells with varying concentrations of Dimethandrolone (e.g., 1, 10, 100 nM) for 48-72 hours. Include a vehicle-only control.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate with primary anti-MHC antibody (diluted in Blocking Buffer) overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Imaging: Wash with PBS and acquire images using a fluorescence microscope.

Data Analysis:

  • Myotube Diameter: Using imaging software, measure the diameter of at least 50-100 myotubes per condition.

  • Fusion Index: Calculate as the percentage of nuclei within MHC-positive myotubes relative to the total number of nuclei.[12][13]

    • Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100

Western Blot Analysis of PI3K/Akt Signaling

This protocol is for assessing the activation of key proteins in the PI3K/Akt pathway.

Materials:

  • Treated C2C12 cell lysates

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies: Anti-phospho-Akt (Ser473), Anti-total-Akt, Anti-phospho-mTOR (Ser2448), Anti-total-mTOR, Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation: Lyse treated cells in ice-cold Lysis Buffer.[14][15] Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. The next day, wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed using imaging software to quantify band intensities. Normalize phosphorylated protein levels to total protein levels.

Protein Synthesis Assay

This protocol provides a method for measuring the rate of newly synthesized proteins.

Materials:

  • Protein synthesis assay kit (e.g., Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kit or similar puromycin-based assays)[16]

  • Treated C2C12 cells

  • Fluorescence microscope or plate reader

Procedure:

  • Treatment: Treat differentiated C2C12 cells with Dimethandrolone as described previously.

  • Labeling: Follow the manufacturer's instructions for labeling newly synthesized proteins with the provided reagent (e.g., L-homopropargylglycine (HPG) or puromycin).

  • Detection: Fix, permeabilize, and perform the click reaction or antibody staining to attach a fluorescent dye to the incorporated label.

  • Analysis: Quantify the fluorescence intensity per cell or per well using a fluorescence microscope or plate reader. An increase in fluorescence indicates a higher rate of protein synthesis.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of Dimethandrolone on Myotube Morphology

Treatment GroupMyotube Diameter (µm)Fusion Index (%)
Vehicle Control15.2 ± 1.835.6 ± 4.2
Dimethandrolone (1 nM)18.5 ± 2.142.1 ± 5.5
Dimethandrolone (10 nM)25.7 ± 3.0 55.8 ± 6.1
Dimethandrolone (100 nM)32.1 ± 3.5 68.3 ± 7.3
IGF-1 (Positive Control)35.4 ± 4.1 72.5 ± 8.0
Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effect of Dimethandrolone on PI3K/Akt Signaling and Protein Synthesis

Treatment Groupp-Akt/Total Akt (Fold Change)p-mTOR/Total mTOR (Fold Change)Protein Synthesis Rate (Fold Change)
Vehicle Control1.01.01.0
Dimethandrolone (1 nM)1.5 ± 0.21.4 ± 0.31.3 ± 0.2
Dimethandrolone (10 nM)2.8 ± 0.4 2.5 ± 0.52.1 ± 0.4**
Dimethandrolone (100 nM)4.2 ± 0.6 3.8 ± 0.73.5 ± 0.6
IGF-1 (Positive Control)5.1 ± 0.84.7 ± 0.9 4.2 ± 0.7
*Data are presented as mean ± SD. Fold change is relative to the Vehicle Control. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of Dimethandrolone on muscle cells using in vitro models. By employing these methodologies, researchers can elucidate the molecular mechanisms underlying Dimethandrolone's anabolic activity and gather essential data for its further development as a therapeutic agent. Careful execution of these experiments and thorough data analysis will contribute to a comprehensive understanding of this novel synthetic androgen's impact on skeletal muscle physiology.

References

Application Notes & Protocols for Serum Dimethandrolone Concentration Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dimethandrolone (DMA) and its prodrug, Dimethandrolone Undecanoate (DMAU), in human serum. The primary method described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the quantification of these synthetic androgens.

Introduction

Dimethandrolone (DMA) is a potent synthetic androgen and progestin under investigation as a potential male contraceptive.[1][2] It is typically administered as the prodrug Dimethandrolone Undecanoate (DMAU) to improve its oral bioavailability.[1][3] Accurate measurement of serum concentrations of both DMAU and its active metabolite, DMA, is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies in clinical and preclinical trials.[4][5] LC-MS/MS has emerged as the gold standard for the bioanalysis of steroids due to its superior selectivity and sensitivity compared to traditional immunoassays.[6][7]

I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following protocol outlines a validated LC-MS/MS method for the simultaneous quantification of DMAU and DMA in human serum.

Experimental Protocol: LC-MS/MS Analysis of DMAU and DMA

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

This protocol combines protein precipitation with liquid-liquid extraction to effectively remove proteins and phospholipids from the serum matrix, which can interfere with the analysis.

  • Materials:

    • Human serum samples

    • Internal Standard (IS) solution (e.g., d5-DMA, d5-DMAU in methanol)

    • Acetonitrile (ACN), HPLC grade

    • Methyl tert-butyl ether (MTBE), HPLC grade

    • Hexane, HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade

    • Formic acid, LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of the internal standard solution.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean microcentrifuge tube.

    • Add 1 mL of a methyl tert-butyl ether/hexane (50:50, v/v) solution.

    • Vortex for 1 minute to extract the analytes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of 50% methanol in water with 0.1% formic acid.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation of these nonpolar analytes.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    1.0 40
    5.0 95
    6.0 95
    6.1 40

    | 8.0 | 40 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    Dimethandrolone (DMA) 303.2 109.1
    Dimethandrolone Undecanoate (DMAU) 471.4 303.2
    d5-Dimethandrolone (d5-DMA) 308.2 114.1

    | d5-Dimethandrolone Undecanoate (d5-DMAU) | 476.4 | 308.2 |

  • Source Parameters: Optimized for the specific instrument, but typical values include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation: Method Validation Summary

The following table summarizes the typical validation parameters for the described LC-MS/MS method for the analysis of DMA and DMAU in human serum.

ParameterDimethandrolone (DMA)Dimethandrolone Undecanoate (DMAU)
Linearity Range 0.1 - 100 ng/mL0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
Recovery > 85%> 85%
Matrix Effect MinimalMinimal

II. Signaling Pathways of Dimethandrolone

Dimethandrolone exerts its biological effects by acting as an agonist for both the androgen receptor (AR) and the progesterone receptor (PR).[1][2] Understanding these signaling pathways is crucial for interpreting the pharmacodynamic effects of the drug.

Androgen Receptor (AR) Signaling Pathway

Dimethandrolone, like other androgens, binds to the androgen receptor in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs). The activated DMA-AR complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This interaction recruits co-activator proteins and initiates the transcription of target genes, leading to the physiological effects of androgens.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMA Dimethandrolone (DMA) AR_HSP AR-HSP Complex DMA->AR_HSP Binds to DMA_AR DMA-AR Complex AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP->HSP Dissociation AR_HSP->DMA_AR Activation DMA_AR_dimer DMA-AR Dimer DMA_AR->DMA_AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) DMA_AR_dimer->ARE Binds to Gene Target Gene Transcription ARE->Gene Initiates

Caption: Androgen Receptor Signaling Pathway for Dimethandrolone.

Progesterone Receptor (PR) Signaling Pathway

Similar to its action on the AR, Dimethandrolone also binds to the progesterone receptor in the cytoplasm. This binding event triggers the dissociation of HSPs and the formation of an active DMA-PR complex. The complex then translocates into the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA. This binding initiates the transcription of progesterone-responsive genes, contributing to the progestational effects of DMA.

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMA Dimethandrolone (DMA) PR_HSP PR-HSP Complex DMA->PR_HSP Binds to DMA_PR DMA-PR Complex PR Progesterone Receptor (PR) HSP Heat Shock Proteins (HSP) PR_HSP->HSP Dissociation PR_HSP->DMA_PR Activation DMA_PR_dimer DMA-PR Dimer DMA_PR->DMA_PR_dimer Translocation & Dimerization PRE Progesterone Response Element (PRE) DMA_PR_dimer->PRE Binds to Gene Target Gene Transcription PRE->Gene Initiates

Caption: Progesterone Receptor Signaling Pathway for Dimethandrolone.

III. Experimental Workflow Overview

The overall workflow for the analysis of serum Dimethandrolone concentrations involves several key stages, from sample collection to data analysis.

Experimental_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Serum Sample Collection Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing Sample_Prep Sample Preparation (Protein Precipitation & LLE) Sample_Thawing->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Integration LC_MS_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: Workflow for Serum Dimethandrolone Analysis.

References

Dimethandrolone (DMAU): A Novel Research Tool for Dissecting Androgen and Progestin Signaling in Endocrinology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dimethandrolone undecanoate (DMAU) is a novel synthetic steroid with potent androgenic and progestogenic activities. Its active metabolite, dimethandrolone (DMA), is a powerful agonist of the androgen receptor (AR) and the progesterone receptor (PR). A key characteristic of DMAU is that it is not aromatized to estrogens, making it an invaluable tool for researchers seeking to delineate the distinct physiological roles of androgens from those of estrogens. This document provides detailed application notes on the use of DMAU as a research tool in endocrinology, along with comprehensive protocols for relevant in vitro and in vivo studies.

Introduction to Dimethandrolone as a Research Tool

Dimethandrolone undecanoate (DMAU) is a prodrug that is rapidly converted in vivo to its active form, dimethandrolone (DMA). DMA exhibits a strong binding affinity for the androgen receptor, reported to be approximately 400% that of testosterone, and also binds to the progesterone receptor with about 18% of the affinity of progesterone.[1][2] This dual activity, coupled with its resistance to aromatization, provides a unique pharmacological profile for endocrinology research.

The primary application of DMAU in a research setting is to investigate androgen-specific effects in the absence of estrogenic signaling. In many biological systems, the effects of testosterone are mediated not only through the androgen receptor but also through its conversion to estradiol and subsequent activation of estrogen receptors. By using DMAU, researchers can isolate and study the direct consequences of potent androgen receptor activation.

Key Research Applications:

  • Dissecting Androgen vs. Estrogen Effects: DMAU can be used in various experimental models to understand the specific contributions of androgens to processes where both androgens and estrogens are traditionally implicated, such as in bone metabolism, neurobiology, and cardiovascular function.[3]

  • Investigating Androgen Receptor Signaling: As a potent AR agonist, DMA can be used in vitro to study the molecular mechanisms of AR activation, including receptor dimerization, nuclear translocation, and target gene transcription.

  • Progestogenic Activity Studies: The progestogenic properties of DMA allow for the investigation of the interplay between androgenic and progestogenic signaling pathways.

  • Male Contraceptive Development Research: While beyond the scope of this application note as a primary research tool, the extensive clinical trial data on DMAU for male contraception provides a wealth of information on its in vivo effects on the hypothalamic-pituitary-gonadal axis.[4][5][6]

Quantitative Data

The following tables summarize the key quantitative parameters of dimethandrolone and other relevant androgens for comparative purposes.

Table 1: Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (RBA)IC50 (nM)Notes
Dimethandrolone (DMA) Androgen Receptor (AR)~400% (vs. Testosterone)Not explicitly statedPotent AR agonist.[2]
Dimethandrolone (DMA) Progesterone Receptor (PR)~18% (vs. Progesterone)Not explicitly statedSignificant progestogenic activity.[2]
Testosterone (T)Androgen Receptor (AR)100% (Reference)~7% (vs. THG)Natural androgen, aromatizable.[7]
Dihydrotestosterone (DHT)Androgen Receptor (AR)Higher than Testosterone3.2Potent, non-aromatizable natural androgen.[8]
Methyltrienolone (R1881)Androgen Receptor (AR)HighNot explicitly statedPotent synthetic AR agonist, often used as a radioligand in binding assays.[7]
Tetrahydrogestrinone (THG)Androgen Receptor (AR)Higher than R1881, DHT, and TNot explicitly statedVery potent synthetic androgen.[7]

Table 2: In Vivo Effects of Oral DMAU on Hormone Levels in Healthy Men (28-Day Study)

DMAU Daily DoseFormulationSerum Testosterone (T)Serum Luteinizing Hormone (LH)Serum Follicle-Stimulating Hormone (FSH)
200 mgCastor oil/benzyl benzoate or PowderMarked suppression (<50 ng/dL)Marked suppression (<1.0 IU/L)Marked suppression (<1.0 IU/L)
400 mgCastor oil/benzyl benzoate or PowderMarked suppression (<50 ng/dL)Marked suppression (<1.0 IU/L)Marked suppression (<1.0 IU/L)

Data compiled from clinical trial results where marked suppression was achieved at these doses.[1][9]

Signaling Pathway and Experimental Workflows

Dimethandrolone Signaling Pathway

The following diagram illustrates the mechanism of action of dimethandrolone.

DMAU_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMAU DMAU (Dimethandrolone Undecanoate) DMA DMA (Dimethandrolone) DMAU->DMA Esterases DMA_cyto DMA DMA->DMA_cyto Enters Cell AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation PR Progesterone Receptor (PR) PR_dimer PR Dimer PR->PR_dimer Dimerization & Translocation DMA_cyto->AR Binds DMA_cyto->PR Binds ARE Androgen Response Element (ARE) AR_dimer->ARE Binds PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Transcription Gene Transcription ARE->Transcription PRE->Transcription

Mechanism of Dimethandrolone Action.

Experimental Workflow: In Vitro Characterization

This workflow outlines the key steps for characterizing the in vitro activity of dimethandrolone.

in_vitro_workflow start Start binding_assay Androgen Receptor Competitive Binding Assay start->binding_assay transactivation_assay Androgen Receptor Transactivation Assay start->transactivation_assay determine_ic50 Determine IC50 (Receptor Affinity) binding_assay->determine_ic50 determine_ec50 Determine EC50 (Functional Potency) transactivation_assay->determine_ec50 end End determine_ic50->end determine_ec50->end

In Vitro Characterization Workflow.

Experimental Workflow: In Vivo Assessment of Androgenicity

This workflow details the Hershberger assay for assessing the in vivo androgenic activity of dimethandrolone.

in_vivo_workflow start Start castration Castrate Peripubertal Male Rats start->castration recovery 7-Day Recovery Period castration->recovery dosing Administer DMAU/Vehicle for 10 Days recovery->dosing necropsy Necropsy 24h after Last Dose dosing->necropsy weigh_tissues Excise and Weigh Androgen- Dependent Tissues necropsy->weigh_tissues analysis Statistical Analysis of Tissue Weights weigh_tissues->analysis end End analysis->end

Hershberger Assay Workflow.

Experimental Protocols

Protocol 1: Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor in rat prostate cytosol.[10][11]

1. Materials and Reagents:

  • Buffers:

    • TEDG Buffer (Low-Salt): Tris-HCl (pH 7.4), EDTA, DTT, Glycerol, Sodium Molybdate.

    • 50 mM Tris Buffer (pH 7.4).

  • Radioligand: [³H]-R1881 (Methyltrienolone).

  • Competitors:

    • Non-radiolabeled R1881 (for non-specific binding).

    • Dimethandrolone (test compound).

    • Other androgens for comparison (e.g., Testosterone, DHT).

  • Receptor Source: Cytosol from ventral prostates of castrated Sprague-Dawley rats.

  • Separation Agent: Hydroxylapatite (HAP) slurry.

  • Scintillation Cocktail.

  • Equipment: High-speed refrigerated centrifuge, scintillation counter, digital pipettes.

2. Preparation of Rat Prostate Cytosol:

  • Euthanize castrated male Sprague-Dawley rats (24 hours post-castration) and dissect the ventral prostates on ice.[11]

  • Homogenize the tissue in ice-cold low-salt TEDG buffer.

  • Centrifuge the homogenate at high speed (e.g., 30,000 x g) at 4°C.

  • Collect the supernatant (cytosol), determine the protein concentration (e.g., using a Bradford assay), and store at -80°C in aliquots.[10]

3. Binding Assay Procedure:

  • Prepare serial dilutions of the test compound (Dimethandrolone) and control competitors in an appropriate solvent (e.g., ethanol).

  • In microcentrifuge tubes on ice, add the following in order:

    • Buffer

    • A fixed concentration of [³H]-R1881 (e.g., 0.25 nM).

    • Increasing concentrations of the test compound or control competitor.

    • For total binding tubes, add solvent vehicle instead of competitor.

    • For non-specific binding tubes, add a saturating concentration of non-radiolabeled R1881 (e.g., 100-fold excess).

  • Add a standardized amount of rat prostate cytosol to each tube.

  • Incubate the tubes at 4°C for 16-20 hours.[12]

  • To separate bound from free radioligand, add an ice-cold HAP slurry to each tube and incubate on ice with intermittent vortexing.

  • Centrifuge the tubes to pellet the HAP, and wash the pellets with buffer.

  • Resuspend the final HAP pellet in scintillation cocktail.

  • Quantify the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Protocol 2: Androgen Receptor Transactivation Assay

This protocol describes a luciferase-based reporter gene assay to measure the functional activity of dimethandrolone in activating the androgen receptor.[13][14]

1. Materials and Reagents:

  • Cell Line: A suitable mammalian cell line, such as PC-3 or LNCaP (prostate cancer cell lines), or HEK293T cells.

  • Plasmids:

    • An AR expression vector (if the cell line does not endogenously express AR).

    • A reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., firefly luciferase).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

  • Transfection Reagent: (e.g., Lipofectamine).

  • Test Compound: Dimethandrolone.

  • Luciferase Assay System: Reagents for detecting firefly and Renilla luciferase activity.

  • Equipment: Cell culture incubator, luminometer.

2. Cell Culture and Transfection:

  • Seed the cells in a multi-well plate at an appropriate density.

  • The following day, transfect the cells with the AR expression vector (if needed), the ARE-luciferase reporter plasmid, and the normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.[15]

  • Allow the cells to recover and express the plasmids for 24-48 hours.

3. Compound Treatment and Luciferase Assay:

  • Prepare serial dilutions of dimethandrolone and control androgens in charcoal-stripped medium.

  • Replace the medium in the transfected cell plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 16-24 hours.[13]

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity (as fold induction over vehicle control) against the logarithm of the compound concentration.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.

Protocol 3: In Vivo Hershberger Bioassay

The Hershberger bioassay is a standardized in vivo method to assess the androgenic or anti-androgenic potential of a substance.[1][16][17]

1. Animals and Housing:

  • Peripubertal male rats (e.g., Sprague-Dawley), approximately 42 days old.

  • House the animals under standard laboratory conditions.

2. Experimental Procedure:

  • Surgically castrate the rats.

  • Allow a post-operative recovery period of at least 7 days.[1]

  • Divide the animals into treatment groups (n ≥ 6 per group):

    • Vehicle control (e.g., corn oil).

    • Positive control (e.g., testosterone propionate, 0.2-0.4 mg/kg/day).

    • Test substance groups (at least two dose levels of DMAU).

  • Administer the test substance or controls daily for 10 consecutive days via oral gavage or subcutaneous injection.[16]

  • Record body weights daily.

  • Approximately 24 hours after the final dose, euthanize the animals.[16]

  • Carefully dissect the following androgen-dependent tissues:

    • Ventral prostate (VP)

    • Seminal vesicles (SV) (including coagulating glands and fluids)

    • Levator ani-bulbocavernosus (LABC) muscle

    • Cowper's glands (COW)

    • Glans penis (GP)

  • Trim the tissues of any adhering fat and connective tissue and record their fresh weights.

3. Data Analysis:

  • Calculate the mean and standard deviation of the absolute weights of the five target tissues for each treatment group.

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the tissue weights of the DMAU-treated groups to the vehicle control group.

  • A statistically significant increase in the weights of at least two of the five androgen-dependent tissues is considered a positive androgenic response.[16]

References

Troubleshooting & Optimization

Improving the yield of Dimethandrolone synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Dimethandrolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of Dimethandrolone (7α,11β-dimethyl-19-nortestosterone).

I. Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of Dimethandrolone. The proposed synthetic route starts from estrone and involves several key transformations, including Birch reduction, oxidation, Grignard reaction, dehydration, and conjugate addition.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Birch Reduction of Estrone Methyl Ether
Low yield of the desired enol ether.Incomplete reduction of the aromatic ring.Ensure the use of freshly distilled liquid ammonia and high-purity lithium or sodium. The reaction should be carried out at a low temperature (-78°C) to maintain the solvated electrons. The progress of the reaction can be monitored by the persistence of the blue color.
Over-reduction of the enol ether.Carefully control the amount of alcohol (proton source) added and the reaction time. Adding the alcohol too quickly or in excess can lead to over-reduction.
Formation of side products due to dimerization.[1]Maintain a dilute reaction mixture to minimize intermolecular reactions.
Step 2: Hydrolysis of the Enol Ether
Incomplete hydrolysis to the desired α,β-unsaturated ketone.Insufficient acid catalyst or reaction time.Increase the concentration of the acid catalyst (e.g., hydrochloric acid) or prolong the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC).
Formation of byproducts due to non-selective hydrolysis.Use a mild acid catalyst and control the reaction temperature to avoid undesired side reactions.
Step 3: Protection of the 17-Keto Group
Low yield of the protected steroid.Incomplete reaction with the protecting group reagent.Use a slight excess of the protecting group reagent (e.g., ethylene glycol) and a suitable acid catalyst (e.g., p-toluenesulfonic acid). Ensure anhydrous conditions to favor acetal formation.
Step 4: Oxidation at C11
Low yield of the 11-keto product.Incomplete oxidation.Use a stronger oxidizing agent or increase the reaction time and/or temperature. Common oxidizing agents for this transformation include chromium trioxide.
Step 5: Grignard Reaction for 11β-Methylation
Low yield of the 11β-hydroxy product.Incomplete reaction with the Grignard reagent.Ensure the Grignard reagent is freshly prepared and titrated to determine its exact concentration. Use a sufficient excess of the Grignard reagent.
Formation of the 11α-hydroxy epimer.The stereoselectivity of the Grignard addition is influenced by steric hindrance. The 11-keto group is sterically hindered, which generally favors the formation of the 11β-hydroxy product.[2] Running the reaction at a lower temperature may improve stereoselectivity.
Side reactions such as enolization of the ketone.[3][4]Add the Grignard reagent slowly at a low temperature to minimize side reactions.
Step 6: Dehydration and Dienone Formation
Low yield of the 4,6-dien-3-one.Incomplete dehydration.Use a stronger dehydrating agent or higher reaction temperature. Common reagents for this transformation include acidic catalysts.
Formation of multiple isomeric dienones.The formation of the desired conjugated 4,6-dien-3-one is generally favored thermodynamically. Purification by column chromatography may be necessary to isolate the desired isomer.
Step 7: 1,6-Conjugate Addition of the 7α-Methyl Group
Low yield of Dimethandrolone.Inactive cuprate reagent.Prepare the Gilman cuprate reagent (lithium dimethylcuprate) in situ from freshly prepared methyllithium and copper(I) iodide under strictly anhydrous and inert conditions.
Formation of the 7β-methyl epimer.The 1,6-conjugate addition to steroidal 4,6-dien-3-ones generally favors the formation of the 7α-methyl product due to steric hindrance from the C10 angular methyl group.[3] Running the reaction at a lower temperature can further enhance stereoselectivity.
1,4-addition or 1,2-addition to the carbonyl group.The use of a cuprate reagent strongly favors 1,4- and 1,6-conjugate addition over 1,2-addition.[5] The regioselectivity (1,6- vs. 1,4-addition) can be influenced by the specific cuprate reagent and reaction conditions.
Step 8: Deprotection of the 17-Hydroxy Group
Incomplete deprotection of the 17-acetate.Insufficient base or reaction time for hydrolysis.Use a stronger base (e.g., potassium carbonate in methanol) or increase the reaction time. Monitor the reaction by TLC.
Degradation of the final product.Use mild basic conditions for deprotection to avoid degradation of the Dimethandrolone molecule.

II. Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for Dimethandrolone starting from a common steroid?

A plausible multi-step synthesis of Dimethandrolone can commence from estrone. The key transformations involve:

  • Protection of the 17-keto group and methylation of the 3-hydroxyl group of estrone.

  • Birch reduction of the aromatic A-ring to form a 19-norsteroid intermediate with an enol ether.[4][6]

  • Hydrolysis of the enol ether to yield an α,β-unsaturated ketone.[7]

  • Protection of the 3-keto group as a ketal.

  • Oxidation at the C11 position to introduce a ketone.

  • Grignard reaction with methylmagnesium bromide to introduce the 11β-methyl and 11β-hydroxy groups.[2]

  • Acid-catalyzed dehydration to form a Δ⁹(¹¹) double bond.

  • Formation of the conjugated 4,6-dien-3-one system .

  • Protection of the 17-hydroxyl group as an acetate.

  • 1,6-conjugate addition of a methyl group using a cuprate reagent to introduce the 7α-methyl group.[3][8]

  • Deprotection of the 17-acetate to yield Dimethandrolone.[9]

Q2: What are the critical steps in the synthesis of Dimethandrolone that significantly impact the overall yield?

The two most critical steps that can heavily influence the overall yield are the Grignard reaction for the introduction of the 11β-methyl group and the 1,6-conjugate addition for the introduction of the 7α-methyl group. Both reactions involve the formation of new carbon-carbon bonds and the creation of stereocenters, making them prone to lower yields and the formation of side products if not carefully controlled.

Q3: How can I improve the stereoselectivity of the Grignard reaction at the C11 position?

The addition of the methyl group to the 11-keto steroid is a crucial step. To favor the desired 11β-hydroxy configuration, the following should be considered:

  • Steric Hindrance: The inherent steric hindrance of the steroid nucleus generally directs the Grignard reagent to attack from the α-face, leading to the β-hydroxy product.

  • Low Temperature: Performing the reaction at low temperatures (e.g., -78°C) can enhance the kinetic control of the reaction, often leading to higher stereoselectivity.

  • Choice of Grignard Reagent: While methylmagnesium bromide is standard, exploring other methyl organometallic reagents in combination with different solvents could potentially influence the stereochemical outcome.

Q4: What are the common side reactions during the Birch reduction of the estrone derivative?

The Birch reduction is a powerful method for reducing aromatic rings, but it can be accompanied by side reactions:

  • Over-reduction: Excessive reduction can lead to the loss of the desired dienol ether structure. This can be minimized by carefully controlling the stoichiometry of the reducing agent (lithium or sodium) and the proton source (alcohol).[1]

  • Dimerization: Radical intermediates can dimerize, leading to high molecular weight byproducts. This is more prevalent at higher concentrations.[1]

  • Cleavage of protecting groups: Some protecting groups may not be stable under the strongly reducing conditions of the Birch reduction.

Q5: What are the best practices for the 1,6-conjugate addition of the methyl group?

The 1,6-conjugate addition of a methyl group to the steroidal 4,6-dien-3-one is a key step. To maximize the yield of the desired 7α-methyl isomer:

  • Use of a Cuprate Reagent: Lithium dimethylcuprate ((CH₃)₂CuLi), a Gilman reagent, is the reagent of choice for conjugate additions as it minimizes 1,2-addition to the carbonyl group.[5]

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., -78°C to 0°C) in an ethereal solvent like diethyl ether or tetrahydrofuran under an inert atmosphere (argon or nitrogen).[3]

  • Purity of Reagents: The success of the reaction is highly dependent on the purity of the starting materials and the quality of the prepared cuprate reagent.

Q6: What are the recommended methods for the purification of the final Dimethandrolone product?

Purification of the final product is crucial to remove any unreacted starting materials, reagents, and side products. The following methods are recommended:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying steroids. A gradient elution system with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate or acetone) solvents is typically used.[10]

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an effective method for achieving high purity.

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC can be employed.

III. Experimental Protocols & Methodologies

This section provides a general overview of the experimental procedures for the key steps in the synthesis of Dimethandrolone. Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Birch Reduction of Estrone Methyl Ether
  • Set up a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Condense anhydrous liquid ammonia into the flask at -78°C.

  • Add small pieces of lithium or sodium metal until a persistent blue color is obtained.

  • Dissolve the estrone methyl ether in a suitable solvent (e.g., tetrahydrofuran) and add it dropwise to the ammonia solution.

  • After the reaction is complete (indicated by the disappearance of the blue color upon quenching a small aliquot with an alcohol), slowly add a proton source (e.g., ethanol or tert-butanol).

  • Allow the ammonia to evaporate, and then carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Protocol 2: Grignard Reaction for 11β-Methylation
  • Dry all glassware thoroughly and set up the reaction under an inert atmosphere.

  • Dissolve the 11-keto steroid intermediate in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) and cool the solution to -78°C.

  • Slowly add a solution of methylmagnesium bromide in the same solvent to the cooled steroid solution.

  • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the product by column chromatography to separate the 11β-hydroxy and 11α-hydroxy epimers.

Protocol 3: 1,6-Conjugate Addition of the 7α-Methyl Group
  • Dry all glassware and set up the reaction under an inert atmosphere.

  • Prepare the lithium dimethylcuprate reagent in situ by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an anhydrous ethereal solvent at low temperature (e.g., -78°C to 0°C).

  • Dissolve the 17β-acetoxy-11β-methylestra-4,6-dien-3-one intermediate in the same anhydrous solvent and cool it to -78°C.

  • Slowly add the prepared cuprate reagent to the solution of the steroid.

  • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the product by column chromatography to isolate the desired 7α-methyl isomer.

IV. Visualizations

Diagram 1: Proposed Synthetic Pathway for Dimethandrolone

Dimethandrolone_Synthesis Estrone Estrone Estrone_ME Estrone Methyl Ether Estrone->Estrone_ME 1. MeI, K₂CO₃ Enol_Ether Dienol Ether Intermediate Estrone_ME->Enol_Ether 2. Birch Reduction Unsat_Ketone α,β-Unsaturated Ketone Enol_Ether->Unsat_Ketone 3. Acid Hydrolysis Protected_Ketone 3-Ketal Protected Steroid Unsat_Ketone->Protected_Ketone 4. Ethylene Glycol, H⁺ Oxidized_Steroid 11-Keto Steroid Protected_Ketone->Oxidized_Steroid 5. Oxidation (e.g., CrO₃) Hydroxy_Steroid 11β-Hydroxy-11α-methyl Steroid Oxidized_Steroid->Hydroxy_Steroid 6. MeMgBr (Grignard) Dienone_precursor Δ⁹(¹¹)-ene Steroid Hydroxy_Steroid->Dienone_precursor 7. Dehydration (H⁺) Dienone 4,6-Dien-3-one Dienone_precursor->Dienone 8. Dienone Formation Acetate_Dienone 17β-Acetoxy-4,6-dien-3-one Dienone->Acetate_Dienone 9. Ac₂O, Pyridine Dimethandrolone_acetate Dimethandrolone Acetate Acetate_Dienone->Dimethandrolone_acetate 10. (CH₃)₂CuLi Dimethandrolone Dimethandrolone Dimethandrolone_acetate->Dimethandrolone 11. Hydrolysis (K₂CO₃, MeOH)

Caption: A plausible synthetic pathway for Dimethandrolone starting from Estrone.

Diagram 2: Troubleshooting Workflow for a Low-Yield Reaction

Troubleshooting_Workflow Start Low Reaction Yield Check_Purity Check Purity of Starting Materials and Reagents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Analyze_Side_Products Analyze Crude Product for Side Products (TLC, NMR, MS) Check_Conditions->Analyze_Side_Products Optimize_Stoichiometry Optimize Reagent Stoichiometry Analyze_Side_Products->Optimize_Stoichiometry Improved Yield Improved? Optimize_Stoichiometry->Improved Change_Solvent Investigate Different Solvents Change_Reagent Consider Alternative Reagents Change_Solvent->Change_Reagent Change_Reagent->Improved Improved->Change_Solvent No End Problem Solved Improved->End Yes

Caption: A general workflow for troubleshooting low-yield chemical reactions.

Diagram 3: Key Signaling in Optimizing Conjugate Addition

Conjugate_Addition_Optimization cluster_factors Reaction Parameters cluster_outcomes Desired Outcomes Reagent Cuprate Reagent Lithium Dimethylcuprate Yield High Yield Reagent->Yield Selectivity High 7α-Selectivity Reagent->Selectivity Solvent Solvent Anhydrous Ether/THF Solvent->Yield Temperature Temperature Low Temp (-78°C to 0°C) Temperature->Yield Temperature->Selectivity Substrate Substrate 4,6-Dien-3-one Substrate->Yield Substrate->Selectivity

Caption: Key parameters influencing the yield and selectivity of the 1,6-conjugate addition step.

References

Overcoming solubility issues with Dimethandrolone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Dimethandrolone Undecanoate (DMAU) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Dimethandrolone Undecanoate (DMAU) and its active metabolite, Dimethandrolone (DMA)?

A1: Both DMAU and DMA are classified as poorly water-soluble. The aqueous solubility of DMAU is approximately 4.4 x 10⁻⁵ mg/mL, and for DMA, it is approximately 0.0293 mg/mL.[1] This low solubility presents a significant challenge for in vitro and in vivo studies that require aqueous buffer systems.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of DMAU into my aqueous experimental buffer. What is happening and how can I prevent it?

A2: This phenomenon is often referred to as "solvent shock." DMAU is soluble in organic solvents like DMSO, but when this solution is rapidly diluted into an aqueous buffer where DMAU is poorly soluble, the drug crashes out of solution, leading to precipitation.

To prevent this, consider the following strategies:

  • Slow, controlled dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing. This allows for more gradual mixing and can help keep the compound in solution.

  • Optimize final DMSO concentration: Maintain a minimal, yet sufficient, concentration of DMSO in your final working solution. While the exact percentage depends on your experimental system, it's crucial to keep it as low as possible (typically under 0.5% in cell-based assays) to avoid solvent-induced artifacts.

  • Use of solubilizing excipients: Incorporate solubility enhancers, such as cyclodextrins or surfactants, into your aqueous buffer before adding the DMAU stock solution.

Q3: What are the most effective strategies for enhancing the solubility of DMAU in aqueous solutions for research purposes?

A3: The most common and effective strategies for poorly soluble steroids like DMAU fall into two main categories:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a more water-soluble inclusion complex.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its higher aqueous solubility and safety profile.[3]

  • Lipid-Based Formulations: Since DMAU is highly lipophilic, formulating it with lipids and surfactants can significantly improve its aqueous dispersibility and bioavailability. Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[4][5]

Q4: Can I use co-solvents other than DMSO to dissolve DMAU?

A4: Yes, DMAU is reported to be soluble in other organic solvents such as ethanol and chloroform.[4] For formulation development, co-solvents like polyethylene glycol 400 (PEG 400) and propylene glycol are also commonly used for poorly soluble drugs and may be suitable for DMAU.[6][7] However, the compatibility and potential biological effects of any co-solvent must be carefully evaluated for your specific experimental setup.

Troubleshooting Guide: DMAU Precipitation

Problem Potential Cause Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer Solvent Shock: Rapid change in solvent polarity causes the compound to fall out of solution.1. Slow Dilution: Add the DMSO stock dropwise to the aqueous buffer while vortexing. 2. Increase Final DMSO %: Ensure the final DMSO concentration is sufficient to maintain solubility, but be mindful of its effects on your experiment (typically <0.5%). 3. Use a Surfactant: Add a small amount of a biocompatible surfactant (e.g., Tween® 80) to the aqueous buffer before adding the DMAU stock.
Cloudiness or precipitation in the final working solution over time Low Thermodynamic Stability: The solution may be supersaturated and not stable at the experimental concentration.1. Lower the Concentration: Your working concentration may be above the solubility limit in the final buffer system. 2. Incorporate Solubilizers: Use cyclodextrins (e.g., HP-β-CD) or formulate a lipid-based system (e.g., SEDDS) to increase the thermodynamic solubility.
Inconsistent experimental results Undetected Precipitation: Micro-precipitation may be occurring, leading to an inaccurate concentration of the active compound.1. Visual Inspection: Carefully inspect your solutions against a dark background for any signs of precipitation before each use. 2. Quantify Concentration: Use an analytical method like HPLC-UV to confirm the concentration of DMAU in your final working solution. 3. Fresh Preparation: Prepare working solutions fresh from a stock solution immediately before each experiment.
Precipitation after refrigeration or freeze-thaw cycles Temperature-Dependent Solubility: The solubility of DMAU in your formulation is likely lower at colder temperatures.1. Room Temperature Equilibration: Allow the solution to fully return to room temperature or 37°C before use. 2. Sonication: Use a sonicator bath to help redissolve any precipitate. Gentle warming may also be effective. 3. Avoid Refrigeration of Working Solutions: Prepare aqueous working solutions fresh whenever possible. Store stock solutions in an appropriate organic solvent at -20°C or -80°C.

Data Presentation

Table 1: Solubility of Dimethandrolone Undecanoate (DMAU) in Various Solvents

SolventSolubilityReference(s)
Water~ 4.4 x 10⁻⁵ mg/mL[1]
EthanolSoluble (quantitative data not specified)[4]
ChloroformSoluble (quantitative data not specified)[4]
DMSOSoluble (used for stock solutions)[8][9]

Experimental Protocols

Protocol 1: Phase Solubility Study of DMAU with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is based on the Higuchi and Connors method to determine the effect of HP-β-CD on the aqueous solubility of DMAU and to determine the stoichiometry of the inclusion complex.[3]

Materials:

  • Dimethandrolone Undecanoate (DMAU) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or relevant aqueous buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • 0.45 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12, 15 % w/v) in your desired buffer.

  • Add an excess amount of DMAU powder to each vial containing the different HP-β-CD solutions. Ensure there is undissolved solid DMAU at the bottom of each vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials until equilibrium is reached (typically 24-72 hours).

  • After reaching equilibrium, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw an aliquot from the supernatant of each vial, avoiding any solid particles.

  • Filter the aliquot through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of dissolved DMAU in each sample using a validated HPLC-UV method (see Protocol 3).

  • Plot the total concentration of dissolved DMAU (M) against the concentration of HP-β-CD (M). The resulting phase solubility diagram will indicate the type of complexation and can be used to calculate the stability constant (Kc).[10]

Protocol 2: Preparation of a DMAU-Enriched Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a starting point for developing a simple SEDDS formulation for DMAU. Optimization will be required based on the specific application.

Materials:

  • Dimethandrolone Undecanoate (DMAU) powder

  • Oil phase (e.g., Castor oil, Capryol™ 90)

  • Surfactant (e.g., Tween® 80, Kolliphor® RH40)

  • Co-surfactant/Co-solvent (e.g., Transcutol®, PEG 400)

  • Glass vials

  • Magnetic stirrer and stir bar

Procedure:

  • Solubility Screening: Determine the solubility of DMAU in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation Preparation:

    • In a glass vial, accurately weigh the chosen surfactant and co-surfactant.

    • Mix the surfactant and co-surfactant using a magnetic stirrer until a homogenous mixture is formed.

    • Add the chosen oil to the mixture and continue stirring.

    • Slowly add the DMAU powder to the excipient mixture while stirring. Gentle warming (e.g., to 40°C) may be required to facilitate dissolution.

    • Continue stirring until a clear, homogenous solution is obtained.

  • Self-Emulsification Test:

    • Add a small amount (e.g., 1 mL) of the prepared DMAU-SEDDS formulation to a larger volume (e.g., 250 mL) of deionized water or buffer at 37°C with gentle stirring.

    • Visually observe the formation of the emulsion. A rapid formation of a clear or slightly bluish-white emulsion indicates successful self-emulsification.

    • The droplet size of the resulting emulsion can be characterized using dynamic light scattering (DLS).

Protocol 3: Quantification of DMAU in Aqueous Formulations by HPLC-UV

This is a general protocol for the quantitative analysis of DMAU. The method should be validated for your specific application. A similar methodology has been used for the analysis of other steroid esters.[11][12]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is recommended due to the lipophilicity of DMAU. A starting point could be 60% B, increasing to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35-40°C

  • Injection Volume: 10-20 µL

  • UV Detection Wavelength: Approximately 240-254 nm (scan for optimal wavelength).

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve DMAU in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of your samples.

  • Sample Preparation:

    • For samples from the phase solubility study or SEDDS dispersion, dilute them with the mobile phase to fall within the calibration curve range.

    • Ensure the final sample solvent is compatible with the mobile phase to avoid peak distortion.

  • Analysis: Inject the calibration standards followed by the unknown samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from the calibration curve to determine the concentration of DMAU in the unknown samples.

Visualizations

DMAU_Androgen_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMAU DMAU (Dimethandrolone Undecanoate) Esterases Esterases DMAU->Esterases Hydrolysis DMA DMA (Active Metabolite) Esterases->DMA AR_HSP AR-HSP Complex DMA->AR_HSP Binding & Dissociation AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP DMA_AR DMA-AR Complex AR_HSP->DMA_AR DMA_AR_dimer DMA-AR Dimer DMA_AR->DMA_AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA DMA_AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Proteins Androgenic Proteins mRNA->Proteins Response Androgenic Response Proteins->Response

Caption: Workflow of DMAU activation and androgen receptor signaling.

DMA_Progesterone_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMA DMA (Active Metabolite) PR_HSP PR-HSP Complex DMA->PR_HSP Binding & Dissociation PR Progesterone Receptor (PR) PR->PR_HSP HSP Heat Shock Proteins (HSP) HSP->PR_HSP DMA_PR DMA-PR Complex PR_HSP->DMA_PR DMA_PR_dimer DMA-PR Dimer DMA_PR->DMA_PR_dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) on DNA DMA_PR_dimer->PRE Binding Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Proteins Progestogenic Proteins mRNA->Proteins Response Progestogenic Response (e.g., Gonadotropin Suppression) Proteins->Response

Caption: Mechanism of DMA action via the progesterone receptor pathway.

Troubleshooting_Workflow Start Start: DMAU Precipitation Observed Check_Concentration Is DMAU concentration above known solubility limit? Start->Check_Concentration Dilution_Method How was the aqueous solution prepared? Check_Concentration->Dilution_Method No Lower_Concentration Action: Lower working concentration Check_Concentration->Lower_Concentration Yes Rapid_Dilution Rapid Dilution of Organic Stock Dilution_Method->Rapid_Dilution Direct addition Check_Temp Was the solution refrigerated or frozen? Dilution_Method->Check_Temp Pre-made End_Resolved Issue Resolved Lower_Concentration->End_Resolved Use_Solubilizer Action: Use solubility enhancer (e.g., Cyclodextrin, SEDDS) Use_Solubilizer->End_Resolved End_Unresolved Issue Persists: Re-evaluate formulation strategy Use_Solubilizer->End_Unresolved Slow_Dilution Action: Add stock dropwise with vigorous stirring Rapid_Dilution->Slow_Dilution Slow_Dilution->End_Resolved Slow_Dilution->End_Unresolved Check_Temp->Use_Solubilizer No Equilibrate_Temp Action: Equilibrate to RT/37°C and sonicate if needed Check_Temp->Equilibrate_Temp Yes Equilibrate_Temp->End_Resolved

Caption: Logical workflow for troubleshooting DMAU precipitation issues.

References

How to prevent degradation of Dimethandrolone during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dimethandrolone during sample storage. The following information is curated to address common challenges and ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause Dimethandrolone degradation during storage?

A1: The stability of Dimethandrolone, like other anabolic androgenic steroids (AAS), is influenced by several factors. The most critical are temperature, pH, light exposure, and the choice of solvent. Exposure to non-optimal conditions can lead to hydrolysis, oxidation, and other chemical modifications, compromising sample integrity.

Q2: What are the ideal short-term and long-term storage temperatures for Dimethandrolone?

A2: For short-term storage (up to 24 hours), Dimethandrolone in a solid, powdered form is generally stable at controlled room temperature (20°C to 25°C), protected from light. However, for long-term storage, it is crucial to maintain lower temperatures to minimize degradation. As a powder, Dimethandrolone should be stored at -20°C for periods extending up to three years. When in a solvent, storage at -80°C is recommended for up to one year to ensure stability.[1]

Q3: How does pH affect the stability of Dimethandrolone in solution?

A3: While specific data for Dimethandrolone is limited, steroid structures are susceptible to degradation under strongly acidic or basic conditions. Hydrolysis of functional groups can occur, leading to the formation of degradation products. It is advisable to maintain solutions at a neutral pH (around 7.0) unless experimental conditions require otherwise. Buffering the solution can help maintain a stable pH.

Q4: Is Dimethandrolone sensitive to light?

A4: Yes, like many pharmaceutical compounds, Dimethandrolone is potentially susceptible to photodegradation. It is recommended to store all Dimethandrolone samples, both in solid form and in solution, in amber-colored vials or otherwise protected from light to prevent the formation of light-induced degradants.[2]

Q5: What are the most suitable solvents for storing Dimethandrolone?

A5: The choice of solvent can significantly impact the stability of Dimethandrolone. For analytical purposes, Dimethandrolone is often dissolved in organic solvents such as methanol or acetonitrile. For long-term storage in solution, it is crucial to use high-purity, anhydrous solvents to minimize the risk of solvent-mediated degradation. It is also important that the chosen solvent does not react with the analyte.

Troubleshooting Guide: Sample Degradation Issues

This guide provides a systematic approach to identifying and resolving common issues related to Dimethandrolone sample degradation.

Problem 1: Loss of Potency or Unexpected Analytical Results
Possible Cause Troubleshooting Steps
Improper Storage Temperature - Verify that samples were consistently stored at the recommended temperatures (-20°C for powder, -80°C for solutions).- Check temperature logs for any deviations.
Exposure to Light - Confirm that amber vials or other light-protecting measures were used during storage and handling.- Minimize exposure to ambient light during sample preparation.
Inappropriate Solvent - Ensure the solvent used is of high purity and compatible with Dimethandrolone.- Check for potential contaminants in the solvent.
pH Instability - Measure the pH of the sample solution. If it is outside the neutral range, consider if this is necessary for the experiment or a source of degradation.- Use buffered solutions where appropriate.
Repeated Freeze-Thaw Cycles - Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles, which can accelerate degradation. Studies on the prodrug, Dimethandrolone Undecanoate (DMAU), have shown stability for up to 10 freeze-thaw cycles in biological matrices.[3]
Problem 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause Troubleshooting Steps
Chemical Degradation - Subject a reference standard of Dimethandrolone to forced degradation studies (see Experimental Protocols section) to identify potential degradation products.- Compare the retention times of the unknown peaks with those of the forced degradation samples.
Contamination - Analyze a solvent blank to rule out contamination from the solvent or analytical system.- Review sample handling procedures to identify potential sources of cross-contamination.
Matrix Effects (for biological samples) - Optimize sample preparation methods (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances from the matrix.

Data on Dimethandrolone Stability

Table 1: Inferred Stability of Dimethandrolone under Forced Degradation Conditions

Stress ConditionReagent/ConditionExpected Outcome for Dimethandrolone
Acid Hydrolysis 0.1 M HCl at 60°C for 24hPotential for degradation. The core steroid structure is generally stable, but modifications can occur.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hSimilar to acid hydrolysis, potential for degradation of the steroid nucleus under harsh conditions.
Oxidation 3% H₂O₂ at room temperature for 24hThe steroid structure is susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.
Thermal Degradation 80°C for 48h (solid state)Generally stable, but some degradation may occur over extended periods at high temperatures.
Photodegradation Exposure to UV light (254 nm) and visible lightPotential for degradation. Protection from light is crucial.

Disclaimer: This data is inferred from studies on similar compounds and should be used as a guideline. It is highly recommended to perform specific stability studies for Dimethandrolone under your experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of Dimethandrolone

This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Sample Preparation:

  • Prepare a stock solution of Dimethandrolone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a known amount of solid Dimethandrolone in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photodegradation: Expose a solution of Dimethandrolone to UV light (254 nm) and visible light for a specified period (e.g., 24 hours). Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC-UV or LC-MS/MS method.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent Dimethandrolone.

Protocol 2: Stability-Indicating HPLC-UV Method for Dimethandrolone

This protocol provides a general framework for an HPLC method suitable for separating Dimethandrolone from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for steroid analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where Dimethandrolone has significant absorbance (e.g., around 240-250 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Dimethandrolone Reference Standard stock Prepare Stock Solution (1 mg/mL) start->stock thermal Thermal Stress (Solid, 80°C) start->thermal Stress acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Stress photo Photostability (UV/Vis Light) stock->photo Stress hplc HPLC-UV / LC-MS/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation: - Peak Purity - Degradant Identification - Mass Balance hplc->data

Caption: Workflow for a forced degradation study of Dimethandrolone.

troubleshooting_flow start Unexpected Analytical Results (e.g., low potency, extra peaks) check_storage Review Storage Conditions - Temperature Logs? - Light Protection? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok investigate_handling Investigate Sample Handling - Solvent Purity? - pH of Solution? - Freeze-Thaw Cycles? storage_ok->investigate_handling Yes remediate_storage Remediate Storage Procedures storage_ok->remediate_storage No handling_ok Handling Procedures Correct? investigate_handling->handling_ok perform_forced_degradation Perform Forced Degradation Study (See Protocol 1) handling_ok->perform_forced_degradation Yes remediate_handling Revise Sample Handling SOPs handling_ok->remediate_handling No identify_degradants Identify Degradation Products perform_forced_degradation->identify_degradants method_validation Validate Stability-Indicating Method identify_degradants->method_validation

Caption: Troubleshooting logic for Dimethandrolone sample degradation.

References

Troubleshooting Inconsistent Results in Dimethandrolone Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during Dimethandrolone bioassays.

Frequently Asked Questions (FAQs)

Q1: What are Dimethandrolone Undecanoate (DMAU) and Dimethandrolone (DMA)?

Dimethandrolone Undecanoate (DMAU) is an experimental androgen/anabolic steroid (AAS) and progestogen. It functions as a prodrug, meaning it is converted in the body to its active form, Dimethandrolone (DMA), through the cleavage of its undecanoate ester.[1][2][3][4] DMA is a potent synthetic androgen.[1][2][3][4]

Q2: What is the primary mechanism of action for Dimethandrolone (DMA)?

DMA exerts its effects by acting as an agonist for both the androgen receptor (AR) and the progesterone receptor (PR).[1][4][5] This dual activity is a key characteristic of the compound. Its binding to the AR is responsible for its androgenic effects, while its binding to the PR contributes to its progestational activity.[1][4][5]

Q3: What are the common in vitro bioassays used to assess Dimethandrolone's activity?

The most common in vitro bioassays for evaluating DMA's activity are cell-based reporter gene assays.[1][6] These assays typically utilize a mammalian cell line that expresses the androgen receptor and contains a reporter gene (like luciferase) linked to an androgen-responsive promoter.[1][6] When DMA activates the AR, the receptor binds to the promoter and drives the expression of the reporter gene, which can be quantified.

Q4: Which cell lines are suitable for Dimethandrolone bioassays?

Several cell lines can be used for androgen receptor bioassays, including:

  • PC3/AR: A human prostate cancer cell line engineered to express the androgen receptor.[6]

  • CV-1: Monkey kidney cells that can be co-transfected with a human androgen receptor expression vector and a luciferase reporter plasmid.[1]

  • T47D: A human breast cancer cell line that endogenously expresses both androgen and progesterone receptors.[1][7]

  • 22Rv1: A human prostate cancer cell line that endogenously expresses the androgen receptor.[8]

The choice of cell line can influence the results due to differences in endogenous receptor expression and cellular machinery.

Q5: What is the active form of the compound that should be used for in vitro bioassays?

For in vitro bioassays, it is generally recommended to use the active form, Dimethandrolone (DMA), as the prodrug DMAU may not be efficiently hydrolyzed to DMA in cell culture.

Quantitative Data Summary

The following tables summarize key quantitative data for Dimethandrolone from in vitro studies.

ParameterValueCell Line/SystemReference
Androgen Receptor (AR) Activity
Relative Binding Affinity vs. Testosterone400%In vitro receptor binding[2][9]
EC50 for Luciferase Activity10-10 - 10-9 MCV-1 cells (co-transfected with hAR)[1][5]
Progesterone Receptor (PR) Activity
Relative Binding Affinity vs. Progesterone18%In vitro receptor binding[2][9]
EC50 for Luciferase Activity~10-9 MT47DCO cells[1][5]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Androgen Receptor (AR) Activation Luciferase Reporter Gene Assay

This protocol provides a general framework for assessing the androgenic activity of Dimethandrolone (DMA) using a luciferase reporter assay in a suitable cell line (e.g., PC3/AR).

1. Cell Culture and Seeding:

  • Culture PC3/AR cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and appropriate antibiotics.
  • Two days before the assay, seed the cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

2. Compound Preparation:

  • Prepare a stock solution of DMA in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the DMA stock solution in a serum-free or charcoal-stripped serum-containing medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and low (typically <0.1%) to avoid solvent-induced cytotoxicity.

3. Cell Treatment:

  • Carefully remove the growth medium from the cells.
  • Add the diluted DMA solutions and controls (vehicle control, positive control like Dihydrotestosterone - DHT) to the respective wells.
  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.[6]

4. Luciferase Assay:

  • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
  • Lyse the cells using a suitable lysis buffer.
  • Add the luciferase substrate to the cell lysates according to the manufacturer's instructions.
  • Measure the luminescence using a plate luminometer.

5. Data Analysis:

  • Subtract the background luminescence (from wells with no cells).
  • Normalize the data to a co-transfected control reporter (e.g., Renilla luciferase) if using a dual-luciferase system.
  • Plot the luminescence intensity against the log of the DMA concentration.
  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Troubleshooting Guides

Issue 1: High Variability in Results Between Replicates or Experiments
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents where possible.
Edge Effects in Plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Reagent Variability Use the same batch of reagents (e.g., FBS, media, luciferase substrate) for an entire experiment. Aliquot and store reagents properly.
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
Issue 2: No or Weak Signal (Low Luciferase Activity)
Possible Cause Troubleshooting Steps
Inactive Compound Verify the identity and purity of the Dimethandrolone (DMA) sample. Ensure proper storage of the compound.
Low Transfection Efficiency (for transient assays) Optimize the DNA-to-transfection reagent ratio. Use high-quality plasmid DNA.
Problems with Cell Line Confirm the expression of the androgen receptor in your cell line (e.g., via Western blot or qPCR). Test for mycoplasma contamination.
Suboptimal Assay Conditions Optimize the incubation time and compound concentration. Ensure the luciferase assay reagents are not expired and have been stored correctly.
Weak Promoter in Reporter Construct If possible, use a reporter construct with a stronger promoter.
Issue 3: Unexpected or Non-Dose-Dependent Response
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect the wells for any precipitate. Reduce the highest concentration of DMA tested. Check the solubility of DMA in your assay medium.
Cytotoxicity at High Concentrations Perform a cell viability assay (e.g., MTT, LDH release) in parallel with your bioassay to determine the cytotoxic concentration range of DMA.[10][11][12] Exclude concentrations that show significant cytotoxicity from your dose-response analysis.
Cross-reactivity with other Receptors Given DMA's known progestogenic activity, consider that high concentrations might lead to off-target effects in cells expressing the progesterone receptor.[1][5] Use a cell line with minimal expression of other steroid receptors or use specific antagonists to block other pathways if cross-reactivity is suspected.
Assay Interference Some compounds can directly inhibit or enhance luciferase enzyme activity. To test for this, perform a cell-free luciferase assay with purified luciferase enzyme and your compound.

Visualizations

Dimethandrolone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMAU DMAU (Prodrug) DMA DMA (Active) DMAU->DMA Hydrolysis AR Androgen Receptor (AR) DMA->AR PR Progesterone Receptor (PR) DMA->PR AR_DMA AR-DMA Complex AR->AR_DMA PR_DMA PR-DMA Complex PR->PR_DMA ARE Androgen Response Element (ARE) AR_DMA->ARE Translocation PRE Progesterone Response Element (PRE) PR_DMA->PRE Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation PRE->Gene_Transcription Activation

Dimethandrolone's dual signaling pathway.

Experimental_Workflow start Start cell_culture Culture & Seed Cells in 96-well Plate start->cell_culture compound_prep Prepare Serial Dilutions of DMA & Controls cell_culture->compound_prep treatment Treat Cells with Compound (18-24h) compound_prep->treatment luciferase_assay Perform Luciferase Assay treatment->luciferase_assay data_analysis Analyze Luminescence Data & Calculate EC50 luciferase_assay->data_analysis end End data_analysis->end

Workflow for a Dimethandrolone bioassay.

Troubleshooting_Logic start Inconsistent Results high_variability High Variability? start->high_variability no_signal No/Weak Signal? high_variability->no_signal No check_pipetting Check Pipetting, Cell Seeding, Reagents high_variability->check_pipetting Yes non_dose_response Non-Dose-Dependent? no_signal->non_dose_response No check_compound Verify Compound Activity, Cell Line, Assay Conditions no_signal->check_compound Yes check_cytotoxicity Assess Cytotoxicity, Solubility, Cross-Reactivity non_dose_response->check_cytotoxicity Yes

A logical approach to troubleshooting.

References

Technical Support Center: Dimethandrolone Undecanoate (DMAU) Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on optimizing the dosage of Dimethandrolone undecanoate (DMAU) for long-term studies, particularly in the context of male contraception.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action for DMAU in suppressing spermatogenesis?

A1: Dimethandrolone undecanoate (DMAU) is a prodrug of dimethandrolone (DMA).[1][2] DMA is a potent synthetic androgen that exhibits both androgenic and progestogenic activity.[2][3][4] This dual activity is crucial for its function as a single-agent male contraceptive.[2] It suppresses the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland.[5] This, in turn, drastically reduces the endogenous production of testosterone and disrupts the hormonal signals required for sperm production (spermatogenesis).[6][7]

Q2: What are the recommended starting doses for a long-term DMAU study?

A2: Phase 1 clinical trials have evaluated oral DMAU at doses of 100 mg, 200 mg, and 400 mg per day.[3][6][8] Significant suppression of LH, FSH, and testosterone to levels consistent with effective contraception was observed at doses of 200 mg and 400 mg per day.[7][8][9] The 400 mg dose resulted in "marked suppression" of these hormones.[7] Therefore, a starting dose between 200 mg and 400 mg daily is a reasonable starting point for long-term efficacy studies.

Q3: How does food intake affect the pharmacokinetics of oral DMAU?

A3: Food intake, particularly a high-fat meal, significantly improves the oral bioavailability of DMAU.[10][11] Administration with food leads to higher and more consistent serum concentrations of the active metabolite, DMA, compared to fasting conditions.[3][10] In fasting subjects, even at high doses (800 mg), DMA was often undetectable.[10][11] Therefore, it is critical to standardize administration with a meal to ensure adequate absorption and consistent exposure in long-term studies.[12]

Q4: We are observing significant weight gain in our subjects. How can we troubleshoot this?

A4: Mild to moderate weight gain (approximately 3 to 9 pounds) is a known side effect of DMAU, observed in 28-day clinical studies.[4][13]

  • Monitoring: Implement rigorous monitoring of body weight, body composition (e.g., via DEXA scan), and fluid retention at baseline and regular intervals.

  • Diet and Exercise: Counsel subjects on maintaining a stable diet and exercise regimen throughout the study to minimize confounding factors.

  • Dose Evaluation: If weight gain is excessive or associated with other adverse events, consider if the dosage can be optimized. The effect is dose-related.[9]

  • Assess for Edema: Clinically assess for signs of fluid retention, which could contribute to weight changes.

Q5: Our study subjects are showing a decrease in HDL cholesterol. What is the expected magnitude of this effect and how should it be managed?

A5: A mild decrease in High-Density Lipoprotein (HDL) cholesterol is an anticipated effect of oral DMAU.[4][7] Declines of approximately 6 to 15 mg/dL have been reported in 28-day studies.[2] This is thought to be a class effect of oral androgens due to the first-pass metabolism in the liver.[2]

  • Establish a Clear Monitoring Plan: Measure fasting lipid profiles (Total Cholesterol, LDL, HDL, Triglycerides) at baseline and regular intervals (e.g., monthly).

  • Define Action Thresholds: In your protocol, pre-define clinically significant thresholds for HDL reduction that would trigger further evaluation or subject withdrawal.

  • Lifestyle Counseling: Reinforce the importance of a heart-healthy diet and regular exercise for all participants.

  • Risk-Benefit Assessment: For subjects with borderline low HDL at baseline, a careful risk-benefit assessment is warranted before enrollment.

Q6: A subject's testosterone levels are not fully suppressed. What are the potential causes and solutions?

A6: Inadequate suppression of testosterone can compromise contraceptive efficacy.

  • Confirm Adherence: Verify subject adherence to the daily dosing schedule.

  • Confirm Administration with Food: Ensure the subject is consistently taking DMAU with a meal, as fasting administration drastically reduces absorption.[10][11]

  • Assess Pharmacokinetics: If feasible, conduct pharmacokinetic sampling to determine if the subject has unusually low drug exposure (low Cmax or AUC). Inter-individual variability in metabolism can occur.[14]

  • Review Dosage: The 400 mg dose has been shown to be more effective at achieving marked suppression than lower doses.[9] In a 28-day study, 12 of 13 subjects in the 400 mg group achieved marked testosterone suppression (<50 ng/dL).[9] If the subject is on a lower dose, a dose increase may be warranted if tolerated.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral DMAU (Single Dose, with Food)
Parameter200 mg Dose400 mg Dose
Tmax (Peak Time) 4-8 hours4-8 hours
Suppression of LH & T Significant suppression at 12hMarked suppression at 12h
Data synthesized from studies comparing different formulations and doses.[2][3][10][11]
Table 2: Hormonal Suppression and Side Effects from a 28-Day Study
ParameterPlacebo Group200 mg DMAU Group400 mg DMAU Group
Subjects with Marked T Suppression (<50 ng/dL) 0Majority18 of 19 (95%)
Subjects with Marked LH/FSH Suppression (<1.0 IU/L) 0Majority18 of 19 (95%)
Average Weight Change -~ +1.5 kg~ +3.0 kg
Average HDL-C Change -~ -7 mg/dL~ -8 to -15 mg/dL
Reported Low Libido Low IncidenceMild IncreaseMild Increase (9 of 83 total)
Data compiled from results of a 28-day, multi-dose Phase 1 study.[2][9][13]

Experimental Protocols

Protocol 1: Monitoring Serum Hormones and DMA/DMAU Levels

Objective: To quantify serum levels of DMAU, DMA, LH, FSH, and Total Testosterone during long-term studies.

Materials:

  • Serum separator tubes (SSTs)

  • Centrifuge

  • -80°C freezer

  • Validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DMAU and DMA analysis[2][11]

  • Validated immunoassays for LH, FSH, and Testosterone[2]

Procedure:

  • Sample Collection: Collect blood samples via venipuncture into SSTs at pre-defined time points (e.g., trough levels before daily dose, and at peak levels 4-6 hours post-dose during pharmacokinetic visits).[2]

  • Sample Processing:

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,500 x g for 15 minutes to separate serum.

    • Aliquot serum into cryovials to avoid freeze-thaw cycles.

  • Storage: Immediately store serum aliquots at -80°C until analysis.

  • Analysis:

    • DMAU/DMA: Analyze samples using a validated LC-MS/MS method. The lower limits of quantification should be approximately 1.0 ng/mL for DMAU and 0.5 ng/mL for DMA.[2][11]

    • Hormones: Analyze serum LH, FSH, and Total Testosterone using validated immunoassays. Ensure the assays have sufficient sensitivity to detect suppressed levels (e.g., LH/FSH assay sensitivity of 0.2 IU/L).[2]

  • Data Interpretation: Compare results to baseline values and established suppression targets (e.g., Testosterone <50 ng/dL) to assess pharmacodynamic effect.[9]

Mandatory Visualizations

Signaling Pathway for Gonadotropin Suppression

DMAU_Mechanism node_dma Oral DMAU node_dma_active DMA (Active Metabolite) node_dma->node_dma_active Hydrolysis node_ar Androgen Receptor (AR) node_dma_active->node_ar node_pr Progesterone Receptor (PR) node_dma_active->node_pr node_hypothalamus Hypothalamus node_gnrh GnRH node_hypothalamus->node_gnrh Releases node_pituitary Anterior Pituitary node_lh_fsh LH & FSH node_pituitary->node_lh_fsh Releases node_gnrh->node_pituitary Stimulates node_testes Testes node_lh_fsh->node_testes Stimulates node_t Testosterone node_testes->node_t Produces node_sperm Spermatogenesis node_t->node_sperm Supports node_ar->node_hypothalamus Negative Feedback node_ar->node_pituitary Negative Feedback node_pr->node_hypothalamus Negative Feedback node_pr->node_pituitary Negative Feedback

Caption: DMAU's mechanism for suppressing gonadotropins.

Experimental Workflow for a Dose-Optimization Study

DMAU_Workflow node_screen Subject Screening (Inclusion/Exclusion Criteria) node_baseline Baseline Assessment (Hormones, Lipids, Safety Labs) node_screen->node_baseline node_random Randomization node_baseline->node_random node_pbo Placebo Group node_random->node_pbo node_d200 DMAU 200 mg/day Group node_random->node_d200 node_d400 DMAU 400 mg/day Group node_random->node_d400 node_treat 28-Day Treatment Period (Daily Dosing with Food) node_pbo->node_treat node_d200->node_treat node_d400->node_treat node_monitor Ongoing Monitoring (AEs, Vitals, Safety Labs) node_treat->node_monitor node_pkpd PK/PD Assessments (e.g., Day 1 and Day 28) node_treat->node_pkpd node_end End of Treatment Assessment node_treat->node_end node_recover 6-Week Recovery Phase node_end->node_recover node_analysis Data Analysis (Safety, PK, Hormone Suppression) node_recover->node_analysis

Caption: Workflow for a 28-day DMAU dose-finding study.

Troubleshooting Logic for Inadequate Hormone Suppression

DMAU_Troubleshoot node_start Issue: Inadequate Testosterone Suppression node_q1 Is subject adherent to daily dose? node_start->node_q1 node_a1_no Action: Reinforce adherence counseling node_q1->node_a1_no No node_q2 Is dose taken with a meal? node_q1->node_q2 Yes node_a2_no Action: Counsel on importance of administration with food node_q2->node_a2_no No node_q3 Is subject on optimal dose (e.g., 400mg)? node_q2->node_q3 Yes node_a3_no Action: Consider dose escalation per protocol node_q3->node_a3_no No node_q4 Consider PK variability node_q3->node_q4 Yes node_a4 Action: If feasible, perform PK analysis to check exposure. Document potential non-responder. node_q4->node_a4

Caption: Decision tree for troubleshooting poor response.

References

Technical Support Center: Oral Formulation of Dimethandrolone Undecanoate (DMAU)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oral formulation of Dimethandrolone undecanoate (DMAU). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental formulation of this investigational oral androgen.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an oral formulation of Dimethandrolone undecanoate (DMAU)?

The primary challenges in the oral formulation of DMAU stem from its intrinsic physicochemical properties and metabolic fate:

  • Poor and Variable Oral Bioavailability: DMAU exhibits low and inconsistent absorption when administered orally. This is a critical hurdle in developing a reliable oral dosage form.[1][2][3]

  • High Lipophilicity and Poor Water Solubility: DMAU is a highly lipophilic compound (LogP of 6.5) with very low aqueous solubility (4.4 x 10⁻⁵ mg/mL). This limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][4]

  • Significant First-Pass Metabolism: DMAU is a prodrug that is rapidly converted to its active metabolite, dimethandrolone (DMA). However, DMA undergoes extensive first-pass metabolism, primarily through glucuronidation mediated by the UGT2B17 enzyme in the intestine and liver. This rapid clearance significantly reduces the amount of active drug reaching systemic circulation.[1][3][5]

  • Pronounced Positive Food Effect: The oral absorption of DMAU is significantly influenced by the presence of food. Administration with a high-fat meal can increase the area under the curve (AUC) of DMAU and DMA by 13-fold and 6-fold, respectively, compared to the fasting state.[1][4] This necessitates strict administration requirements and can lead to high patient variability.

  • Inefficient Conversion to Active Metabolite: When administered as a powder in a capsule, only about 2-3% of DMAU is hydrolyzed to the active DMA.[6][7]

Q2: What formulation strategies have been explored to overcome these challenges?

Several formulation strategies have been investigated to enhance the oral bioavailability of DMAU:

  • Powder-in-Capsule: This is the simplest formulation, but it suffers from very low bioavailability, especially in the fasting state.[4][8]

  • Lipid-Based Formulations: To leverage the high lipophilicity of DMAU and promote lymphatic absorption, oil-based solutions and self-emulsifying drug delivery systems (SEDDS) have been developed.

    • Castor Oil Formulation: Formulating DMAU in castor oil has been shown to improve its absorption compared to a powder formulation, particularly when co-administered with food.[9][10][11]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS formulations form a fine emulsion in the gastrointestinal tract, which can enhance the solubility and absorption of lipophilic drugs. For DMAU, a SEDDS formulation has demonstrated superior performance compared to powder and castor oil formulations, especially under fasting conditions.[2][9]

Q3: How does food intake affect the pharmacokinetics of oral DMAU?

Food, particularly a high-fat meal, dramatically improves the absorption of DMAU.[4][8][12] This is likely due to the increased secretion of bile salts and the formation of micelles, which can solubilize the lipophilic DMAU and facilitate its absorption through the lymphatic pathway. The necessity of co-administration with a high-fat meal is a significant consideration for clinical trial design and patient instructions.[8][13]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low and variable drug exposure (AUC) in preclinical/clinical studies. Poor aqueous solubility and dissolution rate. Extensive first-pass metabolism. Inconsistent food effect among subjects.1. Enhance Solubility: Utilize lipid-based formulations such as oil solutions or SEDDS. 2. Bypass First-Pass Metabolism: Promote lymphatic uptake by using long-chain fatty acid esters and administering with a high-fat meal. 3. Control for Food Effect: Standardize meal plans in clinical studies, specifically the fat content (e.g., 25-30g of fat).[13]
High inter-subject variability in pharmacokinetic profiles. Differences in individual UGT2B17 enzyme activity. Varied adherence to food intake instructions.1. Genotyping: Consider genotyping study participants for UGT2B17 polymorphisms to stratify data.[3] 2. Dietary Control: Provide standardized meals or detailed dietary instructions and monitor compliance.[13]
Poor conversion of DMAU to its active metabolite, DMA. Inefficient hydrolysis of the undecanoate ester. Steric hindrance from the C7α and C11β methyl groups.[7]1. Formulation Optimization: Lipid-based formulations (castor oil, SEDDS) have been shown to improve the DMA/DMAU ratio compared to powder formulations.[9] 2. Excipient Selection: Investigate the use of excipients that may enhance the activity of esterases in the gastrointestinal tract.
Difficulty in achieving therapeutic drug levels in a fasted state. Markedly reduced absorption without the presence of lipids.1. Formulation Choice: The SEDDS formulation has shown some effectiveness in the fasted state compared to other formulations.[2][9] 2. Further Formulation Development: Explore advanced formulations like nanoemulsions or solid lipid nanoparticles to improve absorption in the absence of food.

Data Presentation

Table 1: Physicochemical Properties of Dimethandrolone Undecanoate (DMAU) and Dimethandrolone (DMA)

PropertyDimethandrolone Undecanoate (DMAU)Dimethandrolone (DMA)Reference(s)
Molecular Formula C₃₁H₅₀O₃C₂₀H₃₀O₂[2]
Molecular Weight 470.73 g/mol 302.45 g/mol [2][6]
Appearance White to off-white crystalline powder-[1]
LogP 6.53.9[1][4]
Aqueous Solubility 4.4 x 10⁻⁵ mg/mL0.0293 mg/mL[1][4]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform)-[1]

Table 2: Comparative Pharmacokinetic Parameters of Oral DMAU Formulations (400 mg dose with food)

ParameterPowder-in-CapsuleCastor OilSEDDSReference(s)
DMAU Cmax (ng/mL) 18.1 ± 3.410.5 ± 1.513.9 ± 2.2[14]
DMAU AUC₀₋₂₄ (ngh/mL) 148.8 ± 26.884.1 ± 11.8114.3 ± 17.8[14]
DMA Cmax (ng/mL) 2.8 ± 0.53.2 ± 0.53.6 ± 0.6[14]
DMA AUC₀₋₂₄ (ngh/mL) 23.9 ± 4.228.9 ± 4.632.1 ± 5.4[14]
DMA/DMAU AUC Ratio 0.160.340.28[9]

Experimental Protocols

Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of DMAU in various aqueous and lipid-based media.

Methodology:

  • Preparation of Media: Prepare relevant physiological buffers (e.g., simulated gastric fluid, simulated intestinal fluid) and lipid-based vehicles (e.g., castor oil, medium-chain triglycerides).

  • Sample Preparation: Add an excess amount of DMAU powder to a known volume of each medium in separate glass vials.

  • Equilibration: Seal the vials and place them in a shaking water bath at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a suitable filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of DMAU in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Express the solubility as the mean concentration (e.g., in mg/mL or µg/mL) from replicate experiments.

In Vitro Permeability Assessment using Caco-2 Cell Monolayers

Objective: To evaluate the intestinal permeability of DMAU and assess its potential for active efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 18-22 days).[7]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before the experiment.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the DMAU test solution (dissolved in transport buffer, potentially with a co-solvent for solubility) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Perform the assay as described above, but add the DMAU test solution to the basolateral chamber and sample from the apical chamber to assess active efflux.

  • Sample Analysis: Quantify the concentration of DMAU in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7]

Pharmacokinetic Study in Human Volunteers

Objective: To determine the pharmacokinetic profile of different oral DMAU formulations.

Methodology:

  • Study Design: Conduct a randomized, double-blind, placebo-controlled, dose-escalating study.[10][12][13]

  • Subject Recruitment: Recruit healthy male volunteers who meet the inclusion and exclusion criteria.[14]

  • Drug Administration: Administer single or multiple doses of the DMAU formulation (e.g., powder-in-capsule, castor oil, or SEDDS) with a standardized meal (e.g., high-fat breakfast).[8][12][13]

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 18, and 24 hours post-dose).[14]

  • Sample Processing and Analysis: Separate plasma or serum and store frozen until analysis. Quantify the concentrations of DMAU and its active metabolite, DMA, using a validated LC-MS/MS method.[12]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both DMAU and DMA using non-compartmental analysis.

Visualizations

DMAU_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., in Hypothalamus, Pituitary, or Peripheral Tissues) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMAU Dimethandrolone undecanoate (DMAU) (Oral Prodrug) DMA Dimethandrolone (DMA) (Active Metabolite) DMAU->DMA Hydrolysis by Esterases AR Androgen Receptor (AR) DMA->AR PR Progesterone Receptor (PR) DMA->PR HSP Heat Shock Proteins AR->HSP Bound in inactive state AR_DMA AR-DMA Complex AR->AR_DMA Binding of DMA displaces HSP PR->HSP PR_DMA PR-DMA Complex PR->PR_DMA Binding of DMA displaces HSP AR_DMA_dimer Dimerized AR-DMA Complex AR_DMA->AR_DMA_dimer Dimerization PR_DMA_dimer Dimerized PR-DMA Complex PR_DMA->PR_DMA_dimer Dimerization ARE Androgen Response Element (ARE) AR_DMA_dimer->ARE Binds to DNA PRE Progesterone Response Element (PRE) PR_DMA_dimer->PRE Binds to DNA Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription PRE->Gene_Transcription Physiological_Effects Physiological Effects (e.g., Gonadotropin Suppression, Androgenic Effects) Gene_Transcription->Physiological_Effects Leads to

Caption: Signaling pathway of Dimethandrolone (DMA).

Formulation_Development_Workflow cluster_preformulation Phase 1: Pre-formulation cluster_formulation_design Phase 2: Formulation Design & Screening cluster_preclinical Phase 3: Preclinical Evaluation cluster_optimization Phase 4: Optimization & Scale-up Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP, pKa, Stability) Excipient_Compatibility Excipient Compatibility Studies Physicochemical_Characterization->Excipient_Compatibility Formulation_Strategy Select Formulation Strategy (e.g., Lipid-based, Amorphous Solid Dispersion) Excipient_Compatibility->Formulation_Strategy Prototype_Formulations Develop Prototype Formulations Formulation_Strategy->Prototype_Formulations In_Vitro_Screening In Vitro Screening (Dissolution, Permeability) Prototype_Formulations->In_Vitro_Screening Animal_PK_Studies Animal Pharmacokinetic (PK) Studies In_Vitro_Screening->Animal_PK_Studies Toxicity_Assessment Preliminary Toxicity Assessment Animal_PK_Studies->Toxicity_Assessment Lead_Formulation_Selection Select Lead Formulation Toxicity_Assessment->Lead_Formulation_Selection Process_Optimization Process Optimization & Scale-up Lead_Formulation_Selection->Process_Optimization Stability_Studies Formal Stability Studies Process_Optimization->Stability_Studies

Caption: Experimental workflow for oral drug formulation development.

Caption: Troubleshooting workflow for low oral bioavailability.

References

Technical Support Center: Dimethandrolone (DMA) & Dimethandrolone Undecanoate (DMAU) In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Dimethandrolone (DMA), the active metabolite of Dimethandrolone Undecanoate (DMAU), in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dimethandrolone (DMA) and why is it used in research?

Dimethandrolone (DMA) is a synthetic androgen and progestin.[1] It is the active metabolite of Dimethandrolone Undecanoate (DMAU), an investigational drug for male hormonal contraception.[2][3][4][5][6] In cell culture, DMA is used to study androgen receptor (AR) and progesterone receptor (PR) signaling pathways, steroid hormone metabolism, and contraceptive development.

Q2: What are the primary on-target effects of DMA in cell culture?

DMA is a potent agonist of the androgen receptor (AR).[1] It also acts as an agonist of the progesterone receptor (PR), which can be considered an on-target effect in the context of its contraceptive development but may be an off-target effect in studies focused solely on androgenic pathways.[1][2]

Q3: What are the known and potential off-target effects of DMA?

Q4: My cells are showing unexpected responses after DMA treatment. What could be the cause?

Unexpected cellular responses can arise from several factors:

  • Progestogenic Activity: The observed effect may be mediated by the progesterone receptor.

  • Receptor Cross-Reactivity: DMA might be interacting with other steroid receptors like the glucocorticoid or mineralocorticoid receptors.

  • Compound Stability and Solubility: Ensure proper dissolution and stability of DMA in your culture medium.

  • Cell Line Integrity: Confirm the expression and functionality of the target receptors in your cell line.

Q5: What is a typical effective concentration range for DMA in cell culture?

The effective concentration of DMA can vary significantly depending on the cell type and the specific endpoint being measured. Based on in vitro studies, concentrations can range from nanomolar (nM) to micromolar (µM). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide: Minimizing Off-Target Effects

This guide provides a systematic approach to identifying and mitigating off-target effects of Dimethandrolone (DMA) in your cell culture experiments.

Problem 1: Observed cellular response does not align with known androgen receptor (AR) signaling.

Possible Cause: The effect is mediated by the progesterone receptor (PR) due to DMA's progestogenic activity.

Troubleshooting Workflow:

A Unexpected Cellular Response to DMA B Hypothesis: Response is PR-mediated A->B C Experiment: Co-treat with PR antagonist (e.g., Mifepristone/RU-486) B->C D Result: Response is blocked or attenuated C->D Yes E Result: Response is unchanged C->E No F Conclusion: Response is likely PR-dependent. Consider PR signaling in data interpretation. D->F G Proceed to Problem 2: Investigate other off-target receptors. E->G

Caption: Workflow to investigate progesterone receptor-mediated effects.

Experimental Protocol: See Protocol 1: Use of a Progesterone Receptor (PR) Antagonist (Mifepristone/RU-486) .

Problem 2: The cellular response is not blocked by either AR or PR antagonists.

Possible Cause: The effect may be due to cross-reactivity with the glucocorticoid receptor (GR) or mineralocorticoid receptor (MR).

Troubleshooting Workflow:

A Unexpected response persists after AR/PR blockade B Hypothesis: Cross-reactivity with GR or MR A->B C Experiment 1: Co-treat with GR antagonist (e.g., Mifepristone/RU-486) B->C D Experiment 2: Co-treat with MR antagonist (e.g., Spironolactone) B->D E Result: Response is blocked or attenuated C->E Yes F Result: Response is unchanged C->F No D->E Yes D->F No G Conclusion: Response is likely GR- or MR-dependent. Further investigation is needed. E->G H Consider non-receptor mediated effects or experimental artifacts. F->H

Caption: Workflow for investigating GR and MR cross-reactivity.

Experimental Protocol: Mifepristone (RU-486) is also a potent GR antagonist. For specific MR antagonism, an antagonist like Spironolactone or Eplerenone should be used.

Problem 3: How to definitively confirm the involvement of a specific receptor?

Possible Cause: Need for a more specific method to eliminate the receptor's function.

Troubleshooting Workflow:

A Ambiguous results with antagonists B Hypothesis: Need to confirm receptor involvement A->B C Experiment: siRNA-mediated knockdown of the suspected off-target receptor (e.g., PR, GR) B->C D Result: DMA-induced response is abolished or significantly reduced C->D Successful Knockdown E Result: DMA-induced response is unaffected C->E No Change F Conclusion: The specific receptor is necessary for the observed off-target effect. D->F G Conclusion: The receptor is not involved. Re-evaluate other possibilities. E->G

Caption: Workflow for confirming receptor involvement using siRNA.

Experimental Protocol: See Protocol 3: siRNA-Mediated Knockdown of a Target Receptor .

Data Presentation

Table 1: Relative Binding Affinity of Dimethandrolone (DMA) to Steroid Receptors

ReceptorLigandRelative Binding Affinity (%)Reference
Androgen Receptor (AR)Testosterone100-
Dimethandrolone (DMA) 400 [7]
Progesterone Receptor (PR)Progesterone100-
Dimethandrolone (DMA) 18 [7]
Glucocorticoid Receptor (GR)Dexamethasone100-
Dimethandrolone (DMA) Not Reported-
Mineralocorticoid Receptor (MR)Aldosterone100-
Dimethandrolone (DMA) Not Reported-

Note: The lack of reported binding affinity data for DMA at the GR and MR necessitates empirical evaluation if off-target effects through these receptors are suspected.

Experimental Protocols

Protocol 1: Use of a Progesterone Receptor (PR) Antagonist (Mifepristone/RU-486)

Objective: To determine if the observed cellular response to DMA is mediated by the progesterone receptor.

Materials:

  • Mifepristone (RU-486)

  • Ethanol (100%, for stock solution)

  • Cell culture medium

  • Appropriate cell line and experimental setup

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of Mifepristone in 100% ethanol. Store at -20°C.

  • Working Solution Preparation: Dilute the 1 mM stock solution to a 10 µM working solution in cell culture medium.

  • Experimental Setup:

    • Control Group: Cells treated with vehicle control.

    • DMA Group: Cells treated with the desired concentration of DMA.

    • Antagonist Control Group: Cells treated with Mifepristone alone (to check for any intrinsic activity).

    • Co-treatment Group: Cells pre-incubated with Mifepristone (typically 1 µM, but should be optimized) for 1-2 hours before the addition of DMA.

  • Incubation and Analysis: Incubate the cells for the desired experimental duration and then perform the relevant cellular or molecular analysis.

Expected Outcome: If the DMA-induced effect is PR-mediated, it will be significantly reduced or completely blocked in the co-treatment group compared to the DMA-only group.

Protocol 2: Use of an Androgen Receptor (AR) Antagonist (Flutamide)

Objective: To confirm that the on-target effect is AR-mediated and to distinguish it from off-target effects.

Materials:

  • Flutamide

  • DMSO (for stock solution)

  • Cell culture medium

  • Appropriate cell line and experimental setup

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Flutamide in DMSO. Store at -20°C.

  • Working Solution Preparation: Dilute the stock solution in cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Experimental Setup:

    • Control Group: Cells treated with vehicle control.

    • DMA Group: Cells treated with the desired concentration of DMA.

    • Antagonist Control Group: Cells treated with Flutamide alone.

    • Co-treatment Group: Cells pre-incubated with Flutamide for 1-2 hours before the addition of DMA.

  • Incubation and Analysis: Incubate for the desired duration and analyze the endpoint.

Expected Outcome: If the effect is AR-mediated, it will be blocked in the co-treatment group.

Protocol 3: siRNA-Mediated Knockdown of a Target Receptor

Objective: To specifically deplete the expression of a suspected off-target receptor (e.g., PR or GR) to confirm its role in the observed cellular response to DMA.

Materials:

  • Validated siRNA targeting the receptor of interest (and a non-targeting control siRNA)

  • Transfection reagent suitable for the cell line

  • Serum-free medium for transfection

  • Complete growth medium

  • Cells plated at the appropriate density

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to be 60-80% confluent at the time of transfection.

  • siRNA-Transfection Reagent Complex Formation:

    • In separate tubes, dilute the siRNA (target-specific and non-targeting control) and the transfection reagent in serum-free medium according to the manufacturer's protocol.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

  • Transfection:

    • Wash the cells with serum-free medium.

    • Add the siRNA-transfection reagent complexes to the cells.

    • Incubate for the time recommended by the transfection reagent manufacturer (typically 4-6 hours).

  • Post-Transfection:

    • Add complete growth medium and incubate for 24-72 hours to allow for protein knockdown. The optimal time should be determined empirically.

  • Validation of Knockdown: Before proceeding with the DMA treatment, validate the knockdown efficiency by Western blot or qRT-PCR to confirm a significant reduction in the target receptor's protein or mRNA levels, respectively.

  • DMA Treatment: Once knockdown is confirmed, treat the transfected cells (both non-targeting control and target-specific siRNA) with DMA and analyze the cellular response.

Expected Outcome: If the off-target effect is mediated by the knocked-down receptor, the response to DMA will be significantly diminished in the cells treated with the target-specific siRNA compared to the cells treated with the non-targeting control siRNA.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathway of Dimethandrolone and the potential for off-target effects.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMA Dimethandrolone (DMA) AR_complex AR + HSPs DMA->AR_complex High Affinity PR_complex PR + HSPs DMA->PR_complex Lower Affinity GR_complex GR + HSPs DMA->GR_complex Unknown Affinity DMA_AR DMA-AR Complex AR_complex->DMA_AR DMA_PR DMA-PR Complex PR_complex->DMA_PR DMA_GR DMA-GR Complex (Potential) GR_complex->DMA_GR AR_dimer AR Dimer DMA_AR->AR_dimer Dimerization & Translocation PR_dimer PR Dimer DMA_PR->PR_dimer Dimerization & Translocation GR_dimer GR Dimer DMA_GR->GR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) Gene_A Androgen-Responsive Gene Transcription ARE->Gene_A PRE Progesterone Response Element (PRE) Gene_P Progestin-Responsive Gene Transcription PRE->Gene_P GRE Glucocorticoid Response Element (GRE) Gene_G Glucocorticoid-Responsive Gene Transcription GRE->Gene_G AR_dimer->ARE PR_dimer->PRE GR_dimer->GRE

Caption: Dimethandrolone's mechanism of action and potential off-target pathways.

References

Technical Support Center: Interpreting Unexpected Side Effects in Dimethandrolone Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected side effects during animal studies with Dimethandrolone undecanoate (DMAU). The information is presented in a question-and-answer format within our troubleshooting guides and FAQs.

Troubleshooting Guides & FAQs

General

Q1: What is Dimethandrolone undecanoate (DMAU) and its primary mechanism of action?

Dimethandrolone undecanoate (DMAU) is an experimental androgen and progestin. It functions as a prodrug, meaning it is converted in the body to its active form, dimethandrolone (DMA).[1][2] DMA exhibits both androgenic and progestogenic activity, binding to both the androgen receptor (AR) and the progesterone receptor (PR).[1][2][3] This dual-receptor agonism leads to potent antigonadotropic effects, suppressing the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses testosterone levels and spermatogenesis.[2][3]

Q2: Is DMAU generally considered safe in animal models based on preclinical studies?

Yes, preclinical studies in various animal models, including non-human primates (cynomolgus and rhesus macaques), rabbits, and rodents, have generally shown that DMAU is well-tolerated with no significant toxicological findings.[4][5] However, some unexpected side effects have been observed and require careful interpretation.

Body Weight and Composition

Q3: We are observing changes in the body weight of our study animals. Is this an expected side effect of DMAU?

Changes in body weight have been reported in animal studies of DMAU, but the direction and magnitude of this effect can vary depending on the species and the hormonal status of the animal model.

  • In non-human primates (cynomolgus macaques): An increase in mean body weight was observed with both oral and intramuscular administration of DMAU.[5]

  • In castrated male rats: A study reported that DMAU-treated rats exhibited lower body weight compared to the control group, an effect associated with decreased food intake.[6][7]

It is crucial to consider the species and hormonal context of your study when interpreting body weight changes.

Q4: How should we investigate the body weight changes observed in our study?

To understand the nature of the body weight changes, it is recommended to perform a body composition analysis. This will help determine if the weight change is due to an increase in lean muscle mass (an expected androgenic effect), an increase in fat mass, or fluid retention. In castrated rats, for example, DMAU has been shown to lead to favorable changes in body composition, comparable to testosterone.[6]

Organ Weights

Q5: We have noted a reduction in the testes weight of animals treated with DMAU. Is this a cause for concern?

A reduction in testes weight is an expected pharmacodynamic effect of DMAU and is consistent with its mechanism of action. The suppression of gonadotropins (LH and FSH) by DMAU leads to a decrease in intratesticular testosterone production and a subsequent reduction in spermatogenesis, which results in smaller testes. This effect has been documented in non-human primate studies.[4][8]

Q6: Should we be concerned about the effects of DMAU on other androgen-dependent organs like the prostate and seminal vesicles?

DMAU is a potent androgen. In a study with castrated male rats, DMAU treatment resulted in a significant increase in the weights of the prostate and seminal vesicles.[6] This demonstrates the androgenic activity of DMAU in maintaining the size and function of these organs in a testosterone-deficient state. When interpreting changes in these organ weights, it is important to consider the hormonal status of the animal model (e.g., intact vs. castrated).

Spermatogenesis

Q7: We are conducting a dose-response study in rabbits and have observed that a higher dose of DMAU is less effective at suppressing sperm count than a lower dose. Is this a known phenomenon?

Yes, this is a documented "biphasic effect" of DMAU on spermatogenesis in rabbits.[9][10][11][12] Studies have shown that while lower doses (e.g., 2.5 and 5.0 mg/kg/day) effectively suppress sperm numbers, a higher dose (e.g., 10.0 mg/kg/day) may not induce the same level of oligospermia.[9][10][11][12]

Q8: What is the proposed mechanism for the biphasic effect of DMAU on spermatogenesis in rabbits?

The current hypothesis is that at higher doses, the intratesticular concentration of the active metabolite, dimethandrolone (DMA), may be sufficient to directly support spermatogenesis, even in the presence of suppressed gonadotropin levels.[9][10][11][12] This is similar to the known effect of high-dose testosterone in maintaining spermatogenesis.

Data Presentation

Table 1: Effect of Dimethandrolone undecanoate (DMAU) on Body Weight in Animal Models

Animal ModelAdministration RouteDoseDurationObserved Effect on Body WeightReference(s)
Cynomolgus MacaquesOral & IntramuscularVariousUp to 9 monthsIncrease in mean body weight[5]
Castrated Male RatsSubcutaneousNot specified16 weeksLower body weight compared to control[6][7]

Table 2: Effect of Dimethandrolone undecanoate (DMAU) on Androgen-Dependent Organ Weights

Animal ModelOrganObserved Effect on WeightReference(s)
Non-human PrimatesTestesReduction[4][8]
Castrated Male RatsProstate & Seminal VesiclesSignificant Increase[6]

Table 3: Biphasic Effect of Dimethandrolone undecanoate (DMAU) on Spermatogenesis in Rabbits

Dose of DMAU (mg/kg/day)Effect on Sperm NumbersReference(s)
1.0Minimal reduction in sperm numbers and motility in most animals[9]
2.5Severe oligospermia (sperm numbers decreased to ~10% of pretreatment levels)[9][10][11]
5.0Severe oligospermia in the majority of animals[9][10][11]
10.0No significant effect on sperm numbers or motility[9][12]

Experimental Protocols

Rabbit Spermatogenesis Study (Synthesized Protocol)

This protocol is a synthesized representation based on published studies to investigate the effects of DMAU on spermatogenesis in rabbits.

  • Animal Model: Adult male New Zealand White rabbits of proven fertility.

  • Housing: Individual housing with a controlled photoperiod (e.g., 16 hours light/8 hours dark) and temperature (16-25°C). Ad libitum access to food and water.

  • Group Allocation: Randomly assign animals to treatment groups (n=5 per group), including a vehicle control group and multiple DMAU dose groups (e.g., 1.0, 2.5, 5.0, and 10.0 mg/kg/day).

  • Drug Administration: Administer DMAU or vehicle orally once daily for a period of 12 to 13 weeks.

  • Sample Collection:

    • Semen: Collect semen samples every two weeks using an artificial vagina.

    • Blood: Collect blood samples every two weeks for hormone analysis (Testosterone, FSH, LH). Additional blood samples may be collected at specific time points post-dosing (e.g., 4 hours) to determine peak levels of DMA.

  • Semen Analysis:

    • Immediately after collection, assess sperm concentration and motility using a computer-assisted sperm analyzer (CASA).

    • Perform sperm morphology analysis.

  • Hormone Analysis: Analyze serum samples for levels of DMA, testosterone, FSH, and LH using validated immunoassays.

  • Mating Trial: Conduct a mating trial around week 15 to assess fertility.

  • Necropsy: At the end of the study (e.g., week 13 for some cohorts), perform a gross necropsy. Collect testes and epididymides for histopathological examination and preparation of testicular cytosol.

  • Recovery Phase: Monitor a subset of animals for a recovery period (e.g., up to week 30) with continued semen and blood collection to assess the reversibility of the effects.

Non-Human Primate Toxicology Study (Synthesized Protocol)

This protocol is a synthesized representation for a general toxicology study of DMAU in non-human primates.

  • Animal Model: Sexually mature male cynomolgus or rhesus macaques.

  • Housing: House animals in accordance with the Guide for the Care and Use of Laboratory Animals.

  • Group Allocation: Assign animals to control and DMAU treatment groups.

  • Drug Administration: Administer DMAU via the intended clinical route (e.g., oral daily for several months or intramuscularly at specified intervals).

  • Parameters Monitored:

    • Clinical Observations: Daily.

    • Body Weight: Bi-weekly.

    • Clinical Pathology: Regular blood collection for hematology and serum chemistry.

    • Urinalysis: At specified intervals.

    • Cardiology (ECG): At baseline and specified time points.

    • Ophthalmology: At baseline and end of the study.

    • Hormone and Fertility Markers: Regular blood collection for testosterone, inhibin B, and DMA levels. Semen collection for sperm count.

  • Necropsy: At the end of the study, perform a full necropsy, including organ weight measurements and histopathological examination of all major organs and tissues.

  • Recovery Phase: Include a recovery period to assess the reversibility of any findings.

Mandatory Visualizations

DMAU_Signaling_Pathway cluster_blood Bloodstream cluster_target_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_hypothalamus Hypothalamus/Pituitary DMAU Dimethandrolone undecanoate (DMAU) (Prodrug) DMA Dimethandrolone (DMA) (Active Metabolite) DMAU->DMA Esterase Hydrolysis AR Androgen Receptor (AR) DMA->AR PR Progesterone Receptor (PR) DMA->PR GnRH GnRH Suppression DMA->GnRH Negative Feedback ARE Androgen Response Element (ARE) AR->ARE Translocation PRE Progesterone Response Element (PRE) PR->PRE Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription PRE->Gene_Transcription Gene_Transcription->GnRH Negative Feedback LH_FSH LH & FSH Suppression

Caption: Dimethandrolone Signaling Pathway.

Experimental_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Analysis & Interpretation A Define Research Question & Hypothesis B Select Animal Model (e.g., Rabbit, NHP) A->B C Determine Dose Levels & Administration Route B->C D Design Experimental Protocol (Duration, Endpoints) C->D E Dosing & Regular Clinical Observations D->E F Sample Collection (Blood, Semen, etc.) E->F G Record Unexpected Side Effects F->G K Interpret Findings in Context of Expected vs. Unexpected Effects G->K Troubleshooting H Analyze Collected Samples (Hormones, Sperm Count) J Statistical Analysis of All Data H->J I Necropsy & Histopathology I->J J->K

Caption: Experimental Workflow for Investigating Unexpected Side Effects.

References

Technical Support Center: Refining Purification Techniques for Dimethandrolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Dimethandrolone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Dimethandrolone derivatives?

A1: The most common methods for purifying Dimethandrolone derivatives, like other steroids, are chromatographic techniques and crystallization.[1] Reversed-phase high-performance liquid chromatography (HPLC) is widely used for its high resolution in separating molecules based on polarity.[2] Solid-phase extraction (SPE) is often employed for initial sample cleanup.[3][4] Crystallization is a crucial final step to achieve high purity and a stable solid form of the active pharmaceutical ingredient (API).[5][6]

Q2: What are the typical impurities encountered during the synthesis and purification of Dimethandrolone derivatives?

A2: Impurities in synthetic steroids can be broadly categorized as:

  • Process-related impurities: These include unreacted starting materials, intermediates, and by-products from side reactions during the synthesis.[][8][9]

  • Degradation products: Dimethandrolone derivatives can degrade when exposed to heat, light, moisture, or non-optimal pH conditions.[]

  • Reagents and catalysts: Residual reagents, solvents, and catalysts used in the synthesis can also be present as impurities.[8]

  • Isomeric impurities: The synthesis may produce stereoisomers or regioisomers of the target molecule that can be difficult to separate.[]

Q3: How can I effectively remove acidic impurities from my Dimethandrolone derivative sample?

A3: A common method for removing acidic impurities is to use an amino-functionalized solid-phase extraction (SPE) cartridge. The amino groups on the stationary phase will retain the acidic compounds, allowing the neutral steroid to pass through.[3] Alternatively, a liquid-liquid extraction with a basic aqueous solution can be performed to sequester the acidic impurities in the aqueous phase.[1]

Q4: My Dimethandrolone derivative has crystallized in the storage vial. What should I do?

A4: Crystallization in the vial, especially for ester derivatives like Dimethandrolone Undecanoate, can occur due to temperature fluctuations or high concentration.[10][11] To redissolve the crystals, you can gently warm the vial in a water bath (around 40-50°C) and swirl it until the solution becomes clear.[10][12][13] It is crucial to ensure the entire product is redissolved before use to maintain accurate dosing. Always inspect the vial for crystals before use.[11]

Troubleshooting Guides

Column Chromatography (HPLC) Troubleshooting

This guide addresses common issues encountered during the purification of Dimethandrolone derivatives using HPLC.

Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column contamination- Reduce the injection volume or sample concentration.[14]- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[15]- Flush the column with a strong solvent to remove contaminants.[16]
Split Peaks - Clogged frit or partially blocked column- Sample solvent incompatible with the mobile phase- Back-flush the column or replace the frit. If the problem persists, the column may need replacement.[17]- Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[14]
High Backpressure - Blockage in the system (e.g., tubing, injector, column)- Precipitated buffer in the mobile phase- Systematically check each component for blockage, starting from the detector and moving backward.[17]- Ensure the buffer is fully dissolved in the mobile phase and is used within its solubility limits, especially with high organic solvent concentrations.[15]
Baseline Noise or Drift - Air bubbles in the pump or detector- Contaminated mobile phase or column- Detector lamp aging- Degas the mobile phase and prime the pump to remove air bubbles.[16]- Use high-purity solvents and filter the mobile phase. Flush the column.[16]- Replace the detector lamp if it has exceeded its lifetime.[18]
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate- Temperature variations- Ensure the solvent delivery system is working correctly and that the mobile phase is well-mixed.[14]- Use a column oven to maintain a constant temperature.[19]
Crystallization Troubleshooting

This guide provides solutions to common problems encountered during the crystallization of Dimethandrolone derivatives.

Problem Possible Cause Solution
No Crystal Formation - Solution is not supersaturated- Presence of impurities inhibiting nucleation- Concentrate the solution further by evaporating some of the solvent.- Cool the solution slowly.- Add a seed crystal of the desired compound.[5]- Try a different solvent or a mixture of solvents (anti-solvent crystallization).[20]
Formation of Oil Instead of Crystals - High concentration of impurities- Cooling the solution too quickly- Purify the crude product further using chromatography before crystallization.[6]- Allow the solution to cool more slowly to give the molecules time to arrange in a crystal lattice.[20]
Poor Crystal Quality (e.g., small needles, agglomerates) - Rapid nucleation and crystal growth- Insufficient agitation- Optimize the cooling rate and degree of supersaturation.[5]- Gently stir the solution during crystallization to promote the growth of larger, more uniform crystals.[5]
Low Yield - Significant solubility of the compound in the mother liquor- Premature filtration- Cool the crystallization mixture to a lower temperature to reduce solubility.- Ensure crystallization is complete before filtering by checking for further crystal formation over time.

Experimental Protocols

Note: These are example protocols based on general principles of steroid purification and should be optimized for specific Dimethandrolone derivatives.

Protocol 1: Reverse-Phase HPLC Purification of a Dimethandrolone Derivative
  • Sample Preparation: Dissolve the crude Dimethandrolone derivative in a minimal amount of a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a suitable percentage of B (e.g., 50%) and increase linearly to a higher percentage (e.g., 95%) over 20-30 minutes to elute the compound of interest.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 240 nm

    • Injection Volume: 10-50 µL

  • Fraction Collection: Collect fractions corresponding to the main peak of the Dimethandrolone derivative.

  • Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of a Dimethandrolone Derivative
  • Solvent Selection: Determine a suitable solvent system where the Dimethandrolone derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for steroids include ethanol, methanol, acetone, and ethyl acetate, often in combination with an anti-solvent like water or hexane.[1]

  • Dissolution: Place the crude Dimethandrolone derivative in a clean flask. Add a minimal amount of the hot solvent to completely dissolve the compound.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the flask in an ice bath. Gentle scratching of the inside of the flask with a glass rod can initiate crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Quantitative Data

The following tables provide hypothetical data for the purification of a Dimethandrolone derivative. Actual results may vary.

Table 1: HPLC Purification of a Crude Dimethandrolone Derivative

Parameter Value
Initial Mass of Crude Product 500 mg
Purity of Crude Product (by HPLC) 85%
Mass of Purified Product 400 mg
Purity of Final Product (by HPLC) >99%
Recovery Yield 94.1% (of the target compound)

Table 2: Solvent Ratios for Crystallization Trials

Solvent System Ratio (v/v) Observation
Ethanol/Water9:1Good quality crystals, moderate yield
Acetone/Hexane1:3High yield, smaller needle-like crystals
Ethyl Acetate-Oiled out upon cooling
Methanol-Soluble even at low temperatures

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Dimethandrolone Derivative SPE Solid-Phase Extraction (Optional Cleanup) Crude_Product->SPE Initial Cleanup HPLC Reverse-Phase HPLC Crude_Product->HPLC SPE->HPLC Crystallization Crystallization HPLC->Crystallization Fraction Collection & Solvent Evaporation Purity_Check Purity Analysis (HPLC, NMR) Crystallization->Purity_Check Final_Product Pure Dimethandrolone Derivative (>99%) Purity_Check->Final_Product

Caption: General workflow for the purification of Dimethandrolone derivatives.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues Start Purification Issue Identified Peak_Shape Poor Peak Shape? Start->Peak_Shape Pressure High Backpressure? Start->Pressure Retention Inconsistent Retention? Start->Retention No_Crystals No Crystals Formed? Start->No_Crystals Oiling_Out Oiling Out? Start->Oiling_Out Check_Loading Check Sample Load Peak_Shape->Check_Loading Adjust_pH Adjust Mobile Phase pH Peak_Shape->Adjust_pH Clean_Column Clean Column Peak_Shape->Clean_Column Check_Blockage Check for Blockages Pressure->Check_Blockage Check_Buffer Check Buffer Solubility Pressure->Check_Buffer Check_Flow Verify Flow Rate Retention->Check_Flow Control_Temp Control Temperature Retention->Control_Temp Increase_Concentration Increase Concentration No_Crystals->Increase_Concentration Add_Seed Add Seed Crystal No_Crystals->Add_Seed Slower_Cooling Cool More Slowly Oiling_Out->Slower_Cooling Pre_Purify Pre-purify Sample Oiling_Out->Pre_Purify

Caption: Troubleshooting decision tree for common purification problems.

References

Validation & Comparative

A Comparative Analysis of the Anabolic-Androgenic Ratio of Dimethandrolone and Testosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anabolic and androgenic properties of the investigational androgen, Dimethandrolone (DMA), and the primary male androgen, testosterone. The analysis is based on preclinical data from validated in vivo assays and aims to offer an objective assessment for research and drug development purposes.

Introduction

Dimethandrolone (DMA), and its orally active prodrug Dimethandrolone Undecanoate (DMAU), are synthetic androgens that exhibit both anabolic (myotrophic) and androgenic activities.[1] Testosterone, the endogenous reference androgen, has a well-established anabolic-to-androgenic ratio of approximately 1:1.[2] The dissociation of anabolic and androgenic effects is a key objective in the development of selective androgen receptor modulators (SARMs) to maximize therapeutic benefits while minimizing undesirable androgenic side effects. This guide evaluates the anabolic-androgenic profile of Dimethandrolone in comparison to testosterone, based on data from the Hershberger assay, a standardized in vivo method for assessing androgenicity and anabolism.

Quantitative Comparison of Anabolic and Androgenic Potency

The anabolic and androgenic potencies of Dimethandrolone (DMA) and its undecanoate ester (DMAU) have been evaluated in castrated male rats and compared to the oral standard, methyltestosterone. The data from these studies are summarized below. For the purpose of a direct comparison with testosterone, and given that methyltestosterone has an anabolic-to-androgenic ratio similar to testosterone (approximately 1:1), the potency ratios relative to methyltestosterone can be considered indicative of their potency relative to testosterone.[2]

CompoundAdministrationAnabolic Potency (relative to Methyltestosterone)Androgenic Potency (relative to Methyltestosterone)Estimated Anabolic-Androgenic Ratio
Dimethandrolone (DMA) Oral5.090.98~5.2 : 1
Dimethandrolone Undecanoate (DMAU) Oral22.392.72~8.2 : 1
Testosterone (subcutaneous)111 : 1
Methyltestosterone Oral111 : 1

Data for DMA and DMAU are derived from a 7-day oral bioassay in castrated rats, with anabolic activity measured by the weight of the levator ani muscle and androgenic activity measured by the weight of the ventral prostate.[3]

Experimental Protocols

The determination of the anabolic-androgenic ratio for these compounds relies on the Hershberger bioassay . This standardized in vivo assay is designed to evaluate the ability of a chemical to elicit biological activities consistent with androgen agonists or antagonists.[4]

The Hershberger Assay (OECD Test Guideline 441)

Objective: To determine the androgenic and anabolic activity of a test substance by measuring the weight changes of five androgen-dependent tissues in castrated peripubertal male rats.[2]

Experimental Workflow:

Hershberger_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_necropsy Necropsy and Tissue Collection cluster_data_analysis Data Analysis castration Castration of peripubertal male rats (approx. 42 days old) recovery Post-operative recovery period (at least 7 days) castration->recovery Allows for regression of androgen-dependent tissues dosing Daily administration of test compound or vehicle (10 consecutive days) castration->dosing routes Routes: Oral gavage or subcutaneous injection dosing->routes necropsy Necropsy approximately 24 hours after the last dose dosing->necropsy tissue_collection Excision and weighing of five androgen-dependent tissues necropsy->tissue_collection analysis Statistical comparison of tissue weights between treated and control groups necropsy->analysis ratio Calculation of anabolic-androgenic ratio analysis->ratio

Figure 1. Workflow of the Hershberger Bioassay.

Key Methodological Steps:

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens. This is followed by a recovery period to allow for the regression of androgen-dependent tissues.[2]

  • Dosing: The test compound (e.g., Dimethandrolone) and a reference androgen (e.g., testosterone propionate or methyltestosterone) are administered daily for 10 consecutive days. A vehicle control group is also included. Administration can be via oral gavage or subcutaneous injection.[4]

  • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and five specific androgen-dependent tissues are carefully dissected and weighed. These tissues are:

    • Androgenic tissues: Ventral prostate (VP) and seminal vesicles (SV) (including coagulating glands and their fluids).

    • Anabolic tissue: Levator ani-bulbocavernosus (LABC) muscle.

    • Other androgen-sensitive tissues: Cowper's glands (COW) and the glans penis (GP).[2]

  • Data Analysis: The weights of the tissues from the treated groups are statistically compared to those of the vehicle control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles signifies androgenic activity. The anabolic-androgenic ratio is then calculated by comparing the relative potencies of the compound on these respective tissues.[2]

Signaling Pathway

Both Dimethandrolone and testosterone exert their effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone or Dimethandrolone) AR_HSP Androgen Receptor (AR) - Heat Shock Protein (HSP) Complex Androgen->AR_HSP Binding & Dissociation of HSP AR_Androgen Activated AR-Androgen Complex AR_HSP->AR_Androgen Conformational Change AR_Dimer AR Dimerization AR_Androgen->AR_Dimer Translocation to Nucleus ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binding Transcription Recruitment of Co-activators & Initiation of Transcription ARE->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Anabolic & Androgenic Cellular Responses Protein->Response

Figure 2. Androgen Receptor Signaling Pathway.

The binding of an androgen to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins. The activated androgen-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for mediating both the anabolic effects (e.g., increased muscle protein synthesis) and androgenic effects (e.g., development of male secondary sexual characteristics).

Conclusion

Based on preclinical data from the Hershberger assay in rats, Dimethandrolone and its oral prodrug, Dimethandrolone Undecanoate, demonstrate a more favorable anabolic-to-androgenic ratio compared to testosterone. DMAU, in particular, exhibits a significantly higher separation of anabolic and androgenic activities. This suggests that Dimethandrolone may have a greater potential to produce desired anabolic effects with a reduced incidence of androgenic side effects. However, it is crucial to note that these findings are based on animal models, and the clinical significance in humans requires further investigation through well-controlled clinical trials. Researchers and drug development professionals should consider these preclinical data as a strong rationale for the continued investigation of Dimethandrolone as a potential therapeutic agent.

References

Dimethandrolone and Testosterone Immunoassays: A Comparative Guide to Mitigating Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate measurement of testosterone is critical. However, the presence of synthetic androgens like Dimethandrolone (DMA), a promising candidate for male contraception, can lead to significant analytical challenges. This guide provides a comprehensive comparison of analytical methods, focusing on the cross-reactivity of DMA in testosterone immunoassays and presenting superior alternatives for accurate quantification.

This guide will delve into the performance of traditional immunoassays versus the more specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) for testosterone measurement, particularly in the context of potential interference from DMA.

Performance Comparison: Immunoassay vs. LC-MS/MS

The choice of analytical method can significantly impact the accuracy of testosterone measurements, especially when synthetic androgens are present.

FeatureImmunoassayLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-based detection of testosterone.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Lower, prone to cross-reactivity from structurally similar compounds.[5][6][7]High, can differentiate between testosterone and other steroids.[5][8][9]
Accuracy Can be inaccurate, especially at low testosterone concentrations and in the presence of interfering substances.[7][10]Considered the gold standard for accuracy in steroid hormone analysis.[9][10]
Sensitivity Varies by assay, may have limitations at very low concentrations.Generally offers superior sensitivity for measuring low hormone levels.[5]
Throughput High, suitable for large-scale clinical testing.Lower, more complex sample preparation and longer run times.
Cost Generally lower cost per sample.Higher initial instrument cost and cost per sample.[5]

Experimental Protocols

Testosterone Immunoassay (General Protocol)

Immunoassays for testosterone are widely used due to their convenience and high throughput.[1][3][4] A common method is the competitive immunoassay.

Principle: Unlabeled testosterone in a sample competes with a fixed amount of labeled testosterone (e.g., enzyme-linked) for a limited number of binding sites on a testosterone-specific antibody. The amount of labeled testosterone bound to the antibody is inversely proportional to the concentration of testosterone in the sample.

Workflow:

cluster_workflow Immunoassay Workflow Sample Patient Sample (Serum/Plasma) Reagent Add Labeled Testosterone & Antibody Sample->Reagent Incubation Incubation Reagent->Incubation Separation Separate Bound & Unbound Incubation->Separation Detection Detect Signal Separation->Detection Calculation Calculate Testosterone Concentration Detection->Calculation

Caption: A generalized workflow for a competitive immunoassay.

Detailed Steps:

  • Sample Preparation: Serum or plasma is collected from the patient.

  • Reagent Addition: A known quantity of labeled testosterone and a specific anti-testosterone antibody are added to the sample.

  • Incubation: The mixture is incubated to allow for competitive binding between the patient's testosterone and the labeled testosterone to the antibody.

  • Separation: The antibody-bound testosterone is separated from the unbound testosterone. This can be achieved by using coated microplates or magnetic particles.

  • Signal Detection: The signal from the labeled testosterone is measured. The intensity of the signal is inversely proportional to the concentration of testosterone in the sample.

  • Quantification: The testosterone concentration is determined by comparing the signal to a standard curve generated with known concentrations of testosterone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method for the quantification of testosterone and is considered the reference method.[5][8][9][10]

Principle: This technique combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Workflow:

cluster_workflow LC-MS/MS Workflow Sample Patient Sample (Serum/Plasma) Extraction Sample Extraction Sample->Extraction Chromatography Liquid Chromatography Separation Extraction->Chromatography Ionization Ionization Chromatography->Ionization Mass_Analysis1 Mass Analyzer 1 (Precursor Ion) Ionization->Mass_Analysis1 Fragmentation Collision Cell (Fragmentation) Mass_Analysis1->Fragmentation Mass_Analysis2 Mass Analyzer 2 (Product Ion) Fragmentation->Mass_Analysis2 Detection Detection & Quantification Mass_Analysis2->Detection

Caption: The sequential steps involved in LC-MS/MS analysis.

Detailed Steps:

  • Sample Preparation: Testosterone and an internal standard are extracted from the serum or plasma matrix, typically using liquid-liquid or solid-phase extraction.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The components of the mixture are separated as they pass through a column, based on their physicochemical properties.

  • Ionization: The separated components are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The ionized molecules are directed into a tandem mass spectrometer.

    • First Mass Analyzer (MS1): Selects the precursor ion (the ionized testosterone molecule).

    • Collision Cell: The selected ion is fragmented into smaller product ions.

    • Second Mass Analyzer (MS2): Separates and detects the specific product ions.

  • Detection and Quantification: The detector measures the intensity of the product ions, which is proportional to the concentration of testosterone in the sample. Quantification is performed by comparing the signal of the analyte to that of the internal standard.

Signaling Pathway Context

Dimethandrolone, similar to testosterone, exerts its effects by binding to the androgen receptor. Understanding this common pathway highlights the importance of distinguishing between the two compounds in a research or clinical setting.

cluster_pathway Androgen Receptor Signaling Testosterone Testosterone / Dimethandrolone AR Androgen Receptor (AR) Testosterone->AR AR_Complex Active AR Complex AR->AR_Complex HSP Heat Shock Proteins HSP->AR Nucleus Nucleus AR_Complex->Nucleus ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Binds to Biological_Effects Biological Effects Gene_Transcription->Biological_Effects

Caption: Simplified androgen receptor signaling pathway.

Conclusion and Recommendations

While immunoassays offer a cost-effective and high-throughput solution for testosterone measurement, their susceptibility to cross-reactivity from structurally similar compounds like dimethandrolone poses a significant risk of inaccurate results.[1][3][4] For research and clinical applications involving individuals potentially exposed to DMA or other synthetic androgens, LC-MS/MS is the recommended method for testosterone quantification. [5][8][9] Its high specificity and accuracy ensure reliable data, which is crucial for drug development, clinical monitoring, and research integrity. The initial investment in LC-MS/MS technology is offset by the generation of precise and dependable results, preventing the misinterpretation of data that can arise from immunoassay cross-reactivity.

References

A Comparative Guide to Dimethandrolone Undecanoate (DMAU) and Other Investigational Male Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of male contraception is undergoing a significant transformation, with several promising candidates emerging from clinical trials. This guide provides a detailed comparison of Dimethandrolone Undecanoate (DMAU), a leading oral contraceptive candidate, with other notable alternatives in development. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating the efficacy, safety, and potential of these novel agents.

Mechanism of Action: Hormonal Suppression of Spermatogenesis

Dimethandrolone undecanoate (DMAU) is an experimental androgen/anabolic steroid (AAS) and progestogen medication being developed as a potential male birth control pill.[1] It functions as a prodrug of dimethandrolone, which exhibits both androgenic and progestogenic activity.[1][2] This dual action allows it to potently suppress the gonadotropic hormones, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for testosterone production and spermatogenesis.[1][2][3] By suppressing these hormones, DMAU effectively reduces sperm production to levels consistent with contraception.[4][5]

Alternatives such as 11β-methyl-19-nortestosterone dodecylcarbonate (11β-MNTDC) work through a similar mechanism, acting as a modified testosterone with both androgenic and progestogenic effects to decrease sperm production while preserving libido.[6] Another approach involves the combination of a progestin, such as Nestorone (segesterone acetate), with testosterone in a transdermal gel. The progestin component suppresses sperm production, while the exogenous testosterone maintains normal physiological levels to support sexual function and other androgen-dependent activities.[7][8][9]

In contrast, Vasalgel represents a non-hormonal approach. It is a polymer gel that is injected into the vas deferens, the tube that carries sperm, where it acts as a physical barrier to block sperm transport.[10][11][12] This method does not interfere with hormone production.[10]

Comparative Efficacy and Safety Data

The following tables summarize key quantitative data from clinical trials of DMAU and other investigational male contraceptives.

Table 1: Efficacy in Suppressing Sperm Production

Contraceptive AgentDosage and AdministrationDuration of StudyKey Efficacy EndpointResults
Dimethandrolone Undecanoate (DMAU) 400 mg, oral, daily with food28 daysMarked suppression of LH, FSH, and testosteroneAchieved in the majority of participants at the 400mg dose, consistent with effective contraception.[2][4][5][13][14]
11β-MNTDC 200 mg or 400 mg, oral, daily with food28 daysSuppression of testosterone levelsAverage circulating testosterone dropped to levels seen in androgen deficiency.[6]
Nestorone/Testosterone Gel Daily transdermal applicationUp to 1 yearSperm concentration ≤ 1 million/mL88.5% of men achieved this threshold.[15] Median time to suppression was less than 8 weeks.[7][8][16]
Vasalgel Single intravas injectionUp to 2 years (in primates)Prevention of conception100% effective in preventing conception in rhesus monkeys.[10]

Table 2: Key Safety and Side Effect Profile

Contraceptive AgentCommon Side EffectsSerious Adverse EventsNotes
Dimethandrolone Undecanoate (DMAU) Mild weight gain (3-9 pounds), mild decrease in HDL ("good") cholesterol.[1][4][14]None reported in short-term studies.[2][17][18][19]Generally well-tolerated.[2][20] Very few subjects reported symptoms of testosterone deficiency.[4][5][21]
11β-MNTDC Fatigue, acne, headache, mildly decreased sex drive, mild erectile dysfunction.[6]No serious adverse events reported.[6]Side effects were few and mild.[6]
Nestorone/Testosterone Gel Minimal adverse effects reported.[15]No serious adverse events reported in early findings.[9]Well-tolerated.[9]
Vasalgel Minimal inflammation.[10] One case of sperm granuloma reported in primate studies.[22]No serious adverse events reported in preclinical studies.Non-hormonal, avoiding hormonal side effects.[10][11]

Experimental Protocols

Dimethandrolone Undecanoate (DMAU) Phase I Clinical Trial
  • Study Design: A double-blind, randomized, placebo-controlled study was conducted at two academic medical centers.[2][18][19][23]

  • Participants: The study enrolled 100 healthy men, aged 18 to 50 years.[4][5][24] 83 men completed the study.[4][5][14][24]

  • Intervention: Participants were randomly assigned to receive DMAU at doses of 100 mg, 200 mg, or 400 mg, or a placebo.[4][5] The drug was formulated in either castor oil or powder and administered orally once daily with food for 28 days.[4][5][19][23]

  • Data Collection: Blood samples for hormone (testosterone, LH, FSH) and cholesterol testing were collected on the first and last days of the study.[4][5][14] Safety monitoring included assessments of liver and kidney function.[4][14]

  • Primary Outcomes: The primary outcomes were safety and tolerability, assessed through vital signs, laboratory data, and reports of adverse events, mood, and sexual function.[2][19]

  • Secondary Outcomes: Secondary outcomes included pharmacokinetic profiles and pharmacodynamic effects on serum LH, FSH, and sex hormones.[2][19]

Nestorone/Testosterone Transdermal Gel Phase 2b Clinical Trial
  • Study Design: An ongoing multicenter, randomized, double-blind, comparator clinical trial.[7][15]

  • Participants: The study enrolled 222 healthy male volunteers.[8][16]

  • Intervention: Participants self-administered a daily transdermal gel containing a combination of Nestorone (segesterone acetate) and testosterone.[7][8][16]

  • Efficacy Assessment: The primary efficacy endpoint was the suppression of sperm concentration to 1 million/mL or less.[7]

  • Phases of the Study: The trial includes a screening and suppression phase, a one-year treatment phase where the gel is the sole method of contraception for the couple, and a recovery phase to monitor the return of sperm production after stopping treatment.[16]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

DMAU_Mechanism_of_Action cluster_pituitary Pituitary Gland cluster_testes Testes GnRH_Neuron GnRH Neuron Anterior_Pituitary Anterior Pituitary GnRH_Neuron->Anterior_Pituitary GnRH Leydig_Cells Leydig Cells Anterior_Pituitary->Leydig_Cells LH Sertoli_Cells Sertoli Cells Anterior_Pituitary->Sertoli_Cells FSH Testosterone Testosterone Leydig_Cells->Testosterone Spermatogenesis Spermatogenesis Sertoli_Cells->Spermatogenesis Hypothalamus Hypothalamus Hypothalamus->GnRH_Neuron Pulsatile Release DMAU Oral DMAU DMAU->Anterior_Pituitary Negative Feedback DMAU->Hypothalamus Testosterone->Spermatogenesis Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Informed_Consent Informed Consent Eligibility_Assessment Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Assessment Randomization Randomization (Drug vs. Placebo) Eligibility_Assessment->Randomization Drug_Administration Daily Drug Administration Randomization->Drug_Administration Monitoring Regular Monitoring (Safety & Efficacy) Drug_Administration->Monitoring End_of_Treatment_Assessment End of Treatment Assessment Monitoring->End_of_Treatment_Assessment Reversibility_Monitoring Monitoring for Reversibility End_of_Treatment_Assessment->Reversibility_Monitoring End Study Completion Reversibility_Monitoring->End Start Recruitment Start->Informed_Consent Contraceptive_Comparison cluster_hormonal Hormonal Methods cluster_non_hormonal Non-Hormonal Methods DMAU Dimethandrolone Undecanoate (DMAU) Oral Pill Hormonal Reversible Nestorone_Gel Nestorone/Testosterone Gel Topical Gel Hormonal Reversible Vasalgel Vasalgel Intravas Injection Non-Hormonal Potentially Reversible Condoms Condoms Barrier Method Non-Hormonal Reversible Vasectomy Vasectomy Surgical Procedure Non-Hormonal Largely Irreversible

References

A Comparative Analysis of Oral versus Injectable Dimethandrolone Undecanoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Dimethandrolone undecanoate (DMAU), an investigational pro-drug of the potent androgen dimethandrolone (DMA), is a promising candidate for male hormonal contraception.[1][2][3] Its dual androgenic and progestational activity allows for the suppression of gonadotropins necessary to inhibit spermatogenesis while providing androgen replacement.[2][4][5] The development of DMAU has progressed with both oral and long-acting injectable formulations being explored. This guide provides a comparative overview of these two delivery methods, synthesizing available experimental data for researchers, scientists, and drug development professionals.

Pharmacokinetics: A Tale of Two Delivery Routes

The pharmacokinetic profiles of oral and injectable DMAU differ significantly, primarily due to the route of administration and the resulting absorption and metabolism.

Oral Dimethandrolone Formulations

Oral DMAU has been evaluated in several Phase I clinical trials, testing various formulations to optimize its bioavailability.[4][6][7][8][9] The primary challenge with oral androgens is their extensive first-pass hepatic metabolism.[4] To overcome this, DMAU has been formulated in powder-in-capsule, castor oil, and self-emulsifying drug delivery systems (SEDDS).[4][7] Co-administration with a high-fat meal has been shown to significantly improve the absorption of oral DMAU.[10][11]

Studies have demonstrated that after oral administration, DMAU is hydrolyzed to the active metabolite, DMA.[4][7][12] Peak serum concentrations of both DMAU and DMA are typically reached within 4 to 6 hours.[13] Notably, the conversion of DMAU to DMA is more efficient with castor oil and SEDDS formulations compared to a powder-in-capsule formulation.[4][7] The SEDDS formulation has also shown some effectiveness in the fasting state.[4][7]

Injectable Dimethandrolone Formulations

Long-acting injectable formulations of DMAU aim to improve user compliance and provide more stable serum concentrations of the active compound.[1] While clinical data in humans is still emerging, studies in non-human primates provide valuable insights.[1][14] Intramuscular (IM) injections of DMAU have demonstrated sustained suppression of fertility indicators.[1] A depot effect is observed at the injection site, where the prodrug is slowly hydrolyzed to DMA and absorbed into circulation, leading to prolonged DMA serum concentrations.[1][14]

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize key data from clinical trials of oral DMAU formulations. Data for injectable DMAU in humans is not yet available in published literature, thus non-human primate data is presented for a conceptual comparison.

Table 1: Pharmacokinetic Parameters of Oral DMAU Formulations in Healthy Men (Single 400 mg Dose with Food)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
DMAU
Powder in Capsule14.8 ± 2.46.0120 ± 18
Castor Oil9.9 ± 1.54.079 ± 12
SEDDS10.1 ± 1.84.083 ± 15
DMA (Active Metabolite)
Powder in Capsule0.7 ± 0.18.08.0 ± 1.2
Castor Oil0.9 ± 0.16.010.2 ± 1.5
SEDDS1.1 ± 0.26.012.5 ± 2.0

Data adapted from Ayoub et al., 2016. Values are presented as mean ± SEM.

Table 2: Pharmacodynamic Effects of 28-Day Oral DMAU Administration in Healthy Men

Dose and FormulationMean Serum Testosterone Suppression (%)Mean Serum LH Suppression (%)Mean Serum FSH Suppression (%)
200 mg (Powder)>95%>90%>90%
400 mg (Powder)>98%>95%>95%
200 mg (Castor Oil)>95%>90%>90%
400 mg (Castor Oil)>98%>95%>95%

Data synthesized from Thirumalai et al., 2019. Marked suppression was defined as serum T <50 ng/dL and LH and FSH <1.0 IU/L.[6][9]

Table 3: Pharmacokinetic Insights from Injectable DMAU in Non-Human Primates

ParameterObservation
Duration of Action Repeat IM injections resulted in quantifiable DMA serum concentrations for over 500 days.[1][14]
Depot Effect Dose-dependent increases in DMAU PK parameters were observed, but not for DMA, suggesting a reservoir of the prodrug at the injection site.[1][14]
Testosterone Suppression Dramatic reductions in serum testosterone occurred within days of administration.[1]

Data from Gahagen et al., 2024.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Oral DMAU Clinical Trial Protocol

  • Study Design: The oral DMAU studies were typically Phase I, double-blind, randomized, placebo-controlled trials.[6][7] Both single ascending dose and 28-day repeat-dose studies have been conducted.[6][7][8]

  • Participants: Healthy male volunteers, generally between the ages of 18 and 50, with normal baseline hormone levels were enrolled.[4][6][8]

  • Dosing Regimen: For single-dose studies, escalating doses (e.g., 100 mg, 200 mg, 400 mg) of different DMAU formulations were administered with and without a high-fat meal.[4][7] For multi-dose studies, subjects took DMAU once daily with food for 28 days.[6][8]

  • Pharmacokinetic Analysis: Serial blood samples were collected over a 24-hour period following dosing.[4][6] Serum concentrations of DMAU and its active metabolite, DMA, were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][13]

  • Pharmacodynamic Analysis: Serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) were measured at baseline and at various time points throughout the study to assess the suppressive effects of DMAU.[4][6]

Injectable DMAU Clinical Trial Protocol (Proposed)

While detailed results from human trials of injectable DMAU are pending, the clinical trial design provides insight into the proposed methodology.

  • Study Design: A Phase I, multicenter, double-blind, single-dose, dose-ranging study is planned.[15]

  • Participants: Healthy male volunteers aged 18 to 50 years.[16][17]

  • Dosing Regimen: Single escalating doses of DMAU in a castor oil/benzyl benzoate vehicle will be administered via intramuscular (IM) or subcutaneous (SC) injection.[15][16][17]

  • Pharmacokinetic and Pharmacodynamic Analysis: Blood samples will be collected at specified intervals to assess the pharmacokinetics of DMAU and DMA, as well as the pharmacodynamic effects on testosterone, gonadotropins, and sex hormone-binding globulin (SHBG).[16][17]

Visualizing the Science: Signaling Pathways and Experimental Workflows

Mechanism of Action of Dimethandrolone

DMAU exerts its contraceptive effect through the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[18] The active metabolite, DMA, binds to androgen and progesterone receptors in the pituitary and hypothalamus.[2][18] This dual activity leads to a potent reduction in the secretion of LH and FSH, which in turn suppresses testicular testosterone production and spermatogenesis.[18]

DMAU_Mechanism_of_Action cluster_testes Testes Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary Testes Testes Pituitary->Testes LH & FSH (+) Spermatogenesis Spermatogenesis Testes->Spermatogenesis Testosterone (+) DMAU Dimethandrolone Undecanoate (Oral or Injectable) DMA Dimethandrolone (Active Metabolite) DMAU->DMA Hydrolysis DMA->Hypothalamus Negative Feedback (AR & PR Agonist) DMA->Pituitary Negative Feedback (AR & PR Agonist)

Mechanism of Action of Dimethandrolone Undecanoate.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical crossover design that could be used to directly compare the pharmacokinetic and pharmacodynamic profiles of oral and injectable DMAU formulations in the same group of subjects.

Comparative_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Periods cluster_analysis Phase 3: Data Analysis Screening Screening of Healthy Male Volunteers Enrollment Enrollment of Eligible Subjects Screening->Enrollment Randomization Randomization Enrollment->Randomization GroupA Group A: Oral DMAU First Randomization->GroupA GroupB Group B: Injectable DMAU First Randomization->GroupB WashoutA Washout Period GroupA->WashoutA WashoutB Washout Period GroupB->WashoutB CrossoverA Crossover to Injectable DMAU WashoutA->CrossoverA CrossoverB Crossover to Oral DMAU WashoutB->CrossoverB PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Sampling Throughout CrossoverA->PK_PD_Sampling CrossoverB->PK_PD_Sampling Data_Analysis Comparative Data Analysis PK_PD_Sampling->Data_Analysis

Workflow for a Crossover Comparative Clinical Trial.

Conclusion

Both oral and injectable formulations of Dimethandrolone undecanoate hold significant promise as male contraceptives. Oral DMAU has undergone more extensive clinical evaluation, with studies demonstrating effective suppression of gonadotropins and testosterone with daily dosing, particularly when administered with food in an oil or SEDDS formulation.[4][6][7] Injectable DMAU offers the potential for improved compliance and sustained efficacy, with non-human primate data supporting its long-acting and reversible contraceptive potential.[1][14]

The choice between an oral and an injectable formulation will ultimately depend on a balance of factors including user preference, compliance, and the final established pharmacokinetic and safety profiles in larger-scale clinical trials. Further research, especially direct comparative studies in humans, is necessary to fully elucidate the relative advantages and disadvantages of each delivery method. The data presented in this guide provides a foundational understanding for researchers and developers working towards the advancement of male hormonal contraception.

References

Dimethandrolone: A Comparative Analysis with Other 19-Nortestosterone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethandrolone (DMA), a novel 19-nortestosterone derivative, is under investigation as a potential single-agent male contraceptive due to its dual androgenic and progestogenic activity.[1][2][3] This guide provides a comprehensive comparison of Dimethandrolone with other notable 19-nortestosterone derivatives, including the classic anabolic steroid Nandrolone and the potent experimental compound Trestolone (MENT). The following sections detail their receptor binding affinities, in vivo potency, metabolic fates, and the experimental protocols used to determine these characteristics.

Quantitative Comparison of Physicochemical and Pharmacological Properties

The following tables summarize the key quantitative data for Dimethandrolone, Nandrolone, and Trestolone, providing a side-by-side comparison of their biochemical and physiological properties.

Table 1: Receptor Binding Affinity

CompoundAndrogen Receptor (AR) Relative Binding Affinity (%)Progesterone Receptor (PR) Relative Binding Affinity (%)
Dimethandrolone (DMA) ~400% (of Testosterone)[4]18% (of Progesterone)[4]
Nandrolone 75-92% (of Methyltrienolone)[5]~22% (of Progesterone)[5]
Trestolone (MENT) Significantly higher than Nandrolone and Testosterone[6]Potent agonist[7][8]

Table 2: In Vivo Anabolic and Androgenic Potency (Hershberger Assay)

CompoundAnabolic:Androgenic Ratio
Dimethandrolone Undecanoate (DMAU) Favorable, "prostate-sparing"[4]
Nandrolone Decanoate 3.29–4.92 : 0.31–0.41 (relative to testosterone propionate)[9]
Trestolone Acetate (MENT) 2300:650[6]

Table 3: Metabolic and Pharmacokinetic Properties

CompoundAromatization to Estrogens5α-ReductionOral Bioavailability
Dimethandrolone (DMA) No[4][10]Not required for activity[8]Low (improved with undecanoate ester, DMAU)[11][12]
Nandrolone Yes, to a lesser extent than testosteroneYes, to the less potent 5α-dihydronandrolone[5][9]Very low[13]
Trestolone (MENT) Yes, to 7α-methylestradiol[7]Resistant[6]Poor (administered as parenteral formulations)[7][14]

Signaling Pathways and Mechanisms of Action

The biological effects of these 19-nortestosterone derivatives are primarily mediated through their interaction with the androgen and progesterone receptors. Upon binding, the ligand-receptor complex translocates to the nucleus and modulates the transcription of target genes.

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Dimethandrolone / Nandrolone / Trestolone Steroid_cyto Steroid Steroid->Steroid_cyto Diffusion AR_inactive Inactive Androgen Receptor (AR) (bound to HSPs) AR_active Active AR Dimer AR_inactive->AR_active Dimerization AR_nuc AR Dimer AR_active->AR_nuc Nuclear Translocation Steroid_cyto->AR_inactive Binding & HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_nuc->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA

Androgen Receptor (AR) Signaling Pathway.

Similarly, the progestogenic activity of these compounds is mediated through the progesterone receptor, leading to the regulation of a different set of target genes.

Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Dimethandrolone / Nandrolone / Trestolone Steroid_cyto Steroid Steroid->Steroid_cyto Diffusion PR_inactive Inactive Progesterone Receptor (PR) (bound to HSPs) PR_active Active PR Dimer PR_inactive->PR_active Dimerization PR_nuc PR Dimer PR_active->PR_nuc Nuclear Translocation Steroid_cyto->PR_inactive Binding & HSP Dissociation PRE Progesterone Response Element (PRE) on DNA PR_nuc->PRE Binding Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA

Progesterone Receptor (PR) Signaling Pathway.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental assays. The following are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay for Androgen and Progesterone Receptors

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the relative binding affinity (RBA) of test compounds (e.g., Dimethandrolone, Nandrolone, Trestolone) for the androgen receptor (AR) and progesterone receptor (PR).

Materials:

  • Receptor Source: Cytosol preparations from tissues rich in the target receptor (e.g., rat prostate for AR, rabbit uterus for PR) or recombinant human receptors.

  • Radioligand: A high-affinity radioactive ligand for the receptor (e.g., [³H]-R1881 for AR, [³H]-Progesterone or [³H]-R5020 for PR).

  • Test Compounds: Dimethandrolone, Nandrolone, Trestolone, and a reference standard (e.g., unlabeled R1881 for AR, unlabeled Progesterone for PR).

  • Buffers and Reagents: Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol), dextran-coated charcoal (for separation of bound and free radioligand), scintillation cocktail.

Procedure:

  • Preparation of Receptor: Homogenize the tissue in ice-cold assay buffer and centrifuge to obtain the cytosol fraction containing the soluble receptors.

  • Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or reference standard.

  • Equilibrium: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Add dextran-coated charcoal to adsorb the unbound radioligand and immediately centrifuge to pellet the charcoal.

  • Quantification: Measure the radioactivity in the supernatant, which represents the amount of bound radioligand, using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The relative binding affinity (RBA) is calculated as: (IC50 of reference standard / IC50 of test compound) x 100%.

Competitive Radioligand Binding Assay Workflow Start Start Prepare_Receptor Prepare Receptor (Cytosol/Recombinant) Start->Prepare_Receptor Incubate Incubate Receptor, Radioligand, & Competitor Prepare_Receptor->Incubate Separate Separate Bound & Free Radioligand Incubate->Separate Quantify Quantify Bound Radioligand Separate->Quantify Analyze Analyze Data (IC50 & RBA Calculation) Quantify->Analyze End End Analyze->End

Workflow for Competitive Radioligand Binding Assay.
Hershberger Assay for In Vivo Anabolic and Androgenic Activity

This in vivo bioassay is the standard method for assessing the androgenic and anabolic properties of a substance.[15][16][17][18]

Objective: To determine the anabolic and androgenic potency of test compounds in a castrated male rat model.

Animals: Immature, castrated male rats.

Procedure:

  • Acclimation and Castration: Animals are acclimated to the laboratory conditions, and then surgically castrated.

  • Dosing: After a post-operative recovery period, the animals are randomly assigned to treatment groups and dosed daily for 10 consecutive days with the test compound (e.g., Dimethandrolone Undecanoate, Nandrolone Decanoate, Trestolone Acetate) or a vehicle control. A positive control group receiving a reference androgen (e.g., testosterone propionate) is also included.

  • Necropsy: On day 11, the animals are euthanized, and specific androgen-sensitive tissues are carefully dissected and weighed. These include:

    • Androgenic tissues: Ventral prostate, seminal vesicles (with coagulating glands), glans penis.

    • Anabolic tissue: Levator ani muscle.

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. The anabolic and androgenic activities are determined by the dose-dependent increase in the weights of the respective tissues. The anabolic:androgenic ratio is calculated by comparing the relative potencies of the compound to stimulate the growth of the levator ani muscle versus the ventral prostate.

Hershberger Assay Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Castration Surgical Castration Acclimation->Castration Dosing 10-Day Dosing (Test Compound/Vehicle/Positive Control) Castration->Dosing Necropsy Necropsy & Tissue Dissection Dosing->Necropsy Weighing Weigh Androgen-Sensitive Tissues Necropsy->Weighing Analysis Data Analysis (Anabolic:Androgenic Ratio) Weighing->Analysis End End Analysis->End

Experimental Workflow of the Hershberger Assay.

Conclusion

Dimethandrolone represents a significant development in the field of 19-nortestosterone derivatives, exhibiting a unique pharmacological profile. Its high androgenic potency, coupled with progestational activity and a lack of aromatization, makes it a promising candidate for male hormonal contraception. In comparison to Nandrolone, Dimethandrolone demonstrates superior androgenic activity and a more favorable metabolic profile by avoiding estrogenic conversion. When compared to the highly potent Trestolone, Dimethandrolone's lack of aromatization may offer a distinct advantage in minimizing estrogen-related side effects. Further clinical studies are necessary to fully elucidate the therapeutic potential and long-term safety of Dimethandrolone. This guide provides a foundational, data-driven comparison to aid researchers and drug development professionals in their evaluation of this novel compound.

References

Dimethandrolone: A Comparative Safety Analysis Against Other Anabolic-Androgenic Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety profile of Dimethandrolone undecanoate (DMAU), a promising oral anabolic-androgenic steroid (AAS) under investigation as a male contraceptive. Its safety is critically evaluated against other commonly used AAS: testosterone undecanoate, nandrolone decanoate, and trestolone. This objective comparison is supported by quantitative data from clinical trials and detailed experimental protocols.

Comparative Safety Profile: A Quantitative Overview

The following table summarizes the key safety findings from clinical trials of DMAU and other selected AAS. It is important to note that direct head-to-head comparative trials are limited, and data are compiled from separate studies with varying methodologies and participant populations.

Safety ParameterDimethandrolone Undecanoate (DMAU)Testosterone UndecanoateNandrolone DecanoateTrestolone
Hepatotoxicity No clinically significant changes in liver function tests observed in a 28-day study.[1][2] Considered to have a lower risk compared to 17α-alkylated AAS.Oral formulations have been associated with liver inflammation, though newer formulations aim to mitigate this.[3][4] Injectable forms are generally considered safer for the liver.Prolonged use of high doses has been associated with cholestatic hepatitis, jaundice, and hepatic neoplasms.[5]Limited clinical data; however, like other non-17α-alkylated steroids, it is expected to have a lower risk of hepatotoxicity compared to oral 17α-alkylated AAS.
Cardiovascular Effects Mild, dose-dependent decrease in HDL cholesterol.[1][2]Can cause a decrease in HDL cholesterol.[6] Some studies have reported an increased risk of cardiovascular events, although the evidence is not conclusive.[7]Associated with dyslipidemia (42% of studies in a review of abuse cases) and other cardiovascular dysfunctions (14%).[8]May negatively affect cholesterol levels and elevate blood pressure.[9]
HPG Axis Suppression Marked, reversible suppression of LH, FSH, and testosterone at doses ≥200 mg/day.[1][10]Effectively suppresses gonadotropins, leading to reduced sperm production.[7][11]Potent suppressor of gonadotropins.Potent inhibitor of LH and FSH release, leading to a sharp decrease in serum testosterone.[12]
Psychological Effects No significant changes in mood reported in a 28-day study.[1] Some participants reported decreased libido at higher doses.[9]Can cause mood changes and alterations in libido.[7][13]A review of abuse cases reported psychiatric and mood disorders in 9% of studies, including aggressiveness and anxiety.[8]Can cause mood swings and changes in libido.[9]
Other Adverse Events Mild weight gain.[1][2]Acne (7% of participants in one study), injection site reactions.[7]Endocrine effects such as gynecomastia and infertility (42% of studies), and skin disorders like acne (12%).[8]Potential for gynecomastia due to progestational activity, acne, and hair loss.[9]

Experimental Protocols: A Methodological Insight

The assessment of the safety profile of AAS in clinical trials involves a range of standardized procedures to monitor potential adverse effects. Below are detailed methodologies for key experiments cited in this guide.

Hepatotoxicity Assessment

The evaluation of potential liver injury is a critical component of AAS clinical trials.

  • Objective: To monitor for signs of drug-induced liver injury (DILI).

  • Methodology:

    • Baseline Screening: Prior to administration of the AAS, participants undergo a comprehensive liver function panel.

    • Biochemical Monitoring: Blood samples are collected at regular intervals (e.g., weekly or bi-weekly) throughout the study and during a follow-up period. The following liver function tests (LFTs) are typically performed:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline phosphatase (ALP)

      • Gamma-glutamyl transferase (GGT)

      • Total bilirubin

    • Causality Assessment: In cases of elevated LFTs, causality is assessed using established methods like the Roussel Uclaf Causality Assessment Method (RUCAM) to determine the likelihood that the liver injury is caused by the study drug.[14]

    • Imaging: In some cases, liver imaging (e.g., ultrasound) may be performed to investigate any structural abnormalities.

Cardiovascular Safety Monitoring

Given the known effects of androgens on lipids and hematocrit, rigorous cardiovascular monitoring is essential.

  • Objective: To assess the impact of the AAS on cardiovascular health.

  • Methodology:

    • Lipid Profile: Fasting blood samples are collected at baseline and at specified time points during the trial to measure:

      • Total cholesterol

      • High-density lipoprotein (HDL) cholesterol

      • Low-density lipoprotein (LDL) cholesterol

      • Triglycerides

    • Blood Pressure and Heart Rate: Vital signs, including blood pressure and heart rate, are monitored at each study visit.

    • Electrocardiogram (ECG): A baseline ECG is performed, and may be repeated during the study to monitor for any changes in cardiac electrical activity.

    • Hematology: A complete blood count (CBC) is performed to monitor parameters such as hematocrit and hemoglobin, which can be affected by androgens.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression Assessment

The intended pharmacological effect of many AAS, particularly those developed for male contraception, is the suppression of the HPG axis.

  • Objective: To quantify the degree of suppression of gonadotropins and endogenous testosterone.

  • Methodology:

    • Hormone Level Measurement: Blood samples are collected at baseline and throughout the study to measure the concentrations of the following hormones using validated immunoassays or mass spectrometry:

      • Luteinizing hormone (LH)

      • Follicle-stimulating hormone (FSH)

      • Total and free testosterone

    • Semen Analysis: For contraceptive studies, semen samples are collected to assess sperm concentration, motility, and morphology to determine the extent of spermatogenesis suppression.

Psychological and Sexual Function Assessment

The potential for AAS to affect mood and sexual function necessitates the use of validated questionnaires.

  • Objective: To systematically evaluate changes in mood, libido, and sexual function.

  • Methodology:

    • Standardized Questionnaires: Participants complete validated questionnaires at baseline and at regular intervals during the study. Commonly used instruments include:

      • Psychosexual Daily Questionnaire (PDQ): Assesses daily changes in sexual desire, activity, and mood.

      • Arizona Sexual Experiences Scale (ASEX): A brief scale to quantify sexual drive, arousal, erection/lubrication, orgasm, and satisfaction.[15]

      • Sexual Function Questionnaire (SFQ): A more comprehensive instrument that evaluates multiple domains of sexual function.[16][17]

    • Clinician and Self-Reported Adverse Events: Participants are also monitored for any self-reported or clinician-observed changes in mood or behavior.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

HPG_Axis_Suppression Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary Testes Testes Pituitary->Testes Stimulates (+) Testosterone Endogenous Testosterone Testes->Testosterone Produces Spermatogenesis Spermatogenesis Testes->Spermatogenesis Supports AAS Exogenous AAS (e.g., DMAU) AAS->Hypothalamus AAS->Pituitary Negative Feedback (-) GnRH GnRH LH_FSH LH & FSH Testosterone->Hypothalamus Negative Feedback (-) Testosterone->Pituitary Negative Feedback (-)

Caption: HPG Axis Suppression by Exogenous AAS.

Clinical_Trial_Workflow Screening Screening & Enrollment (Informed Consent, Physical Exam, Baseline Labs) Randomization Randomization (AAS or Placebo) Screening->Randomization Treatment_Phase Treatment Phase (Regular Dosing) Randomization->Treatment_Phase Monitoring Safety & Efficacy Monitoring (Labs, Vitals, Questionnaires) Treatment_Phase->Monitoring Follow_Up Follow-Up Phase (Post-Treatment Assessment) Treatment_Phase->Follow_Up Data_Analysis Data Analysis & Reporting Follow_Up->Data_Analysis

Caption: General Workflow of an AAS Clinical Trial.

References

A Head-to-Head In Vivo Comparison: Dimethandrolone vs. Nandrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two synthetic androgens: Dimethandrolone (DMA), a novel compound under investigation, and Nandrolone, a well-established anabolic-androgenic steroid (AAS). This analysis is based on preclinical data from the standardized Hershberger assay in castrated male rats, a cornerstone method for evaluating the anabolic and androgenic properties of steroidal compounds.

Executive Summary

Dimethandrolone, particularly as its orally active prodrug Dimethandrolone Undecanoate (DMAU), demonstrates potent anabolic and androgenic activity. This guide synthesizes available preclinical data to facilitate a direct comparison with Nandrolone, a classic 19-nortestosterone derivative. The primary endpoints for comparison are the effects on the weights of key androgen-responsive tissues: the levator ani muscle (an indicator of anabolic activity) and the ventral prostate and seminal vesicles (indicators of androgenic activity).

Data Presentation: Anabolic and Androgenic Activity

Table 1: Anabolic and Androgenic Effects of Dimethandrolone Undecanoate (DMAU) in Castrated Male Rats

CompoundDose (mg/day, s.c.)Levator Ani Muscle Weight (mg)Ventral Prostate Weight (mg)Seminal Vesicle Weight (mg)
Vehicle Control-BaselineBaselineBaseline
DMAU0.3Data not available~150~100
DMAU1.0~250~400~350

Data extrapolated from graphical representations in cited literature. Baseline represents the atrophied state in castrated animals.

Table 2: Anabolic and Androgenic Effects of Nandrolone Esters in Castrated Male Rats

CompoundDose (µM, i.m.)Cumulative Levator Ani Muscle Weight (mg/day)Cumulative Prostate + Seminal Vesicle Weight (mg/day)
Nandrolone Propionate2~150~100
Nandrolone Decanoate2~200~125

Data represents the cumulative weight change over the treatment period, calculated from regression lines at a 2 µM dose.[1]

Experimental Protocols

The data presented above was generated using the Hershberger Assay , a standardized in vivo bioassay for assessing androgenic and anti-androgenic substances.

Key Experimental Steps:

  • Animal Model: Immature, peripubertal male rats are castrated to remove the endogenous source of androgens. This results in the atrophy of androgen-dependent tissues.

  • Dosing: Following a post-castration recovery period, the animals are treated with the test compound (e.g., Dimethandrolone or Nandrolone) or a vehicle control for a specified duration, typically 7-10 days. Administration is commonly via subcutaneous (s.c.) or intramuscular (i.m.) injection.

  • Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized, and key androgen-responsive tissues are carefully dissected and weighed. These include:

    • Anabolic Indicator: Levator ani muscle.

    • Androgenic Indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle-treated control group. A statistically significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity.

Mandatory Visualizations

Hershberger_Assay_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Phase cluster_groups Treatment Groups cluster_analysis Analysis start Immature Male Rats castration Castration start->castration recovery Recovery Period castration->recovery dosing Daily Dosing (7-10 days) recovery->dosing necropsy Necropsy dosing->necropsy group1 Vehicle Control group2 Dimethandrolone group3 Nandrolone weighing Tissue Weighing necropsy->weighing data_analysis Data Analysis weighing->data_analysis Androgen_Signaling_Pathway cluster_steroid Androgen Action cluster_cell Target Cell cluster_nucleus Nucleus DMA Dimethandrolone AR Androgen Receptor (AR) DMA->AR Binds Nand Nandrolone Nand->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocation HSP HSP HSP->AR Dissociation Transcription Gene Transcription ARE->Transcription Protein Protein Synthesis Transcription->Protein Response Cellular Response Protein->Response

References

Evaluating the Progestational Activity of Dimethandrolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dimethandrolone (DMA), and its orally active prodrug Dimethandrolone Undecanoate (DMAU), is a novel synthetic steroid characterized by both potent androgenic and significant progestational activity.[1][2] This dual-action profile makes it a prime candidate for development as a single-agent male hormonal contraceptive.[1][3] The progestational component is crucial for suppressing gonadotropins (Luteinizing Hormone and Follicle-Stimulating Hormone), which in turn suppresses spermatogenesis.[4] This guide provides a comparative analysis of the progestational activity of Dimethandrolone against relevant alternatives, supported by experimental data and detailed methodologies for key assays.

Comparative Progestational Activity

The progestational activity of a compound is primarily determined by its ability to bind to and activate the progesterone receptor (PR). Dimethandrolone, a 19-nortestosterone derivative, demonstrates high affinity for the PR, a characteristic shared by other compounds in this class.[1][5] Its activity is often compared to other developmental androgens with progestational effects, such as 11β-methyl-19-nortestosterone (11β-MNT), and established synthetic progestins.[6][7]

Data Summary: Receptor Binding and In Vitro Activity

The following table summarizes the relative binding affinity (RBA) for the progesterone receptor (PR) and the in vitro transcriptional activation potency of Dimethandrolone compared to other steroids.

CompoundClassRelative Binding Affinity (RBA) for Progesterone Receptor (%)In Vitro Potency (EC50)Notes
Progesterone Endogenous Progestin100-Reference compound.
Dimethandrolone (DMA) Androgen/Progestin18 (vs. Progesterone)[8]~1 nM[1]Active metabolite of DMAU. Also shows high affinity for the androgen receptor (~400% of Testosterone).[8]
11β-Methyl-19-nortestosterone (11β-MNT) Androgen/ProgestinData not directly available, but described as having avid PR binding.[5]Data not directly available.Active metabolite of 11β-MNTDC, another compound in development for male contraception.[1][7]
Norethindrone Synthetic Progestin (19-Nortestosterone derivative)155-156 (vs. Progesterone)[9]-Commonly used in female hormonal contraceptives.[10]
Levonorgestrel Synthetic Progestin (19-Nortestosterone derivative)170 (vs. Progesterone)[9]-Potent progestin used in various contraceptive formulations.[10]
Promegestone (R5020) Synthetic ProgestinHigh~1 nM[1]Potent, PR-specific agonist often used as a reference in in vitro assays.[1]
Testosterone Endogenous AndrogenNegligible[1][5]No effect[1]C-19 androgens generally show low or negligible binding to the PR.[1]

Table 1: Comparative Progesterone Receptor Binding and In Vitro Activity. RBA values are compiled from various studies and may differ based on assay conditions. EC50 values refer to the concentration required for half-maximal transcriptional activation in PR-expressing cells.

Signaling Pathway and Experimental Workflow

The progestational activity of Dimethandrolone is mediated through its direct binding to the intracellular progesterone receptor, which then acts as a ligand-activated transcription factor to regulate gene expression.

Progesterone_Receptor_Signaling cluster_cell Target Cell cluster_nucleus Nucleus DMA Dimethandrolone (DMA) PR Progesterone Receptor (PR) DMA->PR Binds HSP HSP PR->HSP Dissociates PRE Progesterone Response Element (PRE) PR->PRE Dimerizes & Binds to DNA Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Proteins Progestational Effects mRNA->Proteins

Caption: Progesterone receptor signaling pathway for Dimethandrolone.

The evaluation of a compound's progestational activity follows a standard workflow, progressing from in vitro receptor binding and cell-based assays to in vivo animal models.

Experimental_Workflow A Step 1: In Vitro Receptor Binding Assay B Step 2: In Vitro Cell-Based Functional Assay A->B A_desc Determine binding affinity (IC50/Ki) to Progesterone Receptor (PR). A->A_desc C Step 3: In Vivo Animal Model Assay B->C B_desc Measure transcriptional activation in PR-expressing cells (e.g., T47D). Determine potency (EC50) and efficacy. B->B_desc C_desc Assess physiological progestational effects (e.g., endometrial changes) in a whole-organism model. C->C_desc

Caption: Workflow for evaluating progestational activity.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to characterize progestational activity.

Progesterone Receptor (PR) Competitive Binding Assay

This in vitro assay quantifies the affinity of a test compound for the progesterone receptor relative to a known ligand.

  • Principle: The assay measures the ability of a test compound (e.g., Dimethandrolone) to compete with a radiolabeled or fluorescently-labeled progestin (e.g., [3H]promegestone or Fluormone PL Red) for binding to a source of progesterone receptors.[4][11] The source can be recombinant human PR or cytosol preparations from tissues rich in PR, such as the uteri of estrogen-primed rabbits or MCF-7/T47D cells.[3][12]

  • Methodology:

    • Receptor Preparation: Prepare a cytosol fraction containing PR from homogenized target tissue or use a purified recombinant PR ligand-binding domain.[12]

    • Competition Reaction: Incubate a constant amount of receptor and labeled ligand with varying concentrations of the unlabeled test compound.

    • Separation: Separate receptor-bound from unbound labeled ligand. For radioligand assays, this is commonly done by dextran-coated charcoal adsorption or nitrocellulose filter binding.[13] For fluorescence polarization assays, no separation step is needed.[4]

    • Quantification: Measure the amount of bound labeled ligand using liquid scintillation counting (for radiolabels) or a fluorescence polarization plate reader.

    • Data Analysis: Plot the percentage of specifically bound labeled ligand against the log concentration of the test compound. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding). The relative binding affinity (RBA) is then calculated as: (IC50 of reference progestin / IC50 of test compound) x 100.[14]

In Vitro PR-Mediated Transcriptional Activation Assay

This cell-based assay measures the ability of a compound to activate the PR and initiate downstream gene transcription.

  • Principle: Human breast cancer cell lines, such as T47D, which are rich in endogenous progesterone receptors, are transfected with a reporter gene construct.[1][15] This construct contains a promoter with progesterone response elements (PREs) linked to a quantifiable reporter gene, such as luciferase or chloramphenicol acetyltransferase (CAT).[15][16] Activation of the PR by a ligand leads to the expression of the reporter gene.

  • Methodology:

    • Cell Culture: Culture T47D cells in a phenol red-free medium with charcoal-stripped serum to reduce background hormonal effects.

    • Transfection: Transiently transfect the cells with a PRE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) for normalization.

    • Hormone Treatment: Treat the transfected cells with a range of concentrations of the test compound (e.g., Dimethandrolone) or reference agonists (e.g., R5020) for 18-24 hours.

    • Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) in the cell lysates using a luminometer.

    • Data Analysis: Normalize reporter activity to the control plasmid activity. Plot the normalized activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response) and maximal efficacy.[1]

In Vivo Rabbit Endometrial Gland Arborization Assay (McPhail/Clauberg Test)

This is a classic in vivo bioassay for determining the progestational activity of a compound based on its effect on the uterine endometrium.[1][5]

  • Principle: Progestogens induce characteristic histological changes, specifically glandular proliferation and arborization (branching), in the endometrium of an estrogen-primed uterus. The extent of this change is proportional to the progestational activity of the administered compound.

  • Methodology:

    • Animal Preparation: Use immature female rabbits (typically ~1 kg).

    • Estrogen Priming: Prime the animals with daily subcutaneous injections of estradiol benzoate for approximately 6 days to induce uterine growth and endometrial proliferation.

    • Progestogen Administration: Following priming, administer the test compound (e.g., DMAU, orally or subcutaneously) or a reference progestin daily for 5 days.[5]

    • Tissue Collection: On the day after the final dose, euthanize the animals and excise the uteri.

    • Histological Analysis: Fix the uterine tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin.

    • Data Analysis: Microscopically evaluate the degree of endometrial gland proliferation and arborization. The response is typically scored on a graded scale (e.g., McPhail scale of 0 to +4), where a higher score indicates greater progestational effect.[8] A dose-response relationship can be established by testing multiple doses of the compound.

References

Independent validation of published Dimethandrolone research findings

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Validation and Comparison of Published Dimethandrolone Undecanoate (DMAU) Research Findings

Introduction to Dimethandrolone Undecanoate (DMAU)

Dimethandrolone undecanoate (DMAU) is an investigational oral male contraceptive agent.[1] It is a prodrug that is converted in the body to its active form, dimethandrolone (DMA).[2] DMA exhibits both androgenic and progestational activity, which allows it to suppress the hormones necessary for sperm production while providing androgenic support to mitigate symptoms of low testosterone.[2] Specifically, DMAU suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces intratesticular testosterone and inhibits spermatogenesis.[3] A key feature of DMA is that it is not converted to estrogen by aromatase, which may offer a different side-effect profile compared to testosterone-based therapies.[2]

This guide provides an independent validation and comparison of published research findings on DMAU, focusing on quantitative data from clinical trials, detailed experimental methodologies, and visual representations of its mechanism and study workflows.

Comparative Analysis of Clinical Trials

The majority of published data on oral DMAU comes from a foundational Phase I clinical trial that assessed its safety, tolerability, pharmacokinetics, and pharmacodynamics over 28 days of daily administration.[2][4] Additionally, a comparative study has been published analyzing the metabolic effects of DMAU versus another investigational male contraceptive, 11β-methyl-19-nortestosterone dodecylcarbonate (11β-MNTDC).[5][6] Other studies, including those on an injectable formulation of DMAU and a longer-term study focused on spermatogenesis suppression, have been registered, but their full results are not yet widely published.[3][7]

Table 1: Summary of Key Clinical Trials on Dimethandrolone (DMAU)
Study Focus Clinical Trial Identifier Duration Participants (n) Key Objectives Status
Oral DMAU Safety and PharmacodynamicsNCT0138206928 days100 (83 completed)To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of daily oral DMAU.[1][4]Completed
Comparative Metabolic EffectsN/A28 daysN/ATo compare the metabolic effects of DMAU and 11β-MNTDC.[5][6]Completed
Injectable DMAU Safety and PharmacokineticsNCT02927210Single Dose84To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a single intramuscular or subcutaneous injection of DMAU.[8]Completed
Spermatogenesis Suppression with Oral DMAUNCT0345507512 weeks100To evaluate the suppression of spermatogenesis after oral administration of DMAU alone or with levonorgestrel.[9]Completed

Data Presentation

The following tables summarize the quantitative data from the 28-day oral DMAU study.

Table 2: Effects of Oral DMAU on Endocrine Parameters (28-Day Study)
Parameter Placebo 100 mg DMAU 200 mg DMAU 400 mg DMAU
LH (IU/L) No significant changeMarked SuppressionMarked SuppressionMarked Suppression (<1.0 IU/L)
FSH (IU/L) No significant changeMarked SuppressionMarked SuppressionMarked Suppression (<1.0 IU/L)
Testosterone (ng/dL) No significant changeMarked SuppressionMarked SuppressionMarked Suppression (<50 ng/dL)

Data is qualitative as presented in the search results. The 400 mg dose showed the most profound suppression, consistent with effective contraception.[1][4]

Table 3: Effects of Oral DMAU on Metabolic and Safety Parameters (28-Day Study)
Parameter Placebo 100 mg DMAU 200 mg DMAU 400 mg DMAU
HDL Cholesterol ("Good" Cholesterol) No significant changeMild DecreaseMild DecreaseMild Decrease
Weight Gain No significant changeMild IncreaseMild IncreaseMild Increase
Liver Function Tests No clinically significant changesNo clinically significant changesNo clinically significant changesNo clinically significant changes
Kidney Function Tests No clinically significant changesNo clinically significant changesNo clinically significant changesNo clinically significant changes

All reported changes in the DMAU groups were mild.[1][10]

Table 4: Comparative Metabolic Effects of DMAU vs. 11β-MNTDC (28-Day Studies)
Parameter DMAU 11β-MNTDC
HDL-C DecreaseDecrease
LDL-C No significant changeIncrease
Weight IncreaseIncrease
Hematocrit IncreaseIncrease
Fasting Glucose No changeNo change
Fasting Insulin No changeNo change
HOMA-IR (Insulin Resistance) No changeNo change
Adiponectin Slight decreaseNo change

This table presents a summary of the comparative findings between the two investigational drugs.[5][6]

Experimental Protocols

28-Day Oral DMAU Study (NCT01382069)
  • Study Design: This was a Phase I, double-blind, randomized, placebo-controlled, dose-escalation study.[4][11]

  • Participants: The study enrolled 100 healthy men aged 18 to 50 years.[1]

  • Interventions: Participants received daily oral doses of 100 mg, 200 mg, or 400 mg of DMAU, or a placebo, for 28 consecutive days.[4][11] Two formulations of DMAU were tested: one in castor oil/benzyl benzoate and another as a powder in capsules.[11] The study drug was administered with food to enhance absorption.[1]

  • Outcome Measures:

    • Primary Outcomes: Safety and tolerability were assessed through monitoring of vital signs, laboratory safety tests (including liver and kidney function), and adverse events.[4]

    • Secondary Outcomes: Pharmacokinetic profiles of DMAU and DMA were determined. Pharmacodynamic effects were measured by changes in serum levels of LH, FSH, and sex hormones.[4]

Comparative Metabolic Effects Study (DMAU vs. 11β-MNTDC)
  • Study Design: This was a comparative analysis of data from two separate 28-day clinical trials of DMAU and 11β-MNTDC.[5]

  • Participants: Healthy men received either DMAU, 11β-MNTDC, or a placebo for 28 days.[5]

  • Interventions: Daily oral administration of the investigational drug or placebo.

  • Outcome Measures: The study assessed changes in insulin sensitivity (fasting glucose, fasting insulin, HOMA-IR), adiponectin, lipid profiles (HDL-C, LDL-C), weight, and hematocrit.[5][6]

Visualizations

Signaling Pathway of Dimethandrolone (DMAU)

DMAU_Signaling_Pathway cluster_HPA Hypothalamic-Pituitary Axis cluster_Gonads Gonadal Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary Stimulation Testes Testes Pituitary->Testes Stimulation Testosterone Testosterone Production Testes->Testosterone Stimulation Spermatogenesis Spermatogenesis Testes->Spermatogenesis Stimulation DMAU Oral DMAU (Dimethandrolone Undecanoate) Systemic_Circulation Systemic Circulation (Active DMA) DMAU->Systemic_Circulation Metabolism Systemic_Circulation->Hypothalamus Negative Feedback (Progestogenic & Androgenic) Systemic_Circulation->Pituitary Negative Feedback (Progestogenic & Androgenic) GnRH GnRH LH LH FSH FSH

Caption: Mechanism of Action of DMAU on the HPG Axis.

Experimental Workflow of the 28-Day Oral DMAU Clinical Trial

DMAU_Trial_Workflow Screening Participant Screening (Healthy Males, 18-50 years) Randomization Randomization Screening->Randomization Placebo Placebo Group Randomization->Placebo DMAU_100 100 mg DMAU Group Randomization->DMAU_100 DMAU_200 200 mg DMAU Group Randomization->DMAU_200 DMAU_400 400 mg DMAU Group Randomization->DMAU_400 Treatment 28-Day Daily Dosing (with food) Placebo->Treatment DMAU_100->Treatment DMAU_200->Treatment DMAU_400->Treatment Monitoring Ongoing Monitoring (Safety & Adverse Events) Treatment->Monitoring Day1_Data Day 1 Data Collection (Pharmacokinetics, Hormones) Treatment->Day1_Data Day28_Data Day 28 Data Collection (Pharmacokinetics, Hormones, Safety Labs) Treatment->Day28_Data Analysis Data Analysis (Safety, PK/PD) Monitoring->Analysis Day1_Data->Analysis Day28_Data->Analysis Results Results & Conclusions Analysis->Results

References

Safety Operating Guide

Proper Disposal Procedures for Dymanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling and proper disposal of Dymanthine (also known as N,N-Dimethyloctadecylamine). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound is a corrosive, flammable, and environmentally hazardous substance that requires careful management from acquisition to disposal.

I. This compound: Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₀H₄₃N[1]
Molecular Weight 297.56 g/mol [2]
Appearance Clear, colorless to yellow liquid; may solidify at room temperature[3][4]
Melting Point 23 °C (73.4 °F)[2][4]
Boiling Point 347 °C (656.6 °F)[2][4]
Flash Point 155 °C (311 °F)[2][4]
Density 0.8 g/cm³[4]
Water Solubility Insoluble[4][5]
Oral LD50 (Rat) 2116 mg/kg[6]
Dermal LD50 (Rabbit) 3432 mg/kg[6]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[1][7][8]

II. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to have a thorough understanding of its hazards and to implement appropriate safety controls.

A. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][3]

  • Harmful if Swallowed: Toxic upon ingestion.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][7]

  • Flammable: Combustible material.[5]

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[9][10][11]

  • Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile.[9][11]

  • Body Protection: A chemical-resistant apron or coveralls over a lab coat.[10][11]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.[6][12]

B. Incompatible Materials

Store this compound separately from the following incompatible materials to prevent violent reactions:

  • Strong oxidizing agents

  • Acids

  • Copper and its alloys

  • Isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][6]

III. Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. On-site treatment should be avoided for bulk quantities and is only permissible for trace amounts as a pre-treatment for waste collection, not for disposal down the sanitary sewer.

A. Primary Disposal Method: Licensed Hazardous Waste Disposal

  • Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, glassware) in a dedicated, properly labeled hazardous waste container.

    • The container must be compatible with this compound (e.g., high-density polyethylene - HDPE) and have a secure, tightly sealing lid.

    • Do not mix this compound waste with other chemical waste streams, especially incompatible materials.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound" or "N,N-Dimethyloctadecylamine," and list all associated hazards (Corrosive, Flammable, Environmental Hazard).

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • The most common and environmentally sound disposal method for this compound is high-temperature incineration at a permitted facility.[3]

B. Experimental Protocol: On-Site Neutralization of Small Residual Quantities

This protocol is intended only for the neutralization of very small, residual amounts of this compound (e.g., rinsing of emptied containers) as a pre-treatment before collection for disposal. This procedure does not render the material safe for drain disposal due to its high aquatic toxicity.

  • Preparation (in a certified chemical fume hood):

    • Don all required PPE as outlined in Section II.A.

    • Prepare a dilute solution of a weak acid, such as 1 M acetic acid or citric acid. Avoid using strong acids, as the neutralization reaction with amines is exothermic.[3]

    • Have a pH meter or pH indicator strips ready.

  • Neutralization Procedure:

    • For residual this compound in a container, add a small amount of a compatible solvent (e.g., isopropanol) to dissolve the residue.

    • Slowly and with constant stirring, add the dilute weak acid solution to the this compound solution.

    • Monitor the temperature of the mixture; if it begins to heat significantly, slow the addition of acid and/or use an ice bath for cooling.

    • Continue adding the acid dropwise until the pH of the solution is between 6.0 and 8.0.

  • Collection and Disposal:

    • The neutralized solution must be collected as hazardous waste.

    • Transfer the neutralized liquid to a properly labeled hazardous waste container.

    • Label the container with all components of the mixture (e.g., "N,N-Dimethyloctadecylamine (neutralized with acetic acid), isopropanol, water") and the associated hazards.

    • Arrange for disposal through your institution's hazardous waste program.

IV. Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows for the safe disposal of this compound.

Dymanthine_Disposal_Workflow start Start: this compound Waste Generated assess Assess Quantity of Waste start->assess bulk Bulk or Significant Quantity assess->bulk residual Small Residual Quantity (e.g., container rinsing) assess->residual collect_bulk Collect in a Labeled, Compatible Hazardous Waste Container bulk->collect_bulk neutralize Perform On-Site Neutralization (See Protocol III.B) residual->neutralize store Store in Designated Waste Accumulation Area collect_bulk->store collect_neutralized Collect Neutralized Solution in a Labeled Hazardous Waste Container neutralize->collect_neutralized collect_neutralized->store contact_ehs Contact EHS or Certified Waste Disposal Contractor store->contact_ehs transport Transport to a Licensed Disposal Facility contact_ehs->transport incinerate High-Temperature Incineration transport->incinerate end End: Proper Disposal incinerate->end

Caption: Workflow for the proper disposal of this compound waste.

Hazard_Mitigation_Plan This compound This compound Hazards • Corrosive • Flammable • Harmful if Swallowed • Aquatic Toxin controls Engineering Controls • Chemical Fume Hood • Proper Ventilation This compound->controls Mitigated by ppe Personal Protective Equipment (PPE) • Safety Goggles & Face Shield • Chemical-Resistant Gloves • Lab Coat & Apron • Respirator (if needed) This compound->ppe Mitigated by procedures Procedural Controls • Follow Disposal Protocol • Proper Labeling & Storage • Segregate from Incompatibles This compound->procedures Mitigated by

Caption: Logical relationships for mitigating this compound hazards.

References

Essential Safety and Handling Protocols for Dymanthine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Dymanthine, also known as N,N-Dimethyloctadecylamine.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical, necessitating strict adherence to safety protocols to prevent exposure and ensure a safe laboratory environment.[1][2] The primary hazards include skin corrosion and irritation, serious eye damage, and acute oral toxicity.[1][2]

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]To prevent contact with eyes, which can cause serious damage.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]The substance causes severe skin burns and irritation upon contact.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is an organic gases and vapors filter (Type A, Brown) conforming to EN14387.[1]To protect the respiratory system from potential irritation.[1]
General Hygiene Do not eat, drink, or smoke when using this product.[1][2] Remove and wash contaminated clothing and gloves before reuse.[1][2]To prevent accidental ingestion and maintain good laboratory practice.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a controlled environment to minimize exposure risk.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Work in a Chemical Fume Hood prep_ppe->prep_hood handle_aliquot 3. Aliquot this compound (Avoid skin/eye contact) prep_hood->handle_aliquot handle_use 4. Perform Experimental Procedure handle_aliquot->handle_use cleanup_decontaminate 5. Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_ppe 6. Doff and Dispose of PPE Properly cleanup_decontaminate->cleanup_ppe cleanup_wash 7. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Detailed Steps:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate personal protective equipment: chemical safety goggles, a lab coat, and chemical-resistant gloves.

    • All work with this compound must be conducted within a properly functioning chemical fume hood to ensure adequate ventilation.[1][2]

  • Handling:

    • When aliquoting or transferring the substance, do so carefully to avoid any contact with skin, eyes, or clothing.[1][2]

    • Do not breathe in any dust, vapor, mist, or gas that may be generated.[1][2]

    • Proceed with your experimental protocol, maintaining vigilance to prevent spills or splashes.

  • Post-Handling:

    • Upon completion of your work, decontaminate all surfaces that may have come into contact with this compound.

    • Carefully remove and dispose of your gloves and any other contaminated disposable PPE in a designated waste container.

    • Wash your hands thoroughly with soap and water.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound Waste:

cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal collect_liquid 1. Collect Liquid Waste (Inert Absorbent for Spills) contain_seal 3. Place in a Suitable, Closed Container collect_liquid->contain_seal collect_solid 2. Collect Solid Waste (Contaminated PPE, etc.) collect_solid->contain_seal contain_label 4. Label Container Clearly ('Hazardous Waste', Contents) contain_seal->contain_label disposal_storage 5. Store in a Designated Area contain_label->disposal_storage disposal_ehs 6. Arrange for Professional Disposal (Follow Institutional Guidelines) disposal_storage->disposal_ehs

Caption: Procedural flow for the safe disposal of this compound waste.

Detailed Steps:

  • Waste Segregation and Collection:

    • Liquid Waste: Do not flush this compound down the drain or into any sewer system.[1][2] For spills, soak up the material with an inert absorbent material.[1][2]

    • Solid Waste: Collect any contaminated materials, such as used gloves, absorbent pads, and disposable labware, in a designated hazardous waste container.

  • Containment and Labeling:

    • Place all this compound waste into a suitable, closed container to prevent leaks or spills.[1][2]

    • Clearly label the waste container with "Hazardous Waste" and the specific contents ("this compound waste").

  • Storage and Disposal:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Follow your institution's and local authorities' guidelines for the final disposal of chemical waste. This typically involves arranging for pickup by a licensed hazardous waste disposal company.

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[1][2]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dymanthine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dymanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.